Product packaging for 5,5/'-DINITRO BAPTA(Cat. No.:CAS No. 125367-32-0)

5,5/'-DINITRO BAPTA

Cat. No.: B1147512
CAS No.: 125367-32-0
M. Wt: 566.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,5/'-DINITRO BAPTA, also known as this compound, is a useful research compound. Its molecular formula is C22H22N4O14 and its molecular weight is 566.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125367-32-0

Molecular Formula

C22H22N4O14

Molecular Weight

566.43

Synonyms

5,5/'-DINITRO BAPTA

Origin of Product

United States

Foundational & Exploratory

5,5'-Dinitro BAPTA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,5'-Dinitro BAPTA is a crucial tool in cellular biology and neuroscience for the controlled buffering of intracellular calcium ions (Ca²⁺). As a member of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of chelators, its unique properties make it particularly valuable for investigating cellular processes triggered by substantial and rapid calcium transients. This technical guide provides a comprehensive overview of the mechanism of action of 5,5'-Dinitro BAPTA, including its calcium-binding properties, cellular uptake, and potential off-target effects. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research.

Core Mechanism of Action: Intracellular Calcium Chelation

The primary mechanism of action of 5,5'-Dinitro BAPTA is the selective binding of intracellular free calcium ions, thereby acting as a Ca²⁺ buffer.[1] This process can be understood through a series of steps involving its cellular uptake and subsequent interaction with calcium.

Cellular Uptake and Activation:

5,5'-Dinitro BAPTA is typically introduced to cells in its acetoxymethyl (AM) ester form, 5,5'-Dinitro BAPTA AM. The AM ester groups render the molecule lipophilic, allowing it to readily diffuse across the cell membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic hydrolysis reveals the four carboxylate groups of the BAPTA molecule, converting it to its active, membrane-impermeant tetra-carboxylate form. This "trapping" mechanism ensures the accumulation of the active chelator within the cytosol.

BAPTA BAPTA Derivatives (e.g., 5,5'-Dinitro BAPTA) Mitochondria Mitochondrial Function BAPTA->Mitochondria Inhibits Cytoskeleton Actin & Microtubule Cytoskeleton BAPTA->Cytoskeleton Induces IonChannels Ion Channel Activity (e.g., ANO6) BAPTA->IonChannels Directly Modulates ATP Cellular ATP Levels Mitochondria->ATP Affects Depolymerization Depolymerization Cytoskeleton->Depolymerization AlteredActivity Altered Activity IonChannels->AlteredActivity Inhibition Inhibition cluster_loading Cell Loading Workflow cluster_imaging Calcium Imaging Workflow cluster_epys Patch-Clamp Workflow Prep_Loading_Sol Prepare Loading Solution (BAPTA-AM + Pluronic F-127) Incubate_Cells Incubate Cells (30-60 min, 37°C) Prep_Loading_Sol->Incubate_Cells Wash_Cells Wash Cells (2-3x) Incubate_Cells->Wash_Cells Deesterify De-esterification (30 min, 37°C) Wash_Cells->Deesterify Co_load Co-load with Ca²⁺ Indicator Image_Acquisition Fluorescence Image Acquisition Co_load->Image_Acquisition Analysis Data Analysis Image_Acquisition->Analysis Prep_Pipette_Sol Prepare Pipette Solution with active BAPTA Whole_Cell Establish Whole-Cell Recording Prep_Pipette_Sol->Whole_Cell Equilibration Allow for Equilibration Whole_Cell->Equilibration Record_Activity Record Ion Channel Activity Equilibration->Record_Activity

References

An In-depth Technical Guide to 5,5'-Dinitro BAPTA: A Low-Affinity Calcium Chelator for Probing Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) serve as ubiquitous second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal dynamics of intracellular Ca²⁺ transients dictate specific cellular responses. To dissect these complex signaling cascades, researchers rely on a toolkit of molecular probes, among which calcium chelators are indispensable. 5,5'-Dinitro BAPTA is a specialized, cell-permeant calcium chelator characterized by its low binding affinity for Ca²⁺. This property makes it a unique tool for investigating cellular events triggered by large and rapid increases in intracellular calcium, without completely quenching the physiological signal. This guide provides a comprehensive overview of the calcium binding affinity of 5,5'-Dinitro BAPTA, detailed experimental protocols for its use, and visual representations of its application in studying cellular signaling pathways.

Core Principles of 5,5'-Dinitro BAPTA Function

5,5'-Dinitro BAPTA is a derivative of the parent compound BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The defining feature of 5,5'-Dinitro BAPTA is the presence of two electron-withdrawing nitro groups on its benzene rings. These nitro groups reduce the electron density of the chelating carboxylate groups, thereby significantly lowering its binding affinity for calcium ions compared to the parent BAPTA molecule.[1] This lower affinity is quantified by its dissociation constant (Kd), which is in the millimolar range.

This characteristic classifies 5,5'-Dinitro BAPTA as a low-affinity Ca²⁺ buffer. While high-affinity chelators are effective at clamping intracellular calcium at very low levels, they can also disrupt essential physiological signaling. In contrast, the lower affinity of 5,5'-Dinitro BAPTA allows for the investigation of processes that are initiated by substantial calcium transients, dampening these signals rather than eliminating them entirely.[1]

Quantitative Data: Calcium Binding Affinity

The calcium binding affinity of a chelator is expressed by its dissociation constant (Kd), the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. A higher Kd value indicates a lower affinity.

ChelatorDissociation Constant (Kd) for Ca²⁺Affinity ClassKey Structural Feature
5,5'-Dinitro BAPTA ~7.5 mM [1]Low Two electron-withdrawing nitro groups
BAPTA~160 nM (in the absence of Mg²⁺)[1]HighUnsubstituted benzene rings
5,5'-Dimethyl BAPTA~0.15 µMVery HighElectron-donating methyl groups
5,5'-Difluoro BAPTA~0.25 µMHighElectron-withdrawing fluoro groups

Experimental Protocols

Determining the Calcium Dissociation Constant (Kd) of 5,5'-Dinitro BAPTA via Spectrophotometric Titration

This protocol outlines a general method for determining the Kd of a low-affinity Ca²⁺ chelator like 5,5'-Dinitro BAPTA by measuring changes in its absorbance upon titration with Ca²⁺.

Materials:

  • 5,5'-Dinitro BAPTA, free acid

  • Calcium chloride (CaCl₂) standard solution (e.g., 1 M)

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • High-purity water (e.g., Chelex-treated)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of 5,5'-Dinitro BAPTA in a suitable calcium-free buffer. The exact concentration will depend on its extinction coefficient.

    • Prepare a series of dilutions of the CaCl₂ standard solution in the same calcium-free buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a range of wavelengths to determine the isosbestic point and the wavelength of maximal absorbance change upon Ca²⁺ binding. For many BAPTA derivatives, this is in the UV range.

  • Titration:

    • Place a known concentration of 5,5'-Dinitro BAPTA in a quartz cuvette.

    • Measure the initial absorbance spectrum (the "zero calcium" measurement).

    • Add small, precise aliquots of the CaCl₂ solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before measuring the absorbance spectrum.

    • Continue adding CaCl₂ until the absorbance spectrum no longer changes, indicating saturation of the chelator.

  • Data Analysis:

    • Plot the change in absorbance at the wavelength of maximal change as a function of the free Ca²⁺ concentration.

    • The free Ca²⁺ concentration at which the change in absorbance is half-maximal corresponds to the apparent Kd.

    • For low-affinity chelators, the concentration of added Ca²⁺ will be approximately equal to the free Ca²⁺ concentration until a significant fraction of the chelator is bound. More rigorous calculations may be necessary to account for Ca²⁺ binding.

Cellular Loading of 5,5'-Dinitro BAPTA AM

The acetoxymethyl (AM) ester form of 5,5'-Dinitro BAPTA is used for loading into live cells, as the lipophilic AM groups allow it to cross the cell membrane.

Materials:

  • 5,5'-Dinitro BAPTA AM

  • High-quality, anhydrous DMSO

  • Physiological buffer (e.g., HEPES-buffered saline)

  • Pluronic F-127 (optional, to aid in solubilization)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO.

    • Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution into a physiological buffer to the desired final loading concentration (typically 5-20 µM).

    • If solubility is an issue, pre-mixing the stock solution with an equal volume of 20% Pluronic F-127 before dilution in the buffer can be beneficial.

  • Cell Loading:

    • Remove the cell culture medium and wash the cells with the physiological buffer.

    • Incubate the cells with the working solution containing 5,5'-Dinitro BAPTA AM for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 37°C). The optimal loading time and temperature should be determined empirically for the specific cell type.

    • After incubation, wash the cells with the physiological buffer to remove the extracellular BAPTA AM.

  • De-esterification:

    • Allow the cells to rest in fresh physiological buffer for a period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM groups, trapping the active 5,5'-Dinitro BAPTA within the cytoplasm.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating the Role of Large Ca²⁺ Transients

This diagram illustrates a typical workflow for using 5,5'-Dinitro BAPTA to determine if a cellular response is dependent on large, rapid Ca²⁺ influx.

experimental_workflow start Start: Hypothesis that a cellular response is triggered by a large Ca2+ transient prepare_cells Prepare cultured cells start->prepare_cells split1 Divide into experimental groups prepare_cells->split1 control_group Group 1: Control (no treatment) split1->control_group bapta_am_group Group 2: Load with high-affinity BAPTA AM split1->bapta_am_group dinitro_bapta_am_group Group 3: Load with 5,5'-Dinitro BAPTA AM split1->dinitro_bapta_am_group stimulate Apply stimulus to induce Ca2+ influx control_group->stimulate bapta_am_group->stimulate dinitro_bapta_am_group->stimulate measure_response Measure cellular response (e.g., protein phosphorylation, gene expression) stimulate->measure_response analyze Analyze and compare responses between groups measure_response->analyze conclusion Conclusion analyze->conclusion

Caption: Workflow for dissecting Ca²⁺ transient dependency.

Signaling Pathway: Attenuation of EGF Receptor Signaling

This diagram illustrates how 5,5'-Dinitro BAPTA can be used to probe the role of calcium in the initial stages of the Epidermal Growth Factor (EGF) receptor signaling cascade. Loading cells with a Ca²⁺ chelator has been shown to decrease the EGF-dependent activation of the EGF receptor, suggesting Ca²⁺ involvement at this early step.[1]

egf_signaling egf EGF egfr EGF Receptor egf->egfr binds ca_influx Ca2+ Influx (Large Transient) egfr->ca_influx triggers downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt pathways) egfr->downstream ca_influx->egfr positively modulates receptor activation dinitro_bapta 5,5'-Dinitro BAPTA (attenuates Ca2+ signal) ca_influx->dinitro_bapta buffered by

Caption: Role of Ca²⁺ in EGF receptor activation.

Conclusion

5,5'-Dinitro BAPTA is a powerful tool for cell biologists and drug development professionals seeking to understand the role of large, transient increases in intracellular calcium. Its low binding affinity allows for the modulation of Ca²⁺ signals without complete abrogation, providing a more nuanced approach to dissecting calcium-dependent cellular processes. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize 5,5'-Dinitro BAPTA to unravel the complexities of calcium signaling in both health and disease.

References

5,5'-Dinitro BAPTA: An In-depth Technical Guide to a Low-Affinity Calcium Buffer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dinitro BAPTA, a specialized low-affinity calcium (Ca²⁺) buffer. Its unique properties make it an invaluable tool for investigating cellular processes driven by large and rapid Ca²⁺ transients. This document details its mechanism of action, experimental applications, and protocols, and provides a critical perspective on its use.

Core Concepts and Principles of Action

5,5'-Dinitro BAPTA belongs to the BAPTA family of Ca²⁺ chelators, which are derivatives of EGTA. The defining characteristic of 5,5'-Dinitro BAPTA is its significantly reduced affinity for Ca²⁺ compared to its parent compound, BAPTA. This is a direct result of the two electron-withdrawing nitro groups (NO₂) attached to the benzene rings of the BAPTA structure. These groups decrease the electron density on the chelating carboxylate groups, thereby lowering the affinity for Ca²⁺ ions.[1]

This low affinity is its primary experimental advantage. While high-affinity buffers like BAPTA or EGTA can effectively clamp intracellular Ca²⁺ at resting levels, they can also completely abolish physiologically relevant Ca²⁺ signals. In contrast, 5,5'-Dinitro BAPTA is designed to buffer large, transient increases in intracellular Ca²⁺ without quenching the signal entirely.[1] This allows researchers to study the effects of attenuating, rather than eliminating, Ca²⁺ transients.

The cell-permeant acetoxymethyl (AM) ester form, 5,5'-Dinitro BAPTA AM, is commonly used for loading the buffer into live cells. The lipophilic AM groups facilitate its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant tetra-carboxylate form of 5,5'-Dinitro BAPTA in the cytosol where it can buffer Ca²⁺.[1]

Quantitative Data and Comparative Analysis

A key parameter for any Ca²⁺ buffer is its dissociation constant (Kd), which represents the Ca²⁺ concentration at which half of the buffer molecules are bound to Ca²⁺. The low affinity of 5,5'-Dinitro BAPTA is reflected in its high Kd value.

ChelatorDissociation Constant (Kd) for Ca²⁺AffinityKey Characteristics
5,5'-Dinitro BAPTA ~7.5 mMLowIdeal for buffering large, rapid Ca²⁺ transients without eliminating the signal.
BAPTA~160 nM (in the absence of Mg²⁺)HighEfficiently sequesters Ca²⁺ at resting concentrations, can abolish physiological signals.
5,5'-Dimethyl BAPTALower than BAPTAVery HighOne of the highest affinity BAPTA derivatives.
EGTA~150 nMHighSlower Ca²⁺ binding and release kinetics compared to BAPTA derivatives.

Experimental Protocols

The following are generalized protocols for the use of 5,5'-Dinitro BAPTA AM in cell-based assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Preparation of Stock and Working Solutions
  • Stock Solution: Prepare a 1-10 mM stock solution of 5,5'-Dinitro BAPTA AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in a physiological buffer such as HEPES-buffered saline or the appropriate cell culture medium. To aid in the solubilization of the AM ester in aqueous solutions, it is recommended to first mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it in the final buffer.

Cellular Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on an appropriate substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and reach the desired confluency.

  • Aspirate Medium: Carefully remove the cell culture medium.

  • Add Loading Buffer: Gently add the freshly prepared working solution of 5,5'-Dinitro BAPTA AM to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator. The optimal loading time can vary between cell types and should be determined empirically.

  • Washing: After incubation, aspirate the loading solution and wash the cells 2-3 times with a warm, indicator-free physiological buffer or culture medium to remove any extracellular 5,5'-Dinitro BAPTA AM.

  • De-esterification: Incubate the cells in fresh, indicator-free medium for at least 30 minutes at 37°C. This allows for the complete cleavage of the AM esters by intracellular esterases, trapping the active form of the buffer within the cells.

  • Experimentation: The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for the experiment.

Visualizations of Pathways and Workflows

General Calcium Signaling and Buffering

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Ca2+ Extracellular Ca2+ Ca2+ Channel Ca2+ Channel Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation PLC PLC Receptor->PLC 2. Signal Transduction IP3 IP3 PLC->IP3 3. Generates IP3R IP3R IP3->IP3R 4. Binds to ER Ca2+ ER Ca2+ Intracellular Ca2+ Intracellular Ca2+ Ca2+ Channel->Intracellular Ca2+ Ca2+ Influx Dinitro_BAPTA 5,5'-Dinitro BAPTA Intracellular Ca2+->Dinitro_BAPTA Binds to Downstream Effectors Downstream Effectors Intracellular Ca2+->Downstream Effectors 6. Activates Buffered Ca2+ Ca2+ (Buffered) Dinitro_BAPTA->Buffered Ca2+ ER Ca2+->Intracellular Ca2+ 5. Ca2+ Release

Figure 1: A simplified diagram of a typical calcium signaling pathway and the role of 5,5'-Dinitro BAPTA.

Experimental Workflow for Cellular Loading

prep Prepare Stock Solution (1-10 mM in DMSO) work Prepare Working Solution (10-100 µM in buffer + Pluronic F-127) prep->work load Incubate Cells with Working Solution (30-60 min at 37°C) work->load cells Plate and Culture Cells cells->load wash Wash Cells 2-3x (indicator-free buffer) load->wash deester De-esterification (≥30 min at 37°C) wash->deester experiment Perform Experiment and Data Acquisition deester->experiment

Figure 2: A typical experimental workflow for loading cells with 5,5'-Dinitro BAPTA AM.

Role in Studying NMDA Receptor-Mediated Excitotoxicity

cluster_outside Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_inside Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Large Ca2+ Influx NMDA_Receptor->Ca_Influx Opens, causing Dinitro_BAPTA 5,5'-Dinitro BAPTA Ca_Influx->Dinitro_BAPTA Buffered by Excitotoxicity Excitotoxic Cascade Ca_Influx->Excitotoxicity Triggers Buffered_Ca Attenuated Ca2+ Signal Dinitro_BAPTA->Buffered_Ca Neuroprotection Neuroprotection Buffered_Ca->Neuroprotection Leads to

Figure 3: The role of 5,5'-Dinitro BAPTA in modulating NMDA receptor-mediated excitotoxicity.

Applications in Research

The unique properties of 5,5'-Dinitro BAPTA make it particularly useful in several areas of research:

  • Neuroscience: It is used to study synaptic transmission and plasticity, particularly at synapses where large and rapid Ca²⁺ influx occurs. It can help to dissect the roles of different Ca²⁺ concentrations in neurotransmitter release and postsynaptic signaling.

  • Ischemia and Excitotoxicity: In models of stroke and other neurodegenerative conditions, excessive Ca²⁺ influx through channels like the NMDA receptor is a key driver of cell death. 5,5'-Dinitro BAPTA can be used to investigate the threshold of Ca²⁺ concentration required to trigger these excitotoxic cascades, and to explore the potential of partial Ca²⁺ buffering as a neuroprotective strategy.

  • Muscle Physiology: In muscle cells, contraction is triggered by large and rapid releases of Ca²⁺ from the sarcoplasmic reticulum. 5,5'-Dinitro BAPTA can be used to modulate the amplitude and duration of these Ca²⁺ transients to study their impact on muscle function.

  • Apoptosis: Calcium signaling is intricately involved in the regulation of programmed cell death. By attenuating, but not abolishing, Ca²⁺ signals, researchers can investigate the role of specific Ca²⁺ dynamics in the activation of apoptotic pathways.

Critical Considerations and Potential Off-Target Effects

While 5,5'-Dinitro BAPTA is a powerful tool, it is essential to be aware of its limitations and potential for off-target effects.

  • Incomplete Buffering: By design, it does not completely prevent rises in intracellular Ca²⁺. The remaining Ca²⁺ transient may still be sufficient to activate some downstream processes.

  • AM Ester Hydrolysis Byproducts: The cleavage of the AM esters releases formaldehyde, which can be toxic to cells. It is important to use the lowest effective concentration of the AM ester and to wash cells thoroughly after loading.

  • Non-specific Effects of BAPTA: There is growing evidence that BAPTA and its derivatives can have effects independent of their Ca²⁺ chelating properties. These can include alterations to the cytoskeleton and direct modulation of ion channels. Researchers should consider appropriate controls, such as using a BAPTA analog with no Ca²⁺ binding capacity, to rule out such off-target effects.

  • Cellular Compartmentalization: The AM ester form can potentially accumulate in organelles, leading to buffering of Ca²⁺ in unintended cellular compartments.

Conclusion

5,5'-Dinitro BAPTA is a specialized and valuable tool for researchers investigating the roles of large and rapid Ca²⁺ transients in a wide range of cellular processes. Its low affinity for Ca²⁺ allows for the modulation of Ca²⁺ signals in a manner that is not possible with high-affinity buffers. By understanding its principles of action, adhering to appropriate experimental protocols, and being mindful of its limitations, researchers can effectively leverage 5,5'-Dinitro BAPTA to gain deeper insights into the complex and multifaceted world of calcium signaling.

References

An In-depth Technical Guide on the Role of Nitro Groups in BAPTA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of nitro groups in the chemical structure and function of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) derivatives. The introduction of nitro groups onto the BAPTA scaffold provides a powerful tool for modulating the calcium-binding properties of these chelators, enabling researchers to probe a wider range of calcium signaling events.

Core Principles: The Influence of Nitro Groups on Calcium Chelation

BAPTA and its derivatives are instrumental in experimental biology for their ability to selectively chelate Ca²⁺ ions.[1] The core of BAPTA's function lies in its eight coordinating atoms (four carboxylates, two amines, and two ether oxygens) that form a cage-like structure around a calcium ion. The affinity of this chelation is critically dependent on the electron density of the carboxylate groups.

The introduction of one or more nitro (–NO₂) groups to the benzene rings of the BAPTA molecule significantly alters its calcium-binding affinity. The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects.[2][3] This electron-withdrawing nature reduces the electron density on the chelating carboxylate groups, thereby decreasing their affinity for Ca²⁺ ions.[2] This results in a higher dissociation constant (Kd), signifying a weaker binding of calcium.[2] This principle allows for the rational design of BAPTA derivatives with a wide spectrum of calcium affinities, catering to diverse experimental needs.[4][5]

Logical Relationship: From Structure to Function

The following diagram illustrates the direct relationship between the electron-withdrawing properties of the nitro group and the resulting decrease in calcium binding affinity.

G Structure-Function Relationship of Nitro-BAPTA Derivatives A Nitro Group (-NO₂) on Benzene Ring B Strong Electron-Withdrawing Effect A->B exerts C Reduced Electron Density on Chelating Carboxylate Groups B->C leads to D Decreased Affinity for Ca²⁺ C->D results in E Increased Dissociation Constant (Kd) D->E is quantified by

Caption: The electron-withdrawing effect of nitro groups on the BAPTA structure.

Quantitative Data: Calcium Binding Affinities

The primary quantitative measure of a chelator's affinity for an ion is its dissociation constant (Kd). A higher Kd value indicates lower affinity. The following table summarizes the Kd values for several BAPTA derivatives, highlighting the impact of nitro group substitution.

DerivativeSubstituentsDissociation Constant (Kd) for Ca²⁺Reference
BAPTA None0.16 µM[6]
5,5'-Dimethyl BAPTA 5,5'-CH₃Lower than BAPTA (High Affinity)[6]
5-Nitro BAPTA 5-NO₂94 µM[6]
5-Methyl-5'-Nitro BAPTA 5-CH₃, 5'-NO₂53 µM[7]
5,5'-Dinitro BAPTA 5,5'-(NO₂)₂7.5 mM[6]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving nitro-BAPTA derivatives.

Synthesis of 5,5'-Dinitro BAPTA

The synthesis of BAPTA derivatives generally starts from substituted 2-nitrophenols.[9] The following is a representative multi-step synthesis workflow.

G General Synthesis Workflow for BAPTA Derivatives cluster_0 Synthesis cluster_1 Purification cluster_2 Work-Up cluster_3 Characterization A Starting Material (e.g., Substituted 2-Nitrophenol) B Reaction Steps (e.g., Etherification, Reduction, Alkylation) A->B C Crude Product B->C D Flash Chromatography C->D E Solvent Evaporation D->E F NMR, Mass Spectrometry E->F

Caption: A generalized workflow for the synthesis and purification of BAPTA derivatives.[10][11]

Detailed Protocol: A specific protocol for the synthesis of 5,5'-dinitro BAPTA would involve the etherification of 4-nitro-2-aminophenol with 1,2-dibromoethane, followed by the alkylation of the amino groups with a protected form of bromoacetic acid, and subsequent deprotection. For a detailed, step-by-step procedure, it is recommended to consult specialized organic synthesis literature.

Determination of Calcium Dissociation Constant (Kd) by UV-Vis Spectrophotometry

The Kd of a BAPTA derivative can be determined by monitoring the change in its UV-Vis absorbance spectrum upon titration with Ca²⁺.[8]

Materials:

  • BAPTA derivative of interest

  • Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)

  • Standardized CaCl₂ solution

  • EDTA solution

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the BAPTA derivative in the calcium-free buffer.

  • Determine the precise concentration of the chelator solution by measuring its absorbance at a wavelength where the Ca²⁺-bound and free forms have a known extinction coefficient.

  • Measure the absorbance of the chelator solution at a wavelength sensitive to Ca²⁺ binding (e.g., around 263 nm for some derivatives). This is the absorbance of the Ca²⁺-free form (A_free).

  • Add a saturating amount of EDTA to the solution to chelate any contaminating Ca²⁺ and record the absorbance.

  • Titrate the solution by adding small, known aliquots of the standardized CaCl₂ solution.

  • Record the absorbance after each addition, allowing the solution to equilibrate.

  • Continue the titration until the absorbance no longer changes, indicating saturation of the chelator with Ca²⁺. This is the absorbance of the Ca²⁺-bound form (A_bound).

  • Plot the absorbance as a function of the free Ca²⁺ concentration. The free Ca²⁺ concentration at each point can be calculated using software that accounts for the added Ca²⁺ and the amount bound to the chelator.

  • Fit the titration curve to the following equation to determine the Kd: A = A_free + (A_bound - A_free) * ([Ca²⁺] / (Kd + [Ca²⁺]))

G Workflow for Kd Determination by Spectrophotometric Titration A Prepare Chelator Solution in Ca²⁺-free Buffer B Measure Absorbance of Ca²⁺-free Form A->B C Titrate with Standard CaCl₂ Solution B->C D Record Absorbance at Each Titration Point C->D E Plot Absorbance vs. [Ca²⁺] D->E F Fit Data to Binding Isotherm to Determine Kd E->F

Caption: Experimental workflow for determining the calcium dissociation constant (Kd).

Intracellular Calcium Buffering using BAPTA-AM Esters

The acetoxymethyl (AM) ester form of BAPTA derivatives allows them to be loaded into live cells.[2] Once inside, cytosolic esterases cleave the AM groups, trapping the active chelator in the cytoplasm where it can buffer intracellular Ca²⁺.[2]

Materials:

  • Cells of interest cultured on coverslips or in microplates

  • BAPTA-AM derivative (e.g., 5,5'-Dinitro BAPTA AM)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Pluronic® F-127 (optional, to aid solubilization)

  • Probenecid (optional, to inhibit extrusion of the dye by organic anion transporters)

Procedure:

  • Prepare a stock solution of the BAPTA-AM derivative (typically 1-5 mM) in anhydrous DMSO.

  • Prepare a loading solution by diluting the BAPTA-AM stock solution in HBSS to the desired final concentration (e.g., 10-50 µM). If used, include Pluronic® F-127 (e.g., 0.02%) and probenecid (e.g., 1 mM).

  • Remove the culture medium from the cells and wash with HBSS.

  • Add the loading solution to the cells and incubate at 37°C for 30-60 minutes.

  • Wash the cells thoroughly with fresh HBSS to remove extracellular BAPTA-AM.

  • Incubate the cells for a further 30 minutes to allow for complete de-esterification of the BAPTA-AM.

  • The cells are now loaded with the active BAPTA derivative and can be used in experiments to assess the impact of intracellular calcium buffering on cellular processes. The effectiveness of buffering can be confirmed by co-loading with a fluorescent Ca²⁺ indicator and measuring the response to a stimulus.[12]

Applications in Research and Drug Development

The ability to create BAPTA derivatives with a range of Ca²⁺ affinities, particularly the lower affinities afforded by nitro groups, has significant implications for research and drug development.

  • Dissecting Calcium Signaling Pathways: Low-affinity nitro-BAPTA derivatives are invaluable for studying cellular processes that are triggered by large, transient increases in intracellular Ca²⁺.[2] High-affinity chelators would completely buffer these signals, whereas low-affinity derivatives dampen them, allowing researchers to investigate the threshold and dynamics of Ca²⁺-dependent events.

  • Neuroprotective Agents: BAPTA and its derivatives have been investigated for their neuroprotective effects by preventing calcium overload in neurons following ischemic injury or in models of neurodegenerative diseases.[8]

  • Building Blocks for Fluorescent Indicators: Nitro-BAPTA derivatives serve as key intermediates in the synthesis of fluorescent Ca²⁺ indicators.[13] For example, 5-nitro BAPTA is a component in the synthesis of the red fluorescent probe CaTM-2 AM.[13]

  • Colorimetric Assays: Specific derivatives, such as 5-nitro-5'-methyl-BAPTA (NM-BAPTA), are utilized as chromophores in clinical assays for the measurement of total plasma calcium.

Role in a Calcium Signaling Pathway

The diagram below illustrates a generic G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium, and shows where an intracellular buffer like a nitro-BAPTA derivative would act.

G Intervention of BAPTA in a Ca²⁺ Signaling Pathway A Agonist B GPCR A->B C PLC B->C D PIP₂ → IP₃ C->D E IP₃ Receptor on ER D->E F Ca²⁺ Release from ER E->F G ↑ Cytosolic [Ca²⁺] F->G H Cellular Response (e.g., Enzyme Activation, Gene Transcription) G->H I Nitro-BAPTA Derivative (Intracellular Buffer) G->I buffering

Caption: BAPTA derivatives act in the cytosol to buffer Ca²⁺ released from the ER.[14][15]

References

Understanding Intracellular Calcium Dynamics with Chelators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of intracellular calcium (Ca²⁺) as a ubiquitous second messenger and details the use of chelators to study and manipulate its complex dynamics. Understanding how to effectively use these tools is paramount for research in fields ranging from neuroscience to immunology and for the development of novel therapeutics targeting Ca²⁺ signaling pathways.

The Core of Intracellular Calcium Signaling

Intracellular calcium signaling is a fundamental mechanism that governs a vast array of cellular processes, including gene transcription, muscle contraction, neurotransmitter release, and apoptosis.[1][2][3] The cell maintains a steep concentration gradient, with cytosolic free Ca²⁺ concentrations at rest typically around 100 nM, while extracellular levels are in the millimolar range (1-2 mM).[3][4] This gradient is crucial for generating rapid and localized Ca²⁺ signals.

Upon stimulation by various physiological cues, Ca²⁺ channels on the plasma membrane or the membrane of intracellular stores like the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) open, leading to a rapid influx of Ca²⁺ into the cytosol.[1][5][6] This transient increase in cytosolic Ca²⁺ is then decoded by a plethora of Ca²⁺-binding proteins, such as calmodulin and troponin C, which in turn modulate the activity of downstream effectors.[7] The restoration of the basal Ca²⁺ concentration is actively managed by Ca²⁺ pumps and exchangers.[1]

Key Signaling Pathways

Several key pathways regulate intracellular Ca²⁺ levels. One of the most prominent is the phospholipase C (PLC) pathway.[1] Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃Rs) on the ER membrane, triggering the release of stored Ca²⁺.[1][6] Another major mechanism involves ryanodine receptors (RyRs), which are particularly important in muscle cells for excitation-contraction coupling.[5]

Calcium_Signaling_Pathway Figure 1: Generalized Intracellular Calcium Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 Ca_Channel_PM Ca²⁺ Channel Ca_Cytosol [Ca²⁺]i ↑ Ca_Channel_PM->Ca_Cytosol Influx IP3R IP₃ Receptor IP3->IP3R CaM Calmodulin Ca_Cytosol->CaM Cellular_Response Cellular Response CaM->Cellular_Response IP3R->Ca_Cytosol Release Ca_ER Ca²⁺ Store Experimental_Workflow Figure 2: Workflow for Measuring Intracellular Ca²⁺ cluster_prep Preparation cluster_loading Loading cluster_imaging Imaging & Analysis A Cell Culture / Tissue Prep B Prepare Loading Solution (Indicator ± Chelator) A->B C Incubate Cells with AM Ester Dye B->C D Wash to Remove Extracellular Dye C->D E De-esterification (Allow time for hydrolysis) D->E F Acquire Baseline Fluorescence E->F G Apply Stimulus F->G H Record Fluorescence Change G->H I Data Analysis (Ratio calculation, Normalization) H->I Chelator_Logic Figure 3: Logic for Using Different Ca²⁺ Chelators Start Investigating a Ca²⁺-dependent process Q1 Is the process triggered by rapid, localized Ca²⁺ influx (e.g., at a channel mouth)? Start->Q1 BAPTA Use BAPTA (Fast kinetics buffer local transients) Q1->BAPTA Yes EGTA Use EGTA (Slow kinetics buffer global changes) Q1->EGTA No (or unknown) Result_BAPTA Process is inhibited or altered BAPTA->Result_BAPTA Result_EGTA Process is inhibited or altered EGTA->Result_EGTA Conclusion_BAPTA Conclusion: Process depends on 'nanodomain' Ca²⁺ signaling Result_BAPTA->Conclusion_BAPTA Conclusion_EGTA Conclusion: Process depends on 'microdomain' or global Ca²⁺ signaling Result_EGTA->Conclusion_EGTA

References

5,5'-Dinitro BAPTA AM: An In-depth Technical Guide to a Cell-Permeant Calcium Chelator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Dinitro BAPTA AM, a cell-permeant calcium chelator used to investigate the role of intracellular calcium (Ca²⁺) signaling. This document details its mechanism of action, key quantitative data, experimental protocols, and important considerations including its off-target effects.

Introduction

5,5'-Dinitro BAPTA AM is a specialized derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two nitro groups to the BAPTA backbone significantly reduces its affinity for calcium, classifying it as a low-affinity intracellular calcium buffer.[1] This characteristic makes it a valuable tool for studying cellular processes triggered by large and rapid increases in intracellular calcium, as it can dampen these signals without completely abolishing them.[1]

The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now active, membrane-impermeant form, 5,5'-Dinitro BAPTA, within the cytoplasm where it can buffer intracellular calcium.

Mechanism of Action

The utility of 5,5'-Dinitro BAPTA AM is a two-stage process involving cellular uptake and intracellular activation, followed by calcium chelation.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM 5,5'-Dinitro BAPTA AM (Lipophilic, Cell-Permeant) BAPTA_Active 5,5'-Dinitro BAPTA (Hydrophilic, Active Chelator) BAPTA_AM->BAPTA_Active Esterase Cleavage Ca_Bound Ca²⁺-BAPTA Complex BAPTA_Active->Ca_Bound Ca²⁺ Binding Esterases Intracellular Esterases Ca_Free Free Intracellular Ca²⁺

Figure 1: Mechanism of 5,5'-Dinitro BAPTA AM Action.

Quantitative Data

The following table summarizes key quantitative parameters for 5,5'-Dinitro BAPTA and its AM ester form.

ParameterValueNotes
Molecular Weight (AM ester) 854.7 g/mol [1]C₃₄H₃₈N₄O₂₂
Calcium Dissociation Constant (Kd) of Free Acid ~7.5 mM[2]This high Kd value confirms its low affinity for Ca²⁺, making it suitable for buffering large Ca²⁺ transients.[2]
Typical Loading Concentration 5 - 50 µMThe optimal concentration is cell-type dependent and should be determined empirically.[3]
Typical Incubation Time 20 - 60 minutesIncubation time should be optimized for each cell type to ensure adequate loading and de-esterification.[3]

Experimental Protocols

General Cell Loading Protocol

This protocol provides a general guideline for loading cells with 5,5'-Dinitro BAPTA AM. Optimization may be required for specific cell types and experimental conditions.

Cell_Loading_Workflow prep 1. Prepare Stock Solution (1-5 mM in DMSO) work 2. Prepare Working Solution (5-50 µM in buffer) prep->work incubate 3. Incubate Cells (20-60 min at 37°C) work->incubate wash 4. Wash Cells (Remove extracellular AM ester) incubate->wash deesterify 5. De-esterification (Allow esterase activity) wash->deesterify experiment 6. Proceed with Experiment deesterify->experiment

Figure 2: General workflow for cell loading with 5,5'-Dinitro BAPTA AM.

Materials:

  • 5,5'-Dinitro BAPTA AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)

  • Pluronic® F-127 (optional, 20% w/v solution in DMSO)

  • Probenecid (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Warm the stock solution to room temperature before use.

    • For enhanced solubility and to prevent precipitation, it is recommended to first mix the 5,5'-Dinitro BAPTA AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO.

    • Dilute the stock solution (with or without Pluronic® F-127) into the physiological buffer to the desired final working concentration (e.g., 5-50 µM).

    • If using probenecid to inhibit anion transporters and improve intracellular retention, add it to the working solution at a final concentration of 1-2.5 mM.

  • Cell Incubation:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the working solution to the cells and incubate for 20-60 minutes at 37°C.

  • Washing: Thoroughly wash the cells two to three times with the physiological buffer to remove any extracellular 5,5'-Dinitro BAPTA AM.

  • De-esterification: Incubate the cells in fresh physiological buffer for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification by intracellular esterases.

  • The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for the experiment.

Co-loading with Fura-2 AM for Intracellular Calcium Measurement

To monitor the effect of 5,5'-Dinitro BAPTA on intracellular Ca²⁺ dynamics, it can be co-loaded with a fluorescent Ca²⁺ indicator such as Fura-2 AM.

Procedure:

  • Prepare individual stock solutions of 5,5'-Dinitro BAPTA AM and Fura-2 AM in anhydrous DMSO.

  • Prepare the working solution by diluting both stock solutions into the physiological buffer to their respective final concentrations. The loading protocols are generally compatible, allowing for simultaneous addition.

  • Follow the cell loading, washing, and de-esterification steps as outlined in the general protocol.

  • Measure intracellular Ca²⁺ concentrations using a ratiometric fluorescence imaging system, with excitation wavelengths of approximately 340 nm and 380 nm, and emission collected around 510 nm.

  • Calibration: It is crucial to calibrate the Fura-2 signal in the presence of 5,5'-Dinitro BAPTA to accurately determine intracellular Ca²⁺ concentrations, as the buffer will alter the fluorescence response of the indicator.

Applications in Signaling Pathway Investigations

5,5'-Dinitro BAPTA AM is a valuable tool for dissecting the role of large calcium transients in various signaling pathways.

STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA. Studies have shown that the activation of STING by certain agonists, such as DMXAA, induces a rise in intracellular calcium. The use of BAPTA-AM has demonstrated that this calcium signal is essential for the downstream activation of TBK1 and IRF3 in response to DMXAA.[4]

STING_Pathway DMXAA DMXAA STING STING Activation DMXAA->STING Ca_release Ca²⁺ Release from ER STING->Ca_release TBK1 TBK1 Phosphorylation Ca_release->TBK1 BAPTA 5,5'-Dinitro BAPTA BAPTA->Ca_release Inhibits IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN

Figure 3: Role of Ca²⁺ in DMXAA-induced STING signaling and its inhibition by 5,5'-Dinitro BAPTA.
Synaptic Transmission and Plasticity

In neuroscience, 5,5'-Dinitro BAPTA AM has been used to study the role of presynaptic calcium in neurotransmitter release and synaptic plasticity.[1] By buffering large, localized increases in presynaptic Ca²⁺, researchers can investigate the calcium-dependence of processes like short-term and long-term potentiation and depression.

Important Considerations: Off-Target Effects

Recent studies have revealed that BAPTA and its derivatives can exert effects independent of their calcium-chelating properties. A significant off-target effect of intracellular BAPTA is the direct, Ca²⁺-independent inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[5] This can lead to impaired glycolysis and affect downstream signaling pathways, such as the mTORC1 pathway, and ultimately impact cell survival.[5]

It is crucial for researchers to:

  • Be aware of these potential off-target effects when interpreting data obtained using BAPTA derivatives.

  • Employ appropriate controls, such as BAPTA analogs with negligible affinity for Ca²⁺, to distinguish between Ca²⁺-dependent and -independent effects.

  • Consider the metabolic state of the cells under investigation, as the inhibition of glycolysis may be a confounding factor.

Conclusion

5,5'-Dinitro BAPTA AM is a powerful tool for the controlled buffering of large intracellular calcium transients. Its cell-permeant nature and low affinity for calcium make it particularly useful for studying a wide range of physiological processes. However, researchers must be cognizant of its potential off-target effects and design experiments with appropriate controls to ensure the valid interpretation of their findings. This guide provides the foundational knowledge for the effective and responsible use of 5,5'-Dinitro BAPTA AM in scientific research.

References

Hydrolysis of 5,5'-Dinitro BAPTA AM: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intracellular hydrolysis of 5,5'-Dinitro BAPTA AM, a low-affinity, cell-permeant calcium chelator. This document details the mechanism of action, experimental protocols, and data interpretation for researchers utilizing this tool to investigate calcium signaling in various cellular processes.

Introduction to 5,5'-Dinitro BAPTA AM

5,5'-Dinitro BAPTA AM is a crucial tool for the investigation of intracellular calcium (Ca²⁺) dynamics. As an acetoxymethyl (AM) ester derivative of the BAPTA chelator, it is membrane-permeant, allowing for its introduction into live cells. The addition of two nitro groups to the BAPTA structure reduces its affinity for calcium, making it particularly useful for studying cellular events triggered by substantial calcium transients, as it dampens these signals rather than completely eliminating them.[1]

Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, trapping the active, membrane-impermeant form, 5,5'-Dinitro BAPTA, within the cytosol.[1] This active form then acts as a Ca²⁺ buffer, reversibly binding to free cytosolic calcium ions.

Mechanism of Intracellular Hydrolysis and Activation

The efficacy of 5,5'-Dinitro BAPTA AM is contingent upon its successful hydrolysis by intracellular esterases. This enzymatic process is central to its function and involves the following key steps:

  • Passive Diffusion: The lipophilic AM ester groups mask the negatively charged carboxylates of the BAPTA molecule, rendering 5,5'-Dinitro BAPTA AM permeable to the cell membrane and allowing it to passively diffuse into the cytoplasm.[1]

  • Enzymatic Cleavage: Once inside the cell, non-specific intracellular esterases recognize and cleave the four AM ester groups. This hydrolysis releases the four carboxylate groups, converting the molecule into its active, Ca²⁺-chelating form.[1]

  • Intracellular Trapping: The removal of the AM esters results in a negatively charged molecule, 5,5'-Dinitro BAPTA, which is no longer membrane-permeant and is thus trapped within the cell.[1]

The rate and efficiency of this hydrolysis can vary between cell types due to differences in intracellular esterase activity.

Quantitative Data and Properties

While specific kinetic data for the hydrolysis of 5,5'-Dinitro BAPTA AM is not extensively published, the properties of the parent compound and its derivatives provide valuable context.

PropertyValue/DescriptionSource
Molecular Weight 854.7 g/mol [1]
Form Acetoxymethyl ester (cell-permeant)[1]
Active Form 5,5'-Dinitro BAPTA (cell-impermeant)[1]
Calcium Affinity (Kd) Low affinity (higher Kd than BAPTA)[1]
Loading Concentration 5 - 100 µM (cell type dependent)[2]
Incubation Time 30 - 60 minutes[1]

Experimental Protocols

The following are detailed methodologies for the use of 5,5'-Dinitro BAPTA AM in cell-based assays.

General Cell Loading Protocol

This protocol outlines the fundamental steps for loading cells with 5,5'-Dinitro BAPTA AM.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of 5,5'-Dinitro BAPTA AM in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired final concentration (typically 5-20 µM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

    • To aid in the dispersion of the AM ester in the aqueous buffer, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[2]

    • To prevent the active extrusion of the de-esterified chelator from the cells, an organic anion transport inhibitor like probenecid (1-2.5 mM) can be included.[1]

  • Cell Incubation:

    • Remove the culture medium from the cells.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type.

  • Washing: After incubation, thoroughly wash the cells two to three times with fresh, indicator-free medium to remove any extracellular 5,5'-Dinitro BAPTA AM.

  • De-esterification: Incubate the cells in fresh medium for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.[1]

Co-loading with a Fluorescent Ca²⁺ Indicator (e.g., Fura-2 AM)

To quantify the effect of 5,5'-Dinitro BAPTA on intracellular Ca²⁺ levels, it is often co-loaded with a fluorescent Ca²⁺ indicator.

  • Prepare Loading Solution: Prepare a working solution containing both 5,5'-Dinitro BAPTA AM and the chosen Ca²⁺ indicator AM ester (e.g., Fura-2 AM) at their respective optimal concentrations in the physiological buffer.

  • Follow General Loading Protocol: Proceed with the incubation, washing, and de-esterification steps as outlined in the general protocol.

  • Fluorescence Measurement: Measure the fluorescence of the Ca²⁺ indicator using a suitable instrument (e.g., fluorescence microscope, plate reader). For ratiometric indicators like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm (Ca²⁺-bound) and ~380 nm (Ca²⁺-free).

  • Calibration: It is crucial to calibrate the fluorescent signal of the Ca²⁺ indicator in the presence of 5,5'-Dinitro BAPTA to accurately determine the intracellular Ca²⁺ concentration, as the chelator will alter the indicator's response to Ca²⁺ changes.[1]

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where 5,5'-Dinitro BAPTA AM is a valuable investigative tool.

Experimental Workflow for Intracellular Calcium Chelation

G cluster_prep Preparation cluster_loading Cell Loading cluster_analysis Analysis prep_stock Prepare 5,5'-Dinitro BAPTA AM Stock (DMSO) prep_working Prepare Working Solution (with Pluronic F-127) prep_stock->prep_working incubation Incubate cells with working solution (30-60 min) prep_working->incubation cell_culture Culture Cells cell_culture->incubation wash Wash cells to remove extracellular AM ester incubation->wash deester Incubate for de-esterification (30 min) wash->deester stimulate Apply Stimulus to modulate Ca2+ deester->stimulate measure Measure Intracellular Ca2+ (e.g., with Fura-2) stimulate->measure

Caption: Workflow for using 5,5'-Dinitro BAPTA AM.

Investigation of Store-Operated Calcium Entry (SOCE)

cluster_0 Cellular Environment GPCR GPCR Activation PLC PLC Activation GPCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Ca2+ Release STIM1 STIM1 Activation ER->STIM1 Store Depletion Orai1 Orai1 Activation STIM1->Orai1 SOCE Store-Operated Ca2+ Entry Orai1->SOCE Cytosolic_Ca Increased Cytosolic [Ca2+] SOCE->Cytosolic_Ca BAPTA 5,5'-Dinitro BAPTA (Active Chelator) Cytosolic_Ca->BAPTA Buffering

Caption: Role of 5,5'-Dinitro BAPTA in studying SOCE.

Dissecting Calcium's Role in Apoptosis

cluster_1 Apoptotic Signaling Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Ca_Overload Ca2+ Overload Apoptotic_Stimulus->Ca_Overload Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ca_Overload->Mitochondria Induces Permeability Transition BAPTA 5,5'-Dinitro BAPTA (Active Chelator) Ca_Overload->BAPTA Chelation

Caption: Investigating Ca²⁺-mediated apoptosis with a chelator.

Applications in Research

5,5'-Dinitro BAPTA AM has been instrumental in elucidating the role of calcium in a multitude of cellular processes:

  • Neurobiology: It is used to study the role of presynaptic calcium concentrations in neurotransmitter release and synaptic plasticity.[1] For instance, it has been shown to attenuate evoked field excitatory postsynaptic potentials in hippocampal neurons.[3]

  • Signal Transduction: This chelator helps to dissect Ca²⁺-dependent signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs) and the STING (stimulator of interferon genes) pathway.[1]

  • Apoptosis: By buffering intracellular calcium, it allows researchers to investigate the necessity of calcium signaling in the initiation and execution of programmed cell death.[1] Chelation of calcium has been shown to delay the onset of radiation-induced apoptosis.

  • Store-Operated Calcium Entry (SOCE): It is a valuable tool for studying the mechanisms of SOCE, a critical process for refilling intracellular calcium stores.

Considerations and Limitations

Researchers should be aware of the following when using 5,5'-Dinitro BAPTA AM:

  • Off-Target Effects: BAPTA and its derivatives have been reported to have off-target effects independent of their calcium-chelating properties. These can include modulation of ion channels and effects on the cytoskeleton.

  • Cellular Toxicity: High concentrations or prolonged incubation with AM esters can be toxic to cells. It is essential to determine the optimal loading conditions that minimize toxicity.

  • Incomplete Hydrolysis: Incomplete hydrolysis of the AM esters can lead to an underestimation of the intracellular chelator concentration and its buffering capacity.

  • Endoplasmic Reticulum Stress: Loading neurons with BAPTA-AM has been shown to induce endoplasmic reticulum (ER) stress, which can impact cellular homeostasis and experimental outcomes.[4]

References

The Pivotal Role of BAPTA Chelators in Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Since its development, 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid (BAPTA) has become an indispensable tool for researchers investigating the multifaceted roles of intracellular calcium. This technical guide provides an in-depth exploration of the history, development, and application of BAPTA chelators. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the properties of BAPTA and its derivatives, detailed experimental protocols for their use, and a summary of their impact on our understanding of calcium signaling pathways.

Introduction: The Dawn of a New Era in Calcium Chelation

The study of intracellular calcium (Ca²⁺) signaling was revolutionized by the introduction of BAPTA. Prior to its development, researchers relied on chelators like EGTA. However, EGTA's sensitivity to pH and slow Ca²⁺ binding and release kinetics limited its utility in studying rapid calcium transients.

In 1980, Roger Y. Tsien, a Nobel laureate in Chemistry, designed and synthesized BAPTA, a novel calcium indicator and buffer with high selectivity against magnesium and protons.[1][2][3] Tsien's rational design approach, which replaced the methylene links in EGTA with benzene rings, resulted in a chelator with several key advantages:

  • High Selectivity for Ca²⁺ over Mg²⁺: BAPTA exhibits a selectivity for Ca²⁺ over Mg²⁺ of greater than 10⁵, a crucial feature given the high intracellular concentration of Mg²⁺.[4]

  • Reduced pH Sensitivity: Unlike EGTA, BAPTA's Ca²⁺ binding is much less affected by changes in pH within the physiological range.[4]

  • Rapid Kinetics: BAPTA binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA, enabling the study of rapid calcium signaling events.[4][5]

These properties established BAPTA as the gold standard for intracellular calcium buffering and paved the way for the development of a wide array of fluorescent Ca²⁺ indicators.

Properties of BAPTA and Its Derivatives

The versatility of BAPTA has been expanded through the synthesis of numerous derivatives with varying affinities for Ca²⁺. This allows researchers to select a chelator best suited for their specific experimental needs. The dissociation constant (Kd), a measure of the affinity of a chelator for an ion, is a critical parameter in this selection process.

Table 1: Dissociation Constants (Kd) of BAPTA and Its Derivatives for Calcium
ChelatorKd (nM)*Notes
BAPTA107Measured in 100 mM KCl, 10 mM MOPS, pH 7.2 at 22°C.[5][6]
5,5'-Dimethyl BAPTA40Higher affinity than BAPTA.[4][5]
5,5'-Difluoro BAPTA270Lower affinity than BAPTA.[5][6]
5,5'-Dibromo BAPTA1500Intermediate affinity, useful for studying Ca²⁺ mobilization.[5]
4,4'-Difluoro BAPTA650
5-Nitro BAPTA4800Lower affinity.[7]
5,5'-Dinitro BAPTA~20,000Low affinity.[7]

Note: Dissociation constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Mechanism of Action and Cellular Loading

BAPTA itself is a membrane-impermeable molecule. To facilitate its entry into cells, it is often used in its acetoxymethyl (AM) ester form, BAPTA-AM.

G Mechanism of BAPTA-AM Cellular Loading and Action BAPTA_AM_ext BAPTA-AM (extracellular) BAPTA_AM_int BAPTA-AM (intracellular) BAPTA_AM_ext->BAPTA_AM_int Passive Diffusion Cell_Membrane Cell Membrane BAPTA_int BAPTA (active form) BAPTA_AM_int->BAPTA_int Hydrolysis Esterases Intracellular Esterases Esterases->BAPTA_AM_int BAPTA_Ca2 BAPTA-Ca²⁺ Complex BAPTA_int->BAPTA_Ca2 Chelation Signaling_Event Ca²⁺-dependent Signaling Event BAPTA_int->Signaling_Event Inhibition Ca2_free Free Intracellular Ca²⁺ Ca2_free->BAPTA_Ca2 Ca2_free->Signaling_Event G Overview of Ca²⁺ Signaling Pathways Modulated by BAPTA cluster_stimuli Stimuli cluster_ca_sources Ca²⁺ Sources cluster_effectors Downstream Effectors cluster_responses Cellular Responses Stimulus Hormones, Neurotransmitters, Growth Factors, Stress Ca_Influx Ca²⁺ Influx (Voltage-gated channels, Store-operated channels) Stimulus->Ca_Influx ER_Release ER Ca²⁺ Release (IP₃R, RyR) Stimulus->ER_Release Ca_Cytosol ↑ [Ca²⁺]cytosol Ca_Influx->Ca_Cytosol ER_Release->Ca_Cytosol BAPTA BAPTA Ca_Cytosol->BAPTA Calmodulin Calmodulin Ca_Cytosol->Calmodulin PKC Protein Kinase C Ca_Cytosol->PKC Muscle_Contraction Muscle Contraction Ca_Cytosol->Muscle_Contraction Apoptosis Apoptosis Ca_Cytosol->Apoptosis Neurotransmission Neurotransmission Ca_Cytosol->Neurotransmission BAPTA->Ca_Cytosol Buffers Calcineurin Calcineurin Calmodulin->Calcineurin CaMK CaM Kinases Calmodulin->CaMK Gene_Expression Gene Expression (e.g., NFAT, CREB) Calcineurin->Gene_Expression PKC->Gene_Expression CaMK->Gene_Expression

References

An In-Depth Technical Guide to 5,5'-Dinitro BAPTA for Studying Calcium-Dependent Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for normal cellular function. To investigate the intricate roles of Ca²⁺ in these processes, researchers rely on a variety of tools to manipulate and monitor its intracellular dynamics. Among these tools, Ca²⁺ chelators, molecules that bind to Ca²⁺ ions, are indispensable.

This technical guide focuses on 5,5'-Dinitro BAPTA , a low-affinity, fast-acting Ca²⁺ chelator that has proven particularly valuable for dissecting Ca²⁺-dependent mechanisms. Its unique properties allow for the selective buffering of large and rapid Ca²⁺ transients without abolishing the smaller, more subtle fluctuations essential for basal cellular activities. This document provides a comprehensive overview of 5,5'-Dinitro BAPTA, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its application in studying Ca²⁺ signaling pathways.

Core Properties and Mechanism of Action

5,5'-Dinitro BAPTA is a derivative of the well-known Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The defining feature of 5,5'-Dinitro BAPTA is the presence of two electron-withdrawing nitro groups on the benzene rings of the BAPTA molecule. These nitro groups significantly reduce the electron density of the Ca²⁺-coordinating carboxylate groups, thereby lowering the molecule's affinity for Ca²⁺ ions.[1]

Mechanism of Cellular Uptake and Activation:

For intracellular applications, 5,5'-Dinitro BAPTA is typically used in its acetoxymethyl (AM) ester form, 5,5'-Dinitro BAPTA AM . The lipophilic AM groups mask the negatively charged carboxylates, rendering the molecule membrane-permeant and allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, regenerating the carboxylate groups. This process traps the active, membrane-impermeant form of 5,5'-Dinitro BAPTA within the cytosol, where it can buffer changes in [Ca²⁺]i.[1]

The workflow for cellular loading and activation is depicted below:

G cluster_membrane Cell Membrane extracellular extracellular BAPTA_AM 5,5'-Dinitro BAPTA AM intracellular intracellular BAPTA_active 5,5'-Dinitro BAPTA (active) BAPTA_AM->membrane_top Passive Diffusion Esterases Intracellular Esterases Buffered_Ca Buffered Ca²⁺ BAPTA_active->Buffered_Ca Esterases->BAPTA_active Hydrolysis Ca_ion Ca²⁺ Ca_ion->Buffered_Ca

Cellular uptake and activation of 5,5'-Dinitro BAPTA AM.

Data Presentation: Quantitative Properties and Effects

The utility of 5,5'-Dinitro BAPTA stems from its distinct quantitative properties compared to other commonly used Ca²⁺ chelators.

Property5,5'-Dinitro BAPTABAPTAEGTA
Dissociation Constant (Kd) for Ca²⁺ ~7.5 mM[1]~160 nM (in the absence of Mg²⁺)[1]~150 nM
Relative Affinity for Ca²⁺ LowHighHigh
Ca²⁺ Binding/Release Kinetics Fast[1]Fast[1]Slow[1]
pH Sensitivity (Physiological Range) Low[1]Low[1]High[1]

Table 1: Comparative Properties of Common Intracellular Calcium Chelators.

The low affinity of 5,5'-Dinitro BAPTA makes it an ideal tool for studying cellular processes that are triggered by large, localized Ca²⁺ transients, as it can dampen these signals without completely eliminating them.[1]

Experimental SystemConcentrationObserved EffectReference
Hippocampal CA1 Neurons50 µMAttenuates evoked field excitatory postsynaptic potentials (fEPSPs).[2]
Mouse Eggs5.0 µMInhibited all sperm-induced Ca²⁺ transients.[3]
Frog Muscle Fibers50 and 100 µMReduced force during twitch stimulation.[4]

Table 2: Experimentally Observed Effects of 5,5'-Dinitro BAPTA AM.

Experimental Protocols

General Protocol for Loading 5,5'-Dinitro BAPTA AM into Cultured Cells

This protocol provides a general guideline for loading 5,5'-Dinitro BAPTA AM into cultured cells. Optimal conditions may vary depending on the cell type and experimental question.

Materials:

  • 5,5'-Dinitro BAPTA AM

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)

  • Cell culture medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • For a final loading concentration of 50 µM, dilute the stock solution into the physiological buffer. To aid in solubilization and prevent precipitation, it is recommended to first mix the 5,5'-Dinitro BAPTA AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting to the final concentration in the buffer.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the working solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time should be determined empirically for each cell type.

  • Washing:

    • After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove extracellular 5,5'-Dinitro BAPTA AM.

  • De-esterification:

    • Add fresh physiological buffer or culture medium to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experimentation:

    • The cells are now loaded with the active form of 5,5'-Dinitro BAPTA and are ready for the experiment.

Protocol for Loading 5,5'-Dinitro BAPTA AM into Acute Brain Slices

This protocol is adapted for use with acute brain slices, a common ex vivo model for studying neuronal function.

Materials:

  • All materials from the general protocol.

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

  • Slice Preparation:

    • Prepare acute brain slices (e.g., hippocampal slices) using standard procedures and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Loading Solution Preparation:

    • Prepare the 5,5'-Dinitro BAPTA AM working solution in aCSF as described in the general protocol.

  • Slice Incubation:

    • Transfer the recovered brain slices to an incubation chamber containing the loading solution.

    • Incubate the slices for 45-60 minutes at 32-35°C, ensuring continuous oxygenation.

  • Washing and De-esterification:

    • After the loading period, transfer the slices back to a chamber with fresh, continuously oxygenated aCSF for at least 30 minutes to allow for washing and de-esterification before electrophysiological recording or imaging.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Buffering of Presynaptic Calcium Transients and Neurotransmitter Release

5,5'-Dinitro BAPTA is frequently employed to investigate the role of presynaptic Ca²⁺ in neurotransmitter release. The following diagram illustrates how 5,5'-Dinitro BAPTA can modulate this process.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential VGCC Voltage-Gated Ca²⁺ Channel AP->VGCC Depolarization Ca_influx Ca²⁺ Influx VGCC->Ca_influx Opening Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers BAPTA 5,5'-Dinitro BAPTA BAPTA->Ca_influx Buffers NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor Binds to Postsynaptic_response Postsynaptic Response (e.g., EPSP) Receptor->Postsynaptic_response Activates

Modulation of synaptic transmission by 5,5'-Dinitro BAPTA.

Experimental Workflow for Investigating the Role of Calcium in Long-Term Potentiation (LTP)

This diagram outlines a typical experimental workflow using 5,5'-Dinitro BAPTA to study the involvement of large Ca²⁺ transients in the induction of LTP, a form of synaptic plasticity.

G Prepare_slices Prepare Hippocampal Slices Load_BAPTA Load with 5,5'-Dinitro BAPTA AM (or Vehicle Control) Prepare_slices->Load_BAPTA Baseline_recording Record Baseline Synaptic Transmission Load_BAPTA->Baseline_recording Induce_LTP Induce LTP (High-Frequency Stimulation) Baseline_recording->Induce_LTP Post_LTP_recording Record Post-LTP Synaptic Transmission Induce_LTP->Post_LTP_recording Analyze_data Analyze and Compare LTP Magnitude Post_LTP_recording->Analyze_data

Workflow for studying LTP with 5,5'-Dinitro BAPTA.

Conclusion

5,5'-Dinitro BAPTA is a powerful and selective tool for the investigation of calcium-dependent cellular processes. Its low affinity for Ca²⁺ allows researchers to dissect the roles of large and rapid Ca²⁺ transients while preserving essential, smaller-scale Ca²⁺ signaling. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for the effective application of 5,5'-Dinitro BAPTA in a research setting. By carefully considering its properties and implementing appropriate experimental designs, scientists can continue to unravel the complex and multifaceted roles of calcium in health and disease.

References

Methodological & Application

Protocol for Loading Cells with 5,5'-DINITRO BAPTA AM: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, 5,5'-Dinitro BAPTA, in the cytosol. This chelator is particularly useful for studying cellular processes that are triggered by large and rapid calcium transients, as it dampens these signals rather than completely eliminating them.[1] This property allows for the investigation of the physiological effects of attenuating, rather than abolishing, calcium-dependent signaling pathways.

Physicochemical Properties and Comparison

The key feature of 5,5'-Dinitro BAPTA is its relatively high dissociation constant (Kd) for Ca²⁺, which classifies it as a low-affinity calcium buffer.[1] This contrasts with other BAPTA derivatives that exhibit high affinity for calcium. The addition of two nitro groups to the BAPTA backbone significantly reduces its affinity for calcium.[1]

Table 1: Comparison of Dissociation Constants (Kd) for BAPTA Analogues [1]

BAPTA AnalogueReported Kd for Ca²⁺Relative Affinity
5,5'-Dimethyl BAPTA~0.15 µMHigh
BAPTA~0.16 µM (in the absence of Mg²⁺)High
5,5'-Difluoro BAPTA~0.25 µMHigh
5,5'-Dinitro BAPTA ~7.5 mM Low

Experimental Protocols

Reagent Preparation

1.1. 5,5'-DINITRO BAPTA AM Stock Solution (1-5 mM)

  • Dissolve 5,5'-DINITRO BAPTA AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

  • For example, to prepare a 1 mM stock solution, dissolve 0.855 mg of 5,5'-DINITRO BAPTA AM (MW: 854.7 g/mol ) in 1 mL of DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

1.2. Pluronic™ F-127 Stock Solution (20% w/v)

  • Dissolve 2 g of Pluronic™ F-127 in 10 mL of DMSO.

  • This solution can be stored at room temperature. Pluronic™ F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the aqueous loading buffer.

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

2.1. Preparation of Loading Buffer

  • On the day of the experiment, thaw the 5,5'-DINITRO BAPTA AM stock solution and Pluronic™ F-127 stock solution (if used) and allow them to come to room temperature.

  • Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).

  • For a final loading concentration of 10 µM 5,5'-DINITRO BAPTA AM, first mix an equal volume of the 1 mM stock solution with 20% Pluronic™ F-127 solution.

  • Then, dilute this mixture into the physiological buffer to achieve the final desired concentration (e.g., 10 µL of the 1:1 mixture into 1 mL of buffer for a final concentration of 10 µM). The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.

Table 2: Recommended Working Concentrations for Cell Loading

ParameterRecommended RangeNotes
Final 5,5'-DINITRO BAPTA AM Concentration 5 - 50 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 30 - 60 minutesLonger incubation times may be necessary for some cell types but can also lead to cytotoxicity.
Incubation Temperature 37°C
Final Pluronic™ F-127 Concentration 0.02 - 0.04% (w/v)Aids in dispersing the AM ester in aqueous solution.

2.2. Cell Loading Procedure

  • Culture cells on a suitable vessel (e.g., coverslips, multi-well plates).

  • Remove the culture medium.

  • Gently wash the cells once with the physiological buffer.

  • Add the prepared loading buffer containing 5,5'-DINITRO BAPTA AM to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator.

  • After incubation, remove the loading buffer and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.

  • Incubate the cells in fresh buffer for a further 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for loading cells with 5,5'-DINITRO BAPTA AM and subsequent analysis of a cellular signaling pathway.

G cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_exp Experiment & Analysis prep_bapta Prepare 5,5'-DINITRO BAPTA AM Stock (DMSO) prep_buffer Prepare Loading Buffer prep_bapta->prep_buffer prep_pluronic Prepare Pluronic F-127 Stock (DMSO) prep_pluronic->prep_buffer load_cells Incubate Cells with Loading Buffer (37°C) prep_buffer->load_cells wash_cells Wash Cells to Remove Extracellular Dye load_cells->wash_cells deester Allow for De-esterification wash_cells->deester stimulate Stimulate Cells deester->stimulate lyse Lyse Cells stimulate->lyse analyze Analyze Signaling Pathway (e.g., Western Blot) lyse->analyze

Caption: Workflow for cell loading and analysis.

Example Signaling Pathway: Investigation of RANKL-Induced Signaling

BAPTA-AM has been utilized to investigate the role of intracellular calcium in the signaling cascade induced by the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL), which is crucial for osteoclast differentiation. Chelation of intracellular calcium with BAPTA-AM has been shown to inhibit the phosphorylation of key downstream signaling molecules.[2] The low-affinity nature of 5,5'-Dinitro BAPTA AM makes it a suitable tool to modulate, rather than completely block, these calcium-dependent pathways, allowing for a more nuanced study of their regulation.

G receptor RANKL Receptor ca_increase ↑ [Ca²⁺]i receptor->ca_increase jnk JNK receptor->jnk Ca²⁺ independent rankl RANKL rankl->receptor mek MEK ca_increase->mek p38 p38 MAPK ca_increase->p38 akt Akt ca_increase->akt bapta 5,5'-Dinitro BAPTA bapta->ca_increase erk ERK mek->erk osteoclast Osteoclast Differentiation erk->osteoclast p38->osteoclast akt->osteoclast jnk->osteoclast

Caption: RANKL signaling and BAPTA intervention.

Important Considerations

  • Off-Target Effects: It is important to be aware of potential off-target effects of BAPTA derivatives that are independent of their calcium-chelating properties. For instance, BAPTA has been shown to directly inhibit PFKFB3, thereby affecting mTORC1-driven translation in a calcium-independent manner.[3]

  • Cytotoxicity: High concentrations of 5,5'-DINITRO BAPTA AM or prolonged incubation times can be toxic to cells. It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic loading conditions for your specific cell type.

  • Co-loading with Calcium Indicators: To quantify the effect of 5,5'-Dinitro BAPTA on intracellular calcium dynamics, co-loading with a fluorescent calcium indicator like Fura-2 AM can be performed. The presence of the chelator will alter the fluorescence response of the indicator, and this must be accounted for during calibration.[1]

References

Application Notes and Protocols for 5,5'-DINITRO BAPTA in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5,5'-DINITRO BAPTA, a low-affinity, cell-permeant calcium chelator, in primary neuron cultures. This document includes an overview of its properties, detailed experimental protocols, and critical considerations for its application in neuroscience research.

Introduction to 5,5'-DINITRO BAPTA

5,5'-DINITRO BAPTA is a specialized derivative of the calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The addition of two nitro groups to the BAPTA backbone significantly reduces its affinity for calcium, making it a low-affinity buffer. This characteristic is particularly advantageous for studying neuronal processes that are triggered by large and rapid calcium transients, as it dampens these signals rather than completely abolishing them. The acetoxymethyl (AM) ester form, 5,5'-DINITRO BAPTA AM, is a membrane-permeant version that can be loaded into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form.

Key Applications in Primary Neuron Cultures

  • Modulation of Synaptic Transmission: By buffering presynaptic calcium influx, 5,5'-DINITRO BAPTA can be used to investigate the calcium dependency of neurotransmitter release and synaptic plasticity. For instance, its application has been shown to attenuate evoked field excitatory postsynaptic potentials.[1]

  • Neuroprotection Studies: While high-affinity calcium chelators have shown neuroprotective effects, low-affinity buffers like 5,5'-DINITRO BAPTA are valuable for dissecting the complex role of calcium in neuronal cell death pathways, such as those initiated by ischemia or excitotoxicity.

  • Investigation of Calcium Signaling Pathways: This tool allows researchers to probe the role of large, localized calcium transients in various signaling cascades within neurons without completely disrupting basal calcium homeostasis.

Data Presentation: Properties and Comparison of BAPTA Analogs

Property5,5'-DINITRO BAPTABAPTA (Parent Compound)
Dissociation Constant (Kd) for Ca²⁺ ~7.5 mM~160 nM (in the absence of Mg²⁺)
Relative Affinity for Ca²⁺ LowHigh
Formulation 5,5'-DINITRO BAPTA AM (cell-permeant)BAPTA AM (cell-permeant)
Primary Application Buffering large, rapid Ca²⁺ transientsClamping intracellular Ca²⁺ at low levels

Experimental Protocols

Protocol 1: Preparation of 5,5'-DINITRO BAPTA AM Stock Solution

Objective: To prepare a concentrated stock solution of 5,5'-DINITRO BAPTA AM for loading into primary neuron cultures.

Materials:

  • 5,5'-DINITRO BAPTA AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 1-5 mM stock solution of 5,5'-DINITRO BAPTA AM in anhydrous DMSO.

  • To enhance solubilization, vortex the solution thoroughly.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Loading of Primary Neurons with 5,5'-DINITRO BAPTA AM

Objective: To load primary neurons with 5,5'-DINITRO BAPTA AM to achieve intracellular calcium chelation.

Materials:

  • Primary neuron culture (e.g., hippocampal or cortical neurons)

  • Prepared 5,5'-DINITRO BAPTA AM stock solution (from Protocol 1)

  • Neurobasal medium or desired physiological buffer (e.g., HEPES-buffered saline)

  • Pluronic F-127 (optional, to aid in solubilization)

Procedure:

  • Prepare the Loading Solution:

    • Thaw an aliquot of the 5,5'-DINITRO BAPTA AM stock solution.

    • Dilute the stock solution to the desired final working concentration (e.g., 10-50 µM) in pre-warmed (37°C) Neurobasal medium or physiological buffer.

    • For improved solubility and to prevent precipitation, the AM ester stock can first be mixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution in the final medium.

  • Cell Loading:

    • Remove the culture medium from the primary neurons.

    • Gently add the loading solution to the neurons.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired loading time (e.g., 20-30 minutes). The optimal loading time and concentration should be determined empirically for each specific application and neuron type.

  • Washout:

    • After incubation, aspirate the loading solution.

    • Wash the neurons gently two to three times with pre-warmed culture medium or buffer to remove extracellular 5,5'-DINITRO BAPTA AM.

  • De-esterification:

    • Incubate the neurons in fresh, pre-warmed medium for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active form of the chelator inside the cells.

  • The neurons are now ready for downstream experimental assays.

Protocol 3: Assessing Neuronal Viability after 5,5'-DINITRO BAPTA AM Loading

Objective: To determine the effect of 5,5'-DINITRO BAPTA AM on the viability of primary neurons.

Materials:

  • Primary neurons loaded with varying concentrations of 5,5'-DINITRO BAPTA AM (as per Protocol 2)

  • Control neurons (sham-loaded with vehicle, e.g., DMSO)

  • Viability assay kit (e.g., Live/Dead assay, MTT assay, or Trypan Blue)

  • Fluorescence microscope or plate reader

Procedure:

  • Prepare cultures of primary neurons in a multi-well plate format.

  • Load different groups of neurons with a range of 5,5'-DINITRO BAPTA AM concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) and a vehicle control group, following Protocol 2.

  • At desired time points after loading (e.g., 1 hour, 6 hours, 24 hours), perform the chosen viability assay according to the manufacturer's instructions.

  • Quantify the results using a fluorescence microscope or plate reader.

  • Plot the neuronal viability as a percentage of the vehicle control for each concentration to generate a dose-response curve.

Note on Neuronal Viability: Prolonged exposure to high concentrations of BAPTA-AM has been reported to induce delayed necrosis in cortical neurons.[2] It is crucial to empirically determine the optimal concentration and incubation time that effectively buffers calcium without causing significant cytotoxicity in your specific neuronal culture system.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Using 5,5'-DINITRO BAPTA AM cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare 1-5 mM Stock Solution in anhydrous DMSO loading_sol Prepare Loading Solution (10-50 µM in medium) stock_sol->loading_sol load_cells Load Primary Neurons (20-30 min at 37°C) loading_sol->load_cells wash Washout Extracellular Compound load_cells->wash deester De-esterification (≥30 min at 37°C) wash->deester assay Perform Downstream Assay (e.g., Electrophysiology, Imaging) deester->assay

Workflow for 5,5'-DINITRO BAPTA AM experiments.

signaling_pathway Mechanism of Action of 5,5'-DINITRO BAPTA AM BAPTA_AM 5,5'-DINITRO BAPTA AM (Membrane Permeant) Cell_Membrane Cell Membrane BAPTA_AM->Cell_Membrane Intracellular_BAPTA_AM Intracellular 5,5'-DINITRO BAPTA AM Cell_Membrane->Intracellular_BAPTA_AM Diffusion Active_BAPTA 5,5'-DINITRO BAPTA (Active, Membrane Impermeant) Intracellular_BAPTA_AM->Active_BAPTA Cleavage Esterases Intracellular Esterases Esterases->Intracellular_BAPTA_AM Buffered_Ca2 Buffered Ca²⁺ Signal Active_BAPTA->Buffered_Ca2 Chelation Ca2_ion Ca²⁺ Ca2_ion->Buffered_Ca2 Downstream Modulation of Downstream Ca²⁺-Dependent Processes Buffered_Ca2->Downstream

Mechanism of 5,5'-DINITRO BAPTA AM action.

References

Application Notes and Protocols for 5,5'-Dinitro BAPTA in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dinitro BAPTA is a valuable tool for investigating the role of calcium (Ca²⁺) in synaptic transmission. As a low-affinity Ca²⁺ chelator, it is particularly useful for studying neuronal processes that are triggered by large and rapid increases in intracellular Ca²⁺ concentration. Unlike high-affinity chelators such as BAPTA, which can clamp Ca²⁺ at very low levels and potentially disrupt normal cellular functions, 5,5'-Dinitro BAPTA acts to dampen or buffer large Ca²⁺ transients without completely eliminating them. This property allows researchers to dissect the specific contribution of high Ca²⁺ microdomains to processes like neurotransmitter release, short-term synaptic plasticity, and long-term potentiation.

The defining characteristic of 5,5'-Dinitro BAPTA is its relatively high dissociation constant (Kd), a direct result of the two electron-withdrawing nitro groups on its benzene rings. These groups reduce the electron density of the chelating carboxylate groups, thereby lowering its affinity for Ca²⁺ compared to the parent BAPTA molecule[1]. This makes it an ideal buffer for investigating synaptic events where a substantial influx of Ca²⁺ is required.

These application notes provide an overview of the use of 5,5'-Dinitro BAPTA in synaptic transmission studies, including its mechanism of action, key experimental protocols, and expected outcomes.

Data Presentation

Physicochemical Properties of 5,5'-Dinitro BAPTA
PropertyValueReference
Molecular Weight 566.43 g/mol [2]
Ca²⁺ Dissociation Constant (Kd) ~7.5 mM[2]
Form Typically available as a free acid or a cell-permeant acetoxymethyl (AM) ester.
Effects on Synaptic Transmission

The following table summarizes the expected effects of 5,5'-Dinitro BAPTA on various synaptic parameters based on its function as a low-affinity Ca²⁺ buffer. The exact quantitative effects will be concentration-dependent and specific to the preparation and experimental conditions.

Synaptic ParameterExpected Effect of 5,5'-Dinitro BAPTARationale
Basal Synaptic Transmission (EPSP/IPSP Amplitude) Potential reduction at higher concentrations.Buffering of presynaptic Ca²⁺ transients can reduce the probability of neurotransmitter release.
Paired-Pulse Facilitation (PPF) Likely reduction or alteration.PPF is sensitive to residual presynaptic Ca²⁺. A low-affinity buffer can alter the dynamics of this residual Ca²⁺.
Long-Term Potentiation (LTP) Inhibition of induction.LTP induction is critically dependent on a significant postsynaptic Ca²⁺ rise, which would be dampened by 5,5'-Dinitro BAPTA.
Long-Term Depression (LTD) Variable, may be less affected or even enhanced depending on the induction protocol.Some forms of LTD are dependent on more modest or prolonged Ca²⁺ elevations, which may be less affected by a low-affinity buffer.
Spontaneous Neurotransmitter Release (mEPSP/mIPSP frequency) Minimal effect at concentrations that affect evoked release.Spontaneous release is thought to be less dependent on large, evoked Ca²⁺ influx.

Experimental Protocols

Protocol 1: Loading of 5,5'-Dinitro BAPTA-AM into Hippocampal Slices for Electrophysiology

This protocol describes the loading of the cell-permeant form of 5,5'-Dinitro BAPTA (5,5'-Dinitro BAPTA-AM) into acute hippocampal slices for subsequent electrophysiological recording.

Materials:

  • 5,5'-Dinitro BAPTA-AM

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection and recovery chambers for brain slices

  • Vibratome or tissue chopper

  • Electrophysiology rig with recording chamber

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10-50 mM stock solution of 5,5'-Dinitro BAPTA-AM in high-quality, anhydrous DMSO.

    • To aid in the dispersion of the AM ester in aqueous solution, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can also be prepared.

  • Hippocampal Slice Preparation:

    • Prepare acute hippocampal slices (typically 300-400 µm thick) from the brain of a rodent using a vibratome or tissue chopper in ice-cold, oxygenated slicing solution.

    • Transfer the slices to a recovery chamber containing aCSF saturated with 95% O₂ / 5% CO₂ and allow them to recover at room temperature for at least 1 hour before loading.

  • Loading with 5,5'-Dinitro BAPTA-AM:

    • Prepare the loading solution by diluting the 5,5'-Dinitro BAPTA-AM stock solution into oxygenated aCSF to a final concentration of 10-50 µM.

    • To facilitate solubilization, first mix the required volume of the 5,5'-Dinitro BAPTA-AM stock with an equal volume of the 20% Pluronic F-127 stock, and then add this mixture to the aCSF.

    • Incubate the recovered hippocampal slices in the loading solution for 30-60 minutes at 32-35°C. The exact time and temperature may need to be optimized for the specific preparation.

    • Ensure the loading solution is continuously bubbled with 95% O₂ / 5% CO₂.

  • Wash and De-esterification:

    • After the loading period, transfer the slices to a fresh chamber containing standard aCSF (without the chelator) at room temperature for at least 30 minutes before recording. This allows for the de-esterification of the AM ester by intracellular esterases, trapping the active form of 5,5'-Dinitro BAPTA inside the cells.

  • Electrophysiological Recording:

    • Transfer a loaded slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF.

    • Perform whole-cell patch-clamp or field potential recordings to assess the effects of 5,5'-Dinitro BAPTA on synaptic transmission.

Protocol 2: Investigating the Role of High Presynaptic Ca²⁺ Transients on Paired-Pulse Facilitation (PPF)

This protocol outlines an experiment to test the hypothesis that PPF is modulated by large, localized presynaptic Ca²⁺ transients using 5,5'-Dinitro BAPTA.

Procedure:

  • Prepare and Load Slices: Prepare and load hippocampal slices with 5,5'-Dinitro BAPTA-AM as described in Protocol 1. A parallel control group of slices should be incubated in aCSF with the same concentration of DMSO and Pluronic F-127 but without the chelator.

  • Electrophysiological Recording:

    • Obtain stable whole-cell voltage-clamp recordings from a CA1 pyramidal neuron or field potential recordings in the stratum radiatum.

    • Position a stimulating electrode in the Schaffer collateral pathway.

  • PPF Protocol:

    • Deliver pairs of electrical stimuli with varying inter-stimulus intervals (ISIs), for example, 20, 50, 100, and 200 ms.

    • Record the resulting excitatory postsynaptic currents (EPSCs) or field excitatory postsynaptic potentials (fEPSPs).

    • Repeat the stimulation protocol multiple times for each ISI to obtain an average response.

  • Data Analysis:

    • Calculate the paired-pulse ratio (PPR) for each ISI by dividing the amplitude of the second response by the amplitude of the first response (P2/P1).

    • Compare the PPR across different ISIs between the control and 5,5'-Dinitro BAPTA-loaded slices. A reduction in PPR in the presence of 5,5'-Dinitro BAPTA would suggest that large presynaptic Ca²⁺ transients contribute to PPF.

Visualization of Concepts and Workflows

Signaling_Pathway_Synaptic_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Arrives VGCCs Voltage-Gated Ca²⁺ Channels (VGCCs) Open Action_Potential->VGCCs Ca_Influx Ca²⁺ Influx VGCCs->Ca_Influx Dinitro_BAPTA 5,5'-Dinitro BAPTA Buffers Ca²⁺ Ca_Influx->Dinitro_BAPTA Modulation Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Neurotransmitter Neurotransmitter NT_Release->Neurotransmitter Receptors Postsynaptic Receptors Bind Neurotransmitter Neurotransmitter->Receptors PSP Postsynaptic Potential (EPSP/IPSP) Receptors->PSP

Caption: Signaling pathway of synaptic transmission modulated by 5,5'-Dinitro BAPTA.

Experimental_Workflow_PPF Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Loading Load Slices with 5,5'-Dinitro BAPTA-AM (or Control) Slice_Prep->Loading Wash Wash and De-esterify Loading->Wash Recording Obtain Electrophysiological Recording Wash->Recording PPF_Stim Apply Paired-Pulse Stimulation Protocol Recording->PPF_Stim Data_Acq Acquire EPSP/fEPSP Data PPF_Stim->Data_Acq Analysis Calculate Paired-Pulse Ratio (P2/P1) Data_Acq->Analysis Comparison Compare Control vs. 5,5'-Dinitro BAPTA Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for studying Paired-Pulse Facilitation.

Logical_Relationship High_Ca_Transient High Amplitude Presynaptic Ca²⁺ Transient Dinitro_BAPTA 5,5'-Dinitro BAPTA (Low-Affinity Buffer) High_Ca_Transient->Dinitro_BAPTA Buffered_Ca Dampened Ca²⁺ Transient Dinitro_BAPTA->Buffered_Ca NT_Release_Prob Reduced Neurotransmitter Release Probability Buffered_Ca->NT_Release_Prob Synaptic_Response Altered Synaptic Response (e.g., reduced PPF) NT_Release_Prob->Synaptic_Response

Caption: Logical relationship of 5,5'-Dinitro BAPTA's effect.

References

Measuring Large Calcium Transients with 5,5'-DINITRO BAPTA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dinitro BAPTA is a low-affinity, cell-permeant calcium chelator that has emerged as an essential tool for investigating cellular signaling pathways characterized by large and rapid calcium transients. Unlike high-affinity calcium buffers that can completely sequester intracellular calcium and potentially obscure physiological responses, 5,5'-Dinitro BAPTA modulates these significant fluctuations without abolishing them entirely. This unique property allows for the detailed study of cellular processes governed by substantial changes in intracellular calcium concentration, particularly in fields such as neuroscience, muscle physiology, and apoptosis research.

The addition of two electron-withdrawing nitro groups to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) backbone significantly reduces its affinity for calcium, resulting in a dissociation constant (Kd) in the millimolar range. This characteristic makes it an ideal buffer for studying phenomena associated with large, localized calcium influxes where high-affinity chelators would be quickly saturated. This document provides detailed application notes and experimental protocols for the effective use of 5,5'-Dinitro BAPTA in measuring and modulating large calcium transients.

Data Presentation

Quantitative properties of 5,5'-Dinitro BAPTA are summarized in the table below.

PropertyValueReference
Molecular Weight 566.43 g/mol (Free Acid)
854.7 g/mol (AM Ester)
Dissociation Constant (Kd) for Ca²⁺ ~7.5 mM
Calcium Binding Reversible
Formulation Free Acid or Acetoxymethyl (AM) Ester
Solubility (AM Ester) Soluble in DMSO

Signaling Pathways and Experimental Workflow

Mechanism of Action of 5,5'-Dinitro BAPTA AM

The acetoxymethyl (AM) ester form of 5,5'-Dinitro BAPTA is lipophilic, allowing it to passively diffuse across the cell membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now charged, active form of the chelator within the cytoplasm where it can buffer calcium ions.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BAPTA_AM 5,5'-Dinitro BAPTA-AM BAPTA_AM_inside 5,5'-Dinitro BAPTA-AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion membrane BAPTA_active Active 5,5'-Dinitro BAPTA (charged) BAPTA_AM_inside->BAPTA_active Cleavage Esterases Intracellular Esterases Esterases->BAPTA_AM_inside Ca2_buffered Buffered Ca²⁺ BAPTA_active->Ca2_buffered Chelation Ca2_free Free Ca²⁺ Ca2_free->BAPTA_active

Mechanism of 5,5'-Dinitro BAPTA-AM cell loading and activation.
General Experimental Workflow for Measuring Calcium Transients

A typical experiment to investigate the effect of buffering large calcium transients involves loading cells with both 5,5'-Dinitro BAPTA AM and a fluorescent calcium indicator, such as Fura-2 AM. After an incubation period to allow for de-esterification, baseline fluorescence is recorded before stimulating the cells to induce a calcium transient. The resulting changes in fluorescence are then recorded and analyzed.

Application Notes: Co-loading 5,5'-DINITRO BAPTA with Fluorescent Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a vast array of signal transduction pathways. Fluorescent calcium indicators are indispensable tools for studying these dynamics. However, in cellular processes characterized by large and rapid Ca²⁺ transients, high-affinity indicators can become saturated, obscuring the true kinetics and amplitude of the signal. Co-loading cells with a low-affinity Ca²⁺ chelator, such as 5,5'-Dinitro BAPTA, alongside a fluorescent indicator provides a powerful method to buffer these substantial Ca²⁺ influxes. This technique allows researchers to modulate the intracellular Ca²⁺ environment, prevent indicator saturation, and dissect the roles of large Ca²⁺ transients in cellular function.

5,5'-Dinitro BAPTA is a derivative of the Ca²⁺ chelator BAPTA. The two electron-withdrawing nitro groups on its benzene rings reduce the electron density of the chelating carboxylate groups, resulting in a significantly lower affinity for Ca²⁺ compared to the parent BAPTA molecule.[1] This property enables it to act as a buffer for high Ca²⁺ concentrations without completely quenching the physiological signal, effectively dampening large transients to within the dynamic range of the co-loaded fluorescent indicator.[1]

Principle of Action

The methodology relies on the acetoxymethyl (AM) ester forms of both the chelator and the indicator. These lipophilic AM groups render the molecules membrane-permeant, allowing them to be loaded into live cells via simple incubation.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now charged, active forms of the chelator and indicator within the cytoplasm.[1]

The active 5,5'-Dinitro BAPTA then functions as a Ca²⁺ buffer, reversibly binding to free Ca²⁺ ions.[1] When a cellular stimulus triggers a large influx of Ca²⁺, the low-affinity chelator sequesters a portion of these ions. This buffering action modulates the amplitude and duration of the Ca²⁺ transient, preventing the high-affinity fluorescent indicator from becoming saturated. The indicator can then report a fluorescence change that is proportional to the buffered Ca²⁺ concentration, allowing for more accurate kinetic analysis of large Ca²⁺ signals.

Quantitative Data

The selection of an appropriate chelator and indicator pair is critical and depends on the specific biological question and the expected range of Ca²⁺ concentrations.

Table 1: Properties of 5,5'-DINITRO BAPTA

PropertyValueReference
Full Name 1,2-Bis(2-amino-5-nitrophenoxy)ethane-N,N,N',N'-tetraacetic acid[1]
Molecular Weight (AM Ester) 854.7 g/mol [1]
Affinity Type Low-Affinity Ca²⁺ Chelator[1][2]
Dissociation Constant (Kd) for Ca²⁺ ~7.5 mM[1][2]
Form for Cell Loading Acetoxymethyl (AM) Ester[1]

Table 2: Comparative Properties of Common Fluorescent Calcium Indicators

IndicatorKd for Ca²⁺ (approx.)Excitation (max)Emission (max)Fluorescence IncreaseReference
Fura-2 145 nM340/380 nm510 nmRatiometric[1]
Indo-1 230 nM355 nm475/405 nmRatiometric[3]
Oregon Green 488 BAPTA-1 170 nM494 nm523 nm~14-fold[4]
Fluo-3 390 nM506 nm526 nm>100-fold[4]
Fluo-4 345 nM494 nm516 nm>100-fold[3][4]
Rhod-2 570 nM552 nm581 nm>100-fold[4]
Cal-520 320 nM492 nm514 nm~100-fold[5]
Oregon Green 488 BAPTA-5N ~20 µM494 nm523 nm~6-fold[4]

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • 5,5'-Dinitro BAPTA AM Stock: Prepare a 1-5 mM stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]

  • Fluorescent Indicator AM Stock: Prepare a 2-5 mM stock solution of the chosen indicator (e.g., Fluo-4 AM, Oregon Green 488 BAPTA-1 AM) in high-quality, anhydrous DMSO.[6] Store aliquots at -20°C, protected from light.

  • Pluronic® F-127 Stock: Prepare a 20% (w/v) solution of Pluronic® F-127 in anhydrous DMSO. This non-ionic detergent aids in the dispersion of AM esters in aqueous loading buffers.[1][6]

Protocol 2: Co-loading of Adherent Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes) and grow to the desired confluency in their standard culture medium.

  • Prepare Loading Buffer: a. Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline. b. On the day of the experiment, thaw the required aliquots of the chelator and indicator stock solutions. c. First, mix an equal volume of the 5,5'-Dinitro BAPTA AM stock solution with the 20% Pluronic® F-127 stock solution and vortex briefly.[1] Do the same in a separate tube for the indicator stock solution. d. Dilute the chelator/Pluronic and indicator/Pluronic mixtures into the physiological buffer to achieve the desired final concentrations. A starting point for optimization is 10-20 µM for 5,5'-Dinitro BAPTA AM and 2-5 µM for the indicator.[1][6] Optional: If cells are known to extrude the de-esterified dyes, add probenecid (final concentration 0.5-1 mM) to the loading buffer to inhibit organic anion transporters.[6]

  • Cell Loading: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with the physiological buffer. c. Add the prepared loading buffer to the cells. d. Incubate for 30-60 minutes at 37°C in the dark.[1][6] Optimal loading time should be determined empirically.

  • Washing: a. Aspirate the loading buffer. b. Wash the cells thoroughly 2-3 times with fresh, warm physiological buffer to remove all extracellular chelator and indicator.[1] This step is critical for minimizing background fluorescence.

  • De-esterification: a. Add fresh, warm physiological buffer or culture medium to the cells. b. Incubate for at least 30 minutes at room temperature or 37°C to allow intracellular esterases to completely cleave the AM groups, trapping the active molecules inside the cells.[1]

  • Imaging: The cells are now ready for fluorescence imaging. Use the appropriate filter sets and excitation wavelengths for the chosen indicator.

Visualizations

G Mechanism of AM Ester Loading and Activation cluster_extracellular Extracellular Space cluster_membrane cluster_cytoplasm Cytoplasm AM_Ester 5,5'-Dinitro BAPTA-AM Indicator-AM MembraneNode AM_Ester->MembraneNode Diffusion Esterase Intracellular Esterases MembraneNode->Esterase Active_Chelator Active 5,5'-Dinitro BAPTA Active Indicator Esterase->Active_Chelator Cleavage of AM groups G Experimental Workflow for Co-Loading prep Prepare Stock Solutions (Chelator-AM, Indicator-AM, Pluronic F-127) load_buffer Prepare Loading Buffer (Dilute stocks in physiological buffer) prep->load_buffer plate Plate and Culture Cells plate->load_buffer incubate Incubate Cells with Loading Buffer (30-60 min at 37°C) load_buffer->incubate wash Wash Cells to Remove Extracellular Dyes incubate->wash deesterify De-esterification (Incubate in fresh buffer for >30 min) wash->deesterify image Perform Fluorescence Imaging deesterify->image G Concept of Calcium Buffering by 5,5'-Dinitro BAPTA Stimulus Cellular Stimulus Ca_Influx Large Ca²⁺ Influx Stimulus->Ca_Influx BAPTA 5,5'-Dinitro BAPTA (Low-Affinity Buffer) Ca_Influx->BAPTA Sequesters excess Ca²⁺ Buffered_Ca Buffered Ca²⁺ Signal Ca_Influx->Buffered_Ca Results in Indicator Fluorescent Indicator (High-Affinity) Fluorescence Fluorescence (Within Dynamic Range) Indicator->Fluorescence Reports Buffered_Ca->Indicator Binds to

References

Application Notes and Protocols for Investigating Neurodegeneration with 5,5'-Dinitro BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5,5'-Dinitro BAPTA, a low-affinity calcium (Ca²⁺) chelator, in the study of neurodegenerative diseases. The unique properties of this molecule make it a valuable tool for dissecting the pathological roles of Ca²⁺ dysregulation in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Introduction to 5,5'-Dinitro BAPTA in Neurodegeneration Research

Intracellular Ca²⁺ is a critical second messenger that governs a vast array of neuronal functions. However, sustained elevation of intracellular Ca²⁺ levels is a hallmark of excitotoxicity, a common pathological cascade in many neurodegenerative disorders. This Ca²⁺ overload triggers downstream neurotoxic pathways, including mitochondrial dysfunction, activation of proteases and caspases, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis.[1]

5,5'-Dinitro BAPTA, in its cell-permeant acetoxymethyl (AM) ester form, readily crosses the plasma membrane of neurons. Once inside, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-chelating form of 5,5'-Dinitro BAPTA within the cytoplasm.[2] A key feature of 5,5'-Dinitro BAPTA is its relatively low affinity for Ca²⁺, which allows it to act as a buffer against large, pathological Ca²⁺ influxes without significantly altering basal Ca²⁺ levels required for normal physiological signaling.[2] This selectivity makes it an ideal tool to investigate the specific consequences of pathological Ca²⁺ transients in neurodegenerative models.

Data Presentation: Quantitative Properties of Calcium Chelators

The selection of an appropriate Ca²⁺ chelator is critical for experimental design. The following table summarizes the key quantitative properties of 5,5'-Dinitro BAPTA in comparison to other commonly used BAPTA analogs.

ChelatorDissociation Constant (Kd) for Ca²⁺Relative AffinityTypical Application
5,5'-Dinitro BAPTA ~7.5 mM[2]LowBuffering large Ca²⁺ transients, studying excitotoxicity
BAPTA ~0.16 µMHighClamping intracellular Ca²⁺ at low levels
5,5'-Difluoro BAPTA ~0.25 µMHighHigh-affinity Ca²⁺ buffering
5,5'-Dimethyl BAPTA ~0.15 µMHighVery high-affinity Ca²⁺ buffering

Experimental Protocols

Protocol 1: Loading Neuronal Cultures with 5,5'-Dinitro BAPTA AM

This protocol outlines the general procedure for loading primary neuronal cultures or neuronal cell lines with 5,5'-Dinitro BAPTA AM. It is recommended to optimize the final concentration and incubation time for each specific cell type and experimental paradigm.

Materials:

  • 5,5'-Dinitro BAPTA AM (stock solution in anhydrous DMSO)

  • Pluronic® F-127 (20% in DMSO, optional)

  • Balanced Salt Solution (BSS) or desired culture medium

  • Cultured neurons on coverslips or in multi-well plates

Procedure:

  • Preparation of Loading Solution:

    • Prepare a stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO (e.g., 10 mM). Store in small aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in BSS or culture medium to the desired final concentration (typically in the range of 10-50 µM).

    • To aid in the solubilization of the AM ester, Pluronic® F-127 can be added to the final loading solution at a final concentration of 0.02-0.05%.

  • Cell Loading:

    • Remove the culture medium from the neurons and wash once with warm BSS.

    • Add the 5,5'-Dinitro BAPTA AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells three times with warm BSS to remove any extracellular chelator.

    • Incubate the cells in fresh culture medium for at least 30 minutes at 37°C to allow for complete de-esterification of the AM groups by intracellular esterases.

  • Experimental Procedure:

    • The neurons are now loaded with active 5,5'-Dinitro BAPTA and are ready for the experimental treatment (e.g., induction of excitotoxicity, calcium imaging).

Protocol 2: Investigation of Neuroprotection in an Excitotoxicity Model

This protocol provides a framework for assessing the neuroprotective effects of 5,5'-Dinitro BAPTA in a glutamate-induced excitotoxicity model.

Materials:

  • Neuronal cultures loaded with 5,5'-Dinitro BAPTA AM (from Protocol 1)

  • Control neuronal cultures (sham-loaded with vehicle)

  • Glutamate or NMDA solution

  • Cell viability assay (e.g., LDH release assay, live/dead staining with Calcein-AM and Propidium Iodide)

Procedure:

  • Induce Excitotoxicity:

    • Following the loading and de-esterification steps, expose both the 5,5'-Dinitro BAPTA-loaded and control cultures to a neurotoxic concentration of glutamate (e.g., 50-100 µM) or NMDA for a predetermined duration (e.g., 15-30 minutes).

  • Wash and Recover:

    • Remove the excitotoxic stimulus and replace it with fresh culture medium.

    • Return the cultures to the incubator for a recovery period (e.g., 24 hours).

  • Assess Neuronal Viability:

    • After the recovery period, quantify neuronal death using a suitable cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the percentage of neuronal death in the 5,5'-Dinitro BAPTA-loaded group to the control group to determine the extent of neuroprotection.

Mandatory Visualizations

experimental_workflow cluster_loading Cell Preparation cluster_experiment Neurodegeneration Model Neuronal Culture Neuronal Culture Loading Solution\n(5,5'-Dinitro BAPTA AM) Loading Solution (5,5'-Dinitro BAPTA AM) Neuronal Culture->Loading Solution\n(5,5'-Dinitro BAPTA AM) Incubation (30-60 min) Incubation (30-60 min) Loading Solution\n(5,5'-Dinitro BAPTA AM)->Incubation (30-60 min) Washing & De-esterification Washing & De-esterification Incubation (30-60 min)->Washing & De-esterification Loaded Neurons Loaded Neurons Washing & De-esterification->Loaded Neurons Neurotoxic Insult Neurotoxic Insult Loaded Neurons->Neurotoxic Insult Neurotoxic Insult\n(e.g., Glutamate) Neurotoxic Insult (e.g., Glutamate) Incubation Incubation Viability Assessment Viability Assessment Incubation->Viability Assessment Data Analysis Data Analysis Viability Assessment->Data Analysis Neurotoxic Insult->Incubation

Caption: Experimental workflow for assessing neuroprotection.

excitotoxicity_pathway Glutamate Receptor\nOveractivation Glutamate Receptor Overactivation Massive Ca2+ Influx Massive Ca2+ Influx Glutamate Receptor\nOveractivation->Massive Ca2+ Influx 5,5_Dinitro_BAPTA 5,5'-Dinitro BAPTA (Buffering) Massive Ca2+ Influx->5,5_Dinitro_BAPTA Mitochondrial\nCa2+ Overload Mitochondrial Ca2+ Overload Massive Ca2+ Influx->Mitochondrial\nCa2+ Overload Calpain/Caspase\nActivation Calpain/Caspase Activation Massive Ca2+ Influx->Calpain/Caspase\nActivation ROS Production ROS Production Mitochondrial\nCa2+ Overload->ROS Production Neuronal Death Neuronal Death ROS Production->Neuronal Death Calpain/Caspase\nActivation->Neuronal Death

Caption: Role of 5,5'-Dinitro BAPTA in the excitotoxicity pathway.

References

Application Notes and Protocols for Patch-Clamp Mediated Loading of BAPTA in Astrocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Astrocytes, a major type of glial cell in the central nervous system, play a crucial role in brain function through complex signaling pathways, many of which are calcium (Ca²⁺) dependent.[1][2] To investigate the specific roles of astrocytic Ca²⁺ signaling, it is essential to have reliable methods to manipulate intracellular Ca²⁺ concentrations. One powerful technique is the patch-clamp mediated loading of 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a high-affinity Ca²⁺ chelator. This method allows for the targeted disruption of Ca²⁺ signaling in a single astrocyte, and due to the gap junctional coupling between astrocytes, BAPTA can diffuse into the surrounding astrocytic network.[3]

These application notes provide a detailed protocol for the patch-clamp mediated loading of BAPTA into astrocytes in brain slices, along with quantitative data from the literature and diagrams illustrating the key processes.

Data Presentation

Table 1: BAPTA Loading Parameters and Electrophysiological Solutions
ParameterValueSource
Pipette BAPTA Concentration 10 mM[4]
20 mM[3]
40-60 mM (for distant astrocytes)[5]
75 mM (for rapid diffusion)[6]
Loading Duration >10-20 minutes for diffusion to neighboring cells[3]
~30 minutes for network effect[7]
Internal Pipette Solution (Example) 140 mM K-gluconate, 10 mM EGTA, 4 mM Mg-ATP, 0.2 mM Tris-GTP, 10 mM HEPES, pH 7.35. BAPTA is added to this solution.[4]
Artificial Cerebrospinal Fluid (aCSF) (Example) 126 mM NaCl, 2.5 mM KCl, 1.3 mM MgCl₂, 10 mM D-glucose, 2.4 mM CaCl₂, 1.24 mM NaH₂PO₄, 26 mM NaHCO₃, saturated with 95% O₂ and 5% CO₂.[8]
Table 2: Observed Effects of BAPTA Loading in Astrocytes
Observed EffectQuantitative MeasureSource
Reduction in Astrocyte Ca²⁺ Transients Significant reduction in the area under the curve (AUC) of Ca²⁺ measurements.[3][9]
Inhibition of Ca²⁺ Wave Propagation Significant reduction in the proportion of astrocytes responding with a Ca²⁺ elevation upon stimulation.[4]
Modulation of Synaptic Transmission Increase in the rate of synaptic failures (+67%) at neighboring excitatory synapses.[6]
Significant reduction in the ability of astrocyte stimulation to increase the frequency of miniature postsynaptic currents (mPSCs).[4]
Vasoconstriction of Arterioles Vasoconstriction of 9.34 ± 0.96% when patching distant astrocytes with 40-60 mM BAPTA.[5]

Signaling Pathway and Experimental Workflow

Astrocyte Calcium Signaling Pathway

Astrocyte_Calcium_Signaling cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte Neurotransmitter Neurotransmitters (e.g., Glutamate, ATP) GPCR G-protein Coupled Receptor (GPCR) Neurotransmitter->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R binds & opens ER Endoplasmic Reticulum (ER) Ca_cytosol Cytosolic Ca²⁺ (Increased) ER->Ca_cytosol Ca²⁺ release Downstream Downstream Effectors Ca_cytosol->Downstream activates BAPTA BAPTA BAPTA->Ca_cytosol chelates

Caption: Astrocyte Gq-GPCR signaling cascade leading to intracellular calcium release and its chelation by BAPTA.

Experimental Workflow for BAPTA Loading

BAPTA_Loading_Workflow cluster_prep Preparation cluster_patch Patch-Clamp Procedure cluster_record Data Acquisition & Analysis Prep_Slices 1. Prepare Acute Brain Slices Load_Dyes 2. Incubate Slices with SR101 and a Calcium Indicator (e.g., OGB-1 AM) Prep_Slices->Load_Dyes Identify_Astrocyte 4. Identify SR101-positive Astrocyte Load_Dyes->Identify_Astrocyte Prep_Pipette 3. Prepare Patch Pipette with BAPTA-containing Internal Solution Form_Seal 5. Approach Astrocyte and Form Gigaohm Seal (Cell-attached) Prep_Pipette->Form_Seal Identify_Astrocyte->Form_Seal Rupture_Membrane 6. Rupture Membrane to Achieve Whole-cell Configuration Form_Seal->Rupture_Membrane Load_BAPTA 7. Allow BAPTA to Diffuse from Pipette into the Astrocyte Rupture_Membrane->Load_BAPTA Monitor_Ca 8. Monitor Intracellular Ca²⁺ Levels in Patched and Neighboring Astrocytes Load_BAPTA->Monitor_Ca Record_Electro 9. (Optional) Record Neuronal Activity or other Physiological Parameters Load_BAPTA->Record_Electro Analyze_Data 10. Analyze Changes in Ca²⁺ Signals and other Recorded Parameters Monitor_Ca->Analyze_Data Record_Electro->Analyze_Data

Caption: Step-by-step workflow for patch-clamp mediated loading of BAPTA into astrocytes in brain slices.

Experimental Protocols

I. Solutions and Reagents

1. Artificial Cerebrospinal Fluid (aCSF):

  • 126 mM NaCl

  • 2.5 mM KCl

  • 1.3 mM MgCl₂

  • 10 mM D-glucose

  • 2.4 mM CaCl₂

  • 1.24 mM NaH₂PO₄

  • 26 mM NaHCO₃

  • Continuously bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use. The pH should be 7.4.

2. Internal Pipette Solution:

  • 140 mM K-gluconate

  • 10 mM HEPES

  • 4 mM Mg-ATP

  • 0.2 mM Tris-GTP

  • 10-75 mM K₅-BAPTA (adjust concentration based on experimental goals)

  • Adjust pH to 7.35 with KOH.

  • (Optional) Add a fluorescent dye such as Alexa Fluor 488 (100 µM) to visualize the patched cell and its network.

3. Stock Solutions for Dye Loading:

  • SR101 (1 mM in DMSO): For specific labeling of astrocytes.

  • Oregon Green BAPTA-1 AM (OGB-1 AM) (in DMSO): As a calcium indicator.[2]

  • Pluronic F-127 (20% in DMSO): To aid in dye solubilization.

  • Cremophor EL (0.5% in DMSO): To aid in dye solubilization.[2]

II. Brain Slice Preparation and Dye Loading
  • Anesthetize and decapitate the animal according to approved institutional protocols.

  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

  • Cut acute brain slices (e.g., 300 µm thick) of the desired region using a vibratome.

  • Transfer slices to a recovery chamber with oxygenated aCSF at 34-37°C for 30 minutes, then maintain at room temperature for at least 1 hour before experiments.[2]

  • SR101 Staining: Incubate slices in aCSF containing 1 µM SR101 for 20-30 minutes at 37°C.[2]

  • Calcium Indicator Loading:

    • Prepare the OGB-1 AM loading solution. For a final concentration of ~2.5 µM OGB-1 AM, mix the stock solution with Pluronic F-127 and Cremophor EL in aCSF.[3]

    • Incubate the SR101-stained slices in the OGB-1 AM solution for approximately 1 hour at 37°C.[3]

    • After incubation, wash the slices in aCSF for at least 30-60 minutes before proceeding to patch-clamp.[8]

III. Patch-Clamp Procedure
  • Transfer a brain slice to the recording chamber of an upright microscope equipped with DIC optics and fluorescence imaging capabilities.

  • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Identify astrocytes by their positive SR101 fluorescence.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-9 MΩ when filled with the internal solution.[8]

  • Fill a patch pipette with the BAPTA-containing internal solution.

  • Under visual guidance, approach a target astrocyte with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • After establishing a stable gigaohm seal, apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Confirm whole-cell access by observing the characteristic capacitive transients and the astrocyte's passive membrane properties (resting membrane potential typically around -80 to -90 mV).[2]

  • Allow BAPTA to diffuse from the pipette into the astrocyte for at least 15-30 minutes to ensure adequate chelation of intracellular Ca²⁺ and diffusion to neighboring cells.

IV. Data Acquisition and Analysis
  • Simultaneously with BAPTA loading, perform calcium imaging to monitor the fluorescence of the calcium indicator (e.g., OGB-1 AM) in the patched astrocyte and surrounding cells.[9]

  • A successful BAPTA loading will be indicated by a decrease in the baseline fluorescence and a significant reduction or complete blockade of spontaneous and evoked Ca²⁺ transients in the patched cell and, with time, in coupled neighboring astrocytes.[3][9]

  • Quantify the changes in Ca²⁺ activity by measuring parameters such as the frequency, amplitude, and area under the curve of Ca²⁺ transients before and after BAPTA loading.[3][9]

  • If investigating the role of astrocyte Ca²⁺ signaling on neuronal activity, perform simultaneous electrophysiological recordings from nearby neurons.[4] Analyze changes in synaptic events (e.g., mPSCs, synaptic failure rate) following BAPTA loading in the astrocyte.[4][6]

References

Application Notes and Protocols for 5,5'-Dinitro BAPTA in Muscle Contraction Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Dinitro BAPTA is a specialized, low-affinity calcium chelator that serves as a valuable tool in the investigation of muscle contraction and intracellular calcium signaling.[1] As a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it is designed to selectively bind calcium ions (Ca²⁺). The defining feature of 5,5'-Dinitro BAPTA is the presence of two nitro groups on its benzene rings, which significantly reduces its affinity for Ca²⁺.[1] This characteristic makes it particularly useful for studying cellular events associated with large and rapid increases in intracellular Ca²⁺, as it can buffer these substantial influxes without completely quenching the physiological calcium signal.[1]

This document provides detailed application notes and protocols for the use of 5,5'-Dinitro BAPTA in muscle contraction research, with a focus on its acetoxymethyl (AM) ester form, which allows for its loading into intact cells.

Principle of Action

The contraction of striated (skeletal and cardiac) and smooth muscle is fundamentally regulated by the concentration of intracellular free Ca²⁺.[2][3][4][5] In striated muscle, Ca²⁺ released from the sarcoplasmic reticulum binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex.[2][3][5] This change exposes myosin-binding sites on the actin filaments, allowing for cross-bridge cycling and subsequent force generation.[2][3]

5,5'-Dinitro BAPTA acts as a Ca²⁺ buffer, reversibly binding to free cytosolic Ca²⁺. Its low affinity for Ca²⁺ means that it primarily captures ions during significant concentration surges, thereby dampening the peak of the calcium transient without eliminating it.[1] This allows researchers to investigate the dose-dependent effects of Ca²⁺ on various aspects of muscle function, such as force development, relaxation kinetics, and the activation of Ca²⁺-dependent signaling pathways.

The use of the membrane-permeant AM ester form is crucial for introducing 5,5'-Dinitro BAPTA into intact muscle cells. The lipophilic AM groups facilitate its passage across the cell membrane. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeant, active form of the chelator within the cell.[1]

Quantitative Data

A comprehensive search of the current literature did not yield specific quantitative data on the effects of 5,5'-Dinitro BAPTA on muscle contraction parameters such as force, shortening velocity, or the precise alteration of calcium transients in muscle cells. The available information primarily focuses on its chemical properties and general use as a low-affinity Ca²⁺ buffer. For comparison, a study using the parent compound, BAPTA, in frog skeletal muscle fibers showed a reduction in twitch force to less than 50% of the control value, while the peak of the tetanic Ca²⁺ transient was paradoxically increased.[6] It is important to note that the effects of the low-affinity 5,5'-Dinitro BAPTA may differ significantly. Researchers are encouraged to perform dose-response experiments to determine the specific effects of 5,5'-Dinitro BAPTA on their muscle preparation of interest.

PropertyValueReference
Form Acetoxymethyl (AM) ester for cell loading[1]
Mechanism of Action Low-affinity intracellular Ca²⁺ chelator[1]
Reported Loading Concentration 5 - 20 µM[1]
Reported Incubation Time 30 - 60 minutes at 37°C[1]

Experimental Protocols

The following are generalized protocols for the use of 5,5'-Dinitro BAPTA AM in muscle contraction studies. Specific parameters should be optimized for the particular muscle preparation and experimental setup.

Protocol 1: Loading of Isolated Single Muscle Fibers with 5,5'-Dinitro BAPTA AM

Objective: To introduce 5,5'-Dinitro BAPTA into isolated single muscle fibers to study its effects on excitation-contraction coupling.

Materials:

  • Isolated single muscle fibers (e.g., from frog semitendinosus or mouse flexor digitorum brevis)

  • Ringer's solution or appropriate physiological saline

  • 5,5'-Dinitro BAPTA AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid in solubilization)

  • Experimental chamber for force and/or calcium measurements

  • Microscope for observation

Procedure:

  • Preparation of Loading Solution:

    • Prepare a stock solution of 5,5'-Dinitro BAPTA AM in high-quality, anhydrous DMSO (e.g., 10 mM). Store in small aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in Ringer's solution to the desired final concentration (e.g., 10-50 µM).

    • To aid in the dispersion of the AM ester in the aqueous solution, it can be first mixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before dilution in Ringer's solution.

  • Loading of Muscle Fibers:

    • Isolate single muscle fibers using standard dissection techniques.

    • Transfer the isolated fiber to a chamber containing the loading solution.

    • Incubate the fiber for 30-60 minutes at room temperature (or 37°C, depending on the preparation).

  • Washing:

    • After incubation, transfer the fiber to a chamber containing fresh Ringer's solution without the chelator.

    • Wash the fiber for at least 30 minutes to allow for de-esterification of the AM ester and removal of extracellular chelator.

  • Experimental Measurements:

    • Mount the loaded fiber in the experimental setup for measurement of force, sarcomere length, and/or intracellular Ca²⁺ (using a fluorescent indicator).

    • Stimulate the fiber electrically to elicit contractions and record the parameters of interest.

    • Compare the results with control fibers (incubated with vehicle, e.g., DMSO in Ringer's solution).

Protocol 2: Investigation of Calcium Signaling in Cultured Myotubes

Objective: To assess the role of large Ca²⁺ transients in a specific signaling pathway in cultured myotubes.

Materials:

  • Cultured myotubes (e.g., C2C12 cells differentiated into myotubes)

  • Cell culture medium (e.g., DMEM)

  • 5,5'-Dinitro BAPTA AM (stock solution in DMSO)

  • Physiological buffer (e.g., HEPES-buffered saline)

  • Agonist or stimulus to activate the signaling pathway of interest

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, qPCR reagents)

Procedure:

  • Cell Preparation:

    • Plate myoblasts and differentiate them into myotubes according to standard protocols.

  • Loading with 5,5'-Dinitro BAPTA AM:

    • Prepare a loading solution of 5,5'-Dinitro BAPTA AM in physiological buffer at the desired concentration (e.g., 10-20 µM).

    • Remove the culture medium from the myotubes and replace it with the loading solution.

    • Incubate for 30-60 minutes at 37°C.

  • Washing:

    • Aspirate the loading solution and wash the cells thoroughly with fresh, warm physiological buffer (at least three times) to remove extracellular chelator.

  • Stimulation and Analysis:

    • Pre-incubate the loaded myotubes in the physiological buffer for a short period to allow for complete de-esterification.

    • Treat the cells with the agonist or stimulus of interest.

    • Lyse the cells at the desired time points and perform downstream analysis (e.g., Western blotting to assess protein phosphorylation, qPCR for gene expression changes).

    • Include appropriate controls, such as vehicle-treated cells and cells treated with the agonist in the absence of the chelator.

Visualizations

muscle_contraction_pathway cluster_excitation Excitation cluster_coupling Excitation-Contraction Coupling cluster_contraction Contraction Action Potential Action Potential T-tubule T-tubule Action Potential->T-tubule DHPR Dihydropyridine Receptor T-tubule->DHPR RyR Ryanodine Receptor DHPR->RyR conformational change SR Sarcoplasmic Reticulum RyR->SR opens channel in Ca2+_release Ca²⁺ SR->Ca2+_release releases Troponin C Troponin C Ca2+_release->Troponin C binds to 55DNB 5,5'-Dinitro BAPTA Ca2+_release->55DNB buffered by Tropomyosin Tropomyosin Troponin C->Tropomyosin moves Actin Actin Tropomyosin->Actin uncovers myosin-binding sites on Myosin Myosin Actin->Myosin interacts with Cross-bridge Cross-bridge Cycling Myosin->Cross-bridge Force Force Production Cross-bridge->Force

Caption: Signaling pathway of skeletal muscle contraction and the point of intervention for 5,5'-Dinitro BAPTA.

experimental_workflow cluster_prep Preparation cluster_loading Loading cluster_exp Experiment cluster_analysis Analysis Isolate_Fiber Isolate Muscle Fiber/Culture Myotubes Prepare_Loading_Solution Prepare 5,5'-Dinitro BAPTA AM Solution Isolate_Fiber->Prepare_Loading_Solution Incubate Incubate Cells with Chelator Prepare_Loading_Solution->Incubate Wash Wash to Remove Extracellular Chelator Incubate->Wash De-esterification Allow for De-esterification Wash->De-esterification Stimulate Apply Electrical or Chemical Stimulus De-esterification->Stimulate Record_Data Record Force, Ca²⁺ Transients, etc. Analyze_Data Analyze and Compare with Controls Record_Data->Analyze_Data

Caption: General experimental workflow for using 5,5'-Dinitro BAPTA AM in muscle contraction studies.

References

Troubleshooting & Optimization

Technical Support Center: 5,5'-Dinitro BAPTA AM

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with loading 5,5'-Dinitro BAPTA AM into cells.

Troubleshooting Guide & FAQs

This section addresses common problems that can lead to failed or inefficient loading of 5,5'-Dinitro BAPTA AM.

Q1: Why is my 5,5'-Dinitro BAPTA AM not loading into the cells?

A1: Failure to load is a common issue with acetoxymethyl (AM) ester dyes and can be attributed to several factors. The fundamental principle of loading is that the lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups, trapping the now charged, active form of 5,5'-Dinitro BAPTA within the cytoplasm.[1][2][3] Problems can arise at any stage of this process.

Here are the most common causes for loading failure:

  • Improper Reagent Preparation: The AM ester is susceptible to hydrolysis.[4][5] Stock solutions should be prepared with high-quality, anhydrous DMSO and stored in a desiccated environment at -20°C.[5][6]

  • Suboptimal Loading Conditions: Factors such as incubation time, temperature, and the composition of the loading buffer can significantly impact loading efficiency.

  • Cell Health and Type: The loading efficiency can vary depending on the cell type and their overall health.[6]

  • Presence of Esterases in the Loading Medium: Serum and certain buffers containing primary or secondary amines can contain esterases that cleave the AM ester extracellularly, preventing it from entering the cells.[6][7]

Q2: My stock solution of 5,5'-Dinitro BAPTA AM appears to have precipitated. What should I do?

A2: Precipitation of the AM ester in your stock solution, typically prepared in DMSO, can occur if the solution has been stored improperly or for an extended period. It is crucial to use anhydrous DMSO to prevent hydrolysis.[5] If you observe precipitation, it is recommended to prepare a fresh stock solution. To aid in solubilization, gentle warming and vortexing can be attempted, but if the precipitate does not dissolve, the reagent has likely degraded and should be discarded.

Q3: I am observing very weak or no signal after loading. How can I improve the loading efficiency?

A3: To improve loading efficiency, consider the following troubleshooting steps:

  • Optimize Loading Concentration: The optimal concentration for 5,5'-Dinitro BAPTA AM can vary between cell types. A typical starting range is 1-10 µM.[4][6] It's advisable to perform a concentration titration to determine the ideal concentration for your specific cells.

  • Adjust Incubation Time and Temperature: Incubation times generally range from 15 to 60 minutes.[5][6] While loading is often performed at 37°C, some cell types show better loading and less compartmentalization at room temperature.[4][5]

  • Use a Dispersing Agent: Non-ionic detergents like Pluronic® F-127 can help to disperse the water-insoluble AM ester in the aqueous loading buffer, which can significantly improve loading efficiency.[5][6][8]

  • Optimize Loading Buffer: Ensure your loading buffer is free of serum and any primary or secondary amines.[6][7] A simple balanced salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) is often a good choice.

  • Inhibit Dye Extrusion: Some cells actively pump out the de-esterified dye. The addition of probenecid to the loading and wash buffers can help to inhibit these organic anion transporters and improve intracellular retention.[4]

Q4: After loading, I see bright fluorescent puncta instead of diffuse cytoplasmic staining. What does this indicate?

A4: The appearance of bright, punctate staining is indicative of compartmentalization, where the dye accumulates in organelles such as lysosomes or mitochondria instead of being evenly distributed in the cytoplasm.[5][6] This can be caused by using too high a concentration of the AM ester or incubating for too long or at too high a temperature.[5] To mitigate this, try lowering the loading concentration and/or temperature.[4][5]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for successful cell loading of 5,5'-Dinitro BAPTA AM. These values should be used as a starting point and optimized for your specific experimental conditions.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in anhydrous DMSOPrepare fresh and store in small aliquots at -20°C, protected from light and moisture.[4][6]
Working Concentration 1-10 µMThe optimal concentration is cell-type dependent and should be determined empirically.[4][6]
Incubation Time 15-60 minutesLonger incubation times may be required for some cell types, but can also lead to compartmentalization.[5][6]
Incubation Temperature Room Temperature to 37°CLowering the temperature may reduce compartmentalization.[4][5]
Pluronic® F-127 Concentration 0.01-0.04% (w/v)Helps to disperse the AM ester in aqueous solution.[9] A 20% stock solution in DMSO can be prepared.[5]
Probenecid Concentration 1-2.5 mMCan be added to reduce leakage of the de-esterified indicator.[4]

Experimental Protocols

Detailed Protocol for Loading Cells with 5,5'-Dinitro BAPTA AM

This protocol provides a general guideline for loading adherent cells. It should be adapted based on the specific cell type and experimental requirements.

Materials:

  • 5,5'-Dinitro BAPTA AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, recommended)

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES) or other suitable serum-free buffer

  • Adherent cells cultured on coverslips or in a multi-well plate

Procedure:

  • Prepare Stock Solutions:

    • 5,5'-Dinitro BAPTA AM Stock (1-10 mM): Dissolve the required amount of 5,5'-Dinitro BAPTA AM in anhydrous DMSO. For example, to make a 1 mM solution of a compound with a molecular weight of 854.7 g/mol , dissolve 0.855 mg in 1 mL of anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.

    • Pluronic® F-127 Stock (20% w/v in DMSO, optional): Dissolve 200 mg of Pluronic® F-127 in 1 mL of anhydrous DMSO. Gentle warming may be required. Store at room temperature.

    • Probenecid Stock (250 mM in 1 M NaOH, optional): Prepare a stock solution of probenecid for inhibiting dye extrusion.

  • Prepare Loading Solution:

    • On the day of the experiment, thaw a single aliquot of the 5,5'-Dinitro BAPTA AM stock solution.

    • Dilute the stock solution into serum-free HBSS/HEPES buffer to the desired final working concentration (e.g., 5 µM).

    • If using Pluronic® F-127, first mix the 5,5'-Dinitro BAPTA AM stock with an equal volume of the 20% Pluronic® F-127 stock solution before diluting into the buffer. This pre-mixing aids in dispersion. The final concentration of Pluronic® F-127 should be around 0.02%.

    • If using probenecid, add it to the loading solution at this stage to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm, serum-free HBSS/HEPES buffer.

    • Add the prepared loading solution to the cells and incubate for 15-60 minutes at 37°C or room temperature, protected from light.

  • Wash:

    • Remove the loading solution.

    • Wash the cells 2-3 times with warm HBSS/HEPES buffer to remove any extracellular dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.

  • De-esterification:

    • After washing, incubate the cells in fresh HBSS/HEPES buffer for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experimentation:

    • The cells are now loaded with 5,5'-Dinitro BAPTA and are ready for your experiment.

Visualizations

Signaling Pathway of AM Ester Loading and Activation

AM_Ester_Loading Mechanism of 5,5'-Dinitro BAPTA AM Loading and Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) BAPTA_AM 5,5'-Dinitro BAPTA AM (Lipophilic, Membrane-Permeant) Passive_Diffusion Passive Diffusion BAPTA_AM->Passive_Diffusion BAPTA_AM_inside 5,5'-Dinitro BAPTA AM Passive_Diffusion->BAPTA_AM_inside Esterases Intracellular Esterases BAPTA_AM_inside->Esterases Cleavage of AM groups BAPTA_active 5,5'-Dinitro BAPTA (Hydrophilic, Active Chelator) Esterases->BAPTA_active Trapped Trapped in Cytoplasm BAPTA_active->Trapped

Caption: Cellular uptake and activation of 5,5'-Dinitro BAPTA AM.

Troubleshooting Workflow for Loading Issues

Troubleshooting_Workflow Troubleshooting Failed 5,5'-Dinitro BAPTA AM Loading Start Start: No/Low Signal Check_Reagent Check Reagent Preparation: - Anhydrous DMSO? - Fresh Stock? Start->Check_Reagent Prepare_Fresh Prepare Fresh Stock Solution Check_Reagent->Prepare_Fresh No Optimize_Loading Optimize Loading Conditions: - Titrate Concentration (1-10 µM) - Adjust Time/Temp Check_Reagent->Optimize_Loading Yes Prepare_Fresh->Optimize_Loading Add_Pluronic Add Pluronic® F-127 (0.01-0.04%) Optimize_Loading->Add_Pluronic Still Low Signal Check_Buffer Check Loading Buffer: - Serum-Free? - No Amines? Optimize_Loading->Check_Buffer Signal Improved Add_Pluronic->Check_Buffer Use_HBSS Use Appropriate Buffer (e.g., HBSS/HEPES) Check_Buffer->Use_HBSS No Check_Compartmentalization Punctate Staining? Check_Buffer->Check_Compartmentalization Yes Use_HBSS->Check_Compartmentalization Reduce_Conc_Temp Lower Concentration and/or Temperature Check_Compartmentalization->Reduce_Conc_Temp Yes Success Successful Loading Check_Compartmentalization->Success No Reduce_Conc_Temp->Success

Caption: A logical workflow for troubleshooting common loading problems.

References

Cell toxicity issues with 5,5'-DINITRO BAPTA AM.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell toxicity issues that researchers, scientists, and drug development professionals may encounter when using 5,5'-Dinitro BAPTA AM.

Frequently Asked Questions (FAQs)

Q1: What is 5,5'-Dinitro BAPTA AM, and how does it work?

A1: 5,5'-Dinitro BAPTA AM is a cell-permeant, low-affinity calcium chelator. The acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, negatively charged form of 5,5'-Dinitro BAPTA in the cytoplasm.[1] There, it buffers intracellular calcium ions, preventing large fluctuations in their concentration. Its low affinity for calcium makes it suitable for studying cellular processes triggered by larger calcium transients, as it dampens these signals rather than eliminating them entirely.[1][2]

Q2: What are the potential causes of cell toxicity with 5,5'-Dinitro BAPTA AM?

A2: Cell toxicity associated with 5,5'-Dinitro BAPTA AM can arise from several factors:

  • Disruption of Calcium Homeostasis: Prolonged and excessive buffering of intracellular calcium can interfere with essential calcium-dependent signaling pathways necessary for cell survival, potentially leading to cellular stress and death.[1][2]

  • Off-Target Effects: Recent studies have revealed that BAPTA and its analogs can exert effects independent of their calcium-chelating properties. One significant off-target effect is the direct inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[3] This can disrupt cellular metabolism and lead to apoptosis, particularly in cells dependent on glycolysis.

  • Byproducts of AM Ester Hydrolysis: The cleavage of AM esters by intracellular esterases releases formaldehyde, a known cytotoxic agent. While the concentrations of formaldehyde produced from typical working concentrations of 5,5'-Dinitro BAPTA AM are likely low, this could contribute to cytotoxicity, especially in sensitive cell types or during long-term experiments.

  • Suboptimal Loading Conditions: High concentrations, prolonged incubation times, or incomplete removal of the AM ester from the extracellular medium can all contribute to increased cytotoxicity.[1]

Q3: Are there alternatives to 5,5'-Dinitro BAPTA AM with lower toxicity?

A3: Yes, depending on the experimental needs, several alternatives can be considered:

  • BAPTA Analogs with Different Affinities: A range of BAPTA analogs with varying affinities for calcium are available.[1][4] Comparing the effects of different analogs can help determine if the observed cellular response is due to calcium chelation or an off-target effect.

  • EGTA AM: EGTA is another calcium chelator. Its AM ester form can also be loaded into cells. However, EGTA has slower binding kinetics compared to BAPTA and may have different off-target effects.[5]

  • Genetically Encoded Calcium Indicators (GECIs): For monitoring calcium levels without using chemical chelators, GECIs like GCaMP can be a valuable alternative. These are proteins that fluoresce upon calcium binding and can be genetically expressed in specific cells or organelles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cell death observed after loading with 5,5'-Dinitro BAPTA AM. Concentration of 5,5'-Dinitro BAPTA AM is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Typical working concentrations range from 5 to 20 µM.[1]
Incubation time is too long.Reduce the incubation time. Typical incubation times are between 30 and 60 minutes at 37°C.[1] Shorter times may be sufficient for adequate loading in some cell types.
Incomplete removal of extracellular AM ester.Ensure thorough washing of the cells with fresh, indicator-free medium after the loading period to remove any residual extracellular 5,5'-Dinitro BAPTA AM.[1]
Off-target toxicity.Consider if the observed effect is independent of calcium chelation. Test a BAPTA analog with a very low affinity for calcium (e.g., a tetrafluoro-BAPTA derivative) to see if the toxic effect persists.[3] If it does, an off-target mechanism is likely involved.
Formaldehyde toxicity from AM ester hydrolysis.If long-term experiments are planned, consider the potential for cumulative formaldehyde toxicity. If possible, use the lowest effective concentration of the AM ester and minimize the duration of the experiment.
Inconsistent results or high variability in cell viability between experiments. Inconsistent loading efficiency.Ensure consistent loading conditions, including temperature, incubation time, and washing steps. The final intracellular concentration can be influenced by the cell type's esterase activity and membrane transport characteristics.[1]
Contamination of reagents or cell culture.Use high-quality, anhydrous DMSO to prepare the stock solution of 5,5'-Dinitro BAPTA AM.[1] Ensure all cell culture reagents are sterile and free of contaminants.
Difficulty in distinguishing between toxicity due to calcium chelation and off-target effects. A single BAPTA compound is being used.Use a panel of BAPTA analogs with a range of calcium binding affinities (high, low, and negligible).[1][3] If the toxic effect correlates with the calcium affinity, it is likely a calcium-dependent mechanism. If the effect is observed even with the negligible affinity analog, it points to an off-target mechanism.

Experimental Protocols

Protocol 1: Determining the Optimal Loading Concentration of 5,5'-Dinitro BAPTA AM using a Viability Assay (e.g., MTT Assay)

This protocol helps to identify the highest concentration of 5,5'-Dinitro BAPTA AM that can be used without causing significant cell death.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5,5'-Dinitro BAPTA AM

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency on the day of the experiment. Incubate overnight.

  • Prepare 5,5'-Dinitro BAPTA AM Working Solutions: Prepare a 1-5 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO.[1] On the day of the experiment, prepare a series of dilutions (e.g., 0, 1, 5, 10, 20, 50, 100 µM) in your cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared 5,5'-Dinitro BAPTA AM working solutions. Include wells with medium only (no cells) as a blank and wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired loading time (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the viability of treated cells as a percentage of the untreated control.

Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, providing an indication of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5,5'-Dinitro BAPTA AM

  • Anhydrous DMSO

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1 to seed and treat the cells with a range of 5,5'-Dinitro BAPTA AM concentrations. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance: Add the stop solution from the kit to each well and measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of 5,5'-Dinitro BAPTA AM using the formula provided in the assay kit, which typically involves subtracting the spontaneous release from the experimental and maximum release values.

Signaling Pathways and Workflows

Calcium-Independent Toxicity Pathway of BAPTA-AM

The following diagram illustrates a known calcium-independent mechanism of BAPTA-AM induced toxicity. BAPTA, in its calcium-free form, can directly inhibit the enzyme PFKFB3. This inhibition leads to a reduction in glycolysis, which in turn suppresses the activity of the mTORC1 signaling pathway. A key downstream target of mTORC1 is the anti-apoptotic protein Mcl-1. Inhibition of mTORC1 leads to decreased Mcl-1 levels, making the cells more susceptible to apoptosis.

BAPTA_Toxicity_Pathway cluster_cell Intracellular Space BAPTA_AM 5,5'-Dinitro BAPTA AM Esterases Intracellular Esterases BAPTA_AM->Esterases Enters cell BAPTA 5,5'-Dinitro BAPTA (Active Form) Esterases->BAPTA Hydrolysis PFKFB3 PFKFB3 BAPTA->PFKFB3 Inhibition Glycolysis Glycolysis PFKFB3->Glycolysis Activation mTORC1 mTORC1 Glycolysis->mTORC1 Activation Mcl1 Mcl-1 (Anti-apoptotic) mTORC1->Mcl1 Promotes Translation Apoptosis Apoptosis Mcl1->Apoptosis Inhibition

Caption: Calcium-independent toxicity of BAPTA-AM.

Experimental Workflow for Investigating Cytotoxicity

The following diagram outlines a logical workflow for investigating and troubleshooting cell toxicity issues with 5,5'-Dinitro BAPTA AM.

Troubleshooting_Workflow Start Start: Observe Cell Toxicity Optimize Optimize Loading Conditions (Concentration, Time) Start->Optimize Assess_Viability Assess Cell Viability (e.g., MTT, LDH assay) Optimize->Assess_Viability Toxicity_Reduced Toxicity Reduced? Assess_Viability->Toxicity_Reduced Proceed Proceed with Optimized Protocol Toxicity_Reduced->Proceed Yes Investigate_Mechanism Investigate Mechanism of Toxicity Toxicity_Reduced->Investigate_Mechanism No Use_Analogs Test BAPTA Analogs with Varying Ca2+ Affinity Investigate_Mechanism->Use_Analogs Ca_Dependent Calcium-Dependent Toxicity? Off_Target Off-Target Toxicity Ca_Dependent->Off_Target No Consider_Alternatives Consider Alternative Methods (e.g., GECIs) Ca_Dependent->Consider_Alternatives Yes Use_Analogs->Ca_Dependent

Caption: Troubleshooting workflow for cytotoxicity.

References

How to prevent off-target effects of BAPTA derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BAPTA Derivatives

Welcome to the technical support center for BAPTA derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BAPTA and its derivatives while minimizing off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of BAPTA derivatives?

Key off-target effects include:

  • Cytoskeletal Disruption: BAPTA has been shown to cause the depolymerization of microtubules and actin filaments, an effect that is independent of its calcium-chelating activity.[4][5]

  • Enzyme Inhibition: BAPTA can directly inhibit enzymes. For instance, it has been identified as a direct inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which can impact cellular metabolism and mTORC1 signaling.[3]

  • Mitochondrial Perturbation: Treatment with BAPTA-AM has been associated with diminished mitochondrial respiration.[4]

  • Direct Ion Channel Modulation: BAPTA can directly affect the activity of ion channels. For example, it can induce the activity of the ANO6 channel even in the absence of elevated intracellular calcium.[6]

  • Induction of Necrosis: At certain concentrations, BAPTA-AM can induce delayed necrotic neuronal death through pathways involving lipoxygenase-mediated free radicals.[7]

Q2: How can I differentiate between Ca²⁺-dependent and off-target effects in my experiments?

A2: Distinguishing between the intended calcium chelation effects and unintended off-target effects is crucial for accurate data interpretation. Several control experiments are recommended:

  • Use a Low-Affinity BAPTA Analog: Employ a BAPTA derivative with a significantly lower affinity for Ca²⁺, such as tetrafluoro-BAPTA (TF-BAPTA).[3] If the observed cellular effect persists with the low-affinity analog, it is likely independent of calcium chelation.[3]

  • Use a Structurally Different Chelator: Compare the effects of BAPTA with a structurally different calcium chelator like EGTA.[3][6] EGTA has a similar affinity for calcium but slower binding kinetics and a different molecular structure.[3][8] If BAPTA produces an effect that EGTA does not, an off-target interaction is a likely cause.[6]

  • Perform Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by downstream interventions related to the hypothesized off-target pathway, rather than by modulating calcium levels.

Q3: Are there alternatives to BAPTA for inhibiting intracellular calcium release?

A3: Yes, several alternatives can be used to inhibit intracellular calcium release, each with a different mechanism of action. These can also serve as useful tools to confirm that an observed effect is indeed calcium-dependent. Alternatives include:

  • EGTA-AM: A cell-permeant calcium chelator with slower binding kinetics than BAPTA.[9][10]

  • Xestospongin C: An inhibitor of the inositol trisphosphate (IP3) receptor.[9]

  • U-73122: An inhibitor of phospholipase C (PLC).[9]

  • GF109302X: A protein kinase C (PKC) inhibitor.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using BAPTA derivatives.

Problem 1: I'm observing unexpected cell death or toxicity after loading cells with BAPTA-AM.

  • Possible Cause: The observed toxicity may be an off-target effect of BAPTA itself, rather than a consequence of calcium depletion. BAPTA-AM has been shown to induce delayed necrosis in neuronal cultures.[7] Additionally, the hydrolysis of the acetoxymethyl (AM) ester in cell-permeant dyes and chelators releases formaldehyde, which can be toxic.

  • Solution:

    • Titrate the BAPTA-AM Concentration: Determine the lowest effective concentration of BAPTA-AM that sufficiently buffers calcium without causing overt toxicity in your cell type.

    • Include Proper Controls: Use a BAPTA analog with low calcium affinity (e.g., TF-BAPTA) to determine if the toxicity is Ca²⁺-independent.[3] Also, test the effect of the vehicle (e.g., DMSO) and the AM ester alone, if possible.

    • Assess Markers of Necrosis and Apoptosis: Use assays such as TUNEL staining or caspase activation assays to characterize the nature of the cell death.[7]

    • Consider Alternative Chelators: Test if EGTA-AM produces the same toxic effect. Due to its different structure, it may not share the same off-target toxicities.[6]

Problem 2: My experimental results with BAPTA are inconsistent with results from other methods of calcium signaling inhibition.

  • Possible Cause: BAPTA may be affecting a cellular process through a Ca²⁺-independent mechanism. For example, if you observe an effect with BAPTA but not with an IP3 receptor inhibitor, BAPTA might be acting on a target unrelated to IP3-mediated calcium release.[11]

  • Solution:

    • Investigate Specific Off-Target Pathways: Based on the known off-target effects of BAPTA, investigate whether these pathways are active in your system. For example, assess cytoskeletal integrity or the activity of the mTORC1 pathway.[3][4]

    • Use a Panel of Inhibitors: Corroborate your findings by using a range of inhibitors that target different points in the calcium signaling cascade (e.g., PLC inhibitors, IP3 receptor antagonists).[9]

    • Consult the Literature for Cell-Type Specific Effects: Off-target effects can be cell-type dependent. Review the literature for studies using BAPTA in your specific experimental model.

Problem 3: I am seeing alterations in ion channel activity that are not explained by changes in intracellular calcium.

  • Possible Cause: BAPTA and its derivatives have been shown to directly modulate the activity of certain ion channels, independent of their effects on bulk cytosolic calcium.[6][12] For instance, some BAPTA derivatives can activate Ca²⁺-activated K⁺ channels without a measurable increase in global intracellular Ca²⁺.[12]

  • Solution:

    • Perform Electrophysiological Controls: When studying ion channels, it is critical to use control experiments where a structurally different chelator, like EGTA, is used.[6]

    • Use a Low-Affinity BAPTA Derivative: A BAPTA analog with low Ca²⁺ affinity can help determine if the channel modulation is a direct effect of the BAPTA molecule itself.

    • Inside-Out Patch Clamp: For a more direct assessment, use an inside-out patch-clamp configuration to apply BAPTA directly to the intracellular face of the channel, in the absence of cytosolic factors.

Quantitative Data

The following table summarizes the dissociation constants (Kd) for Ca²⁺ of BAPTA and some of its derivatives. Note that lower Kd values indicate higher affinity.

ChelatorKd for Ca²⁺ (approximate)Key CharacteristicsReference
BAPTA ~160 nMFast binding kinetics, high affinity.[3]
EGTA ~150 nMSlower binding kinetics compared to BAPTA.[3]
TF-BAPTA ~65 µMLow affinity for Ca²⁺, useful as a negative control.[3]
Dimethyl BAPTA Higher affinity than BAPTACan be used to establish zero intracellular Ca²⁺ levels.[10]

Experimental Protocols

Protocol 1: Loading Cells with BAPTA-AM

This protocol provides a general guideline for loading cells with the cell-permeant form of BAPTA, BAPTA-AM.

  • Reagent Preparation:

    • Prepare a stock solution of BAPTA-AM (typically 1-10 mM) in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Plate cells on a suitable substrate (e.g., glass-bottom dishes for imaging) and allow them to adhere.

    • Ensure cells are healthy and at an appropriate confluency.

  • Loading Procedure:

    • Warm the culture medium and a balanced salt solution (BSS) to 37°C.

    • Prepare the loading solution by diluting the BAPTA-AM stock solution into the BSS to the final desired concentration (typically 1-50 µM, this must be optimized). Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in solubilization.

    • Remove the culture medium from the cells and wash once with warm BSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • After loading, wash the cells two to three times with warm BSS or culture medium to remove extracellular BAPTA-AM.

    • Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the BAPTA-AM by intracellular esterases, which traps the active BAPTA inside the cells.

  • Experimentation:

    • The cells are now ready for the experiment. It is important to confirm the effectiveness of calcium buffering, for example, by using a calcium indicator like Fura-2 and measuring the response to a calcium ionophore like ionomycin.

Visualizations

Below are diagrams illustrating key concepts related to the use of BAPTA derivatives.

Off_Target_Decision_Tree A Observed Cellular Effect with BAPTA B Is the effect Ca2+-dependent? A->B C Perform experiment with low-affinity BAPTA analog (e.g., TF-BAPTA) B->C Test Hypothesis G Perform experiment with structurally different chelator (e.g., EGTA) B->G Alternative Test D Does the effect persist? C->D E Effect is likely Ca2+-independent (Off-Target) D->E Yes F Effect is likely Ca2+-dependent D->F No H Does BAPTA still show a unique effect? G->H H->E Yes H->F No

Caption: A decision tree to help determine if an observed effect of BAPTA is due to calcium chelation or an off-target mechanism.

BAPTA_Loading_Workflow cluster_0 Preparation cluster_1 Cell Loading cluster_2 Post-Loading arrow arrow A Prepare BAPTA-AM stock solution in DMSO B Prepare loading buffer (e.g., BSS + Pluronic F-127) C Wash cells with warm BSS D Incubate cells with BAPTA-AM loading solution (30-60 min, 37°C) C->D E Wash cells to remove extracellular BAPTA-AM F Incubate for de-esterification (30 min, 37°C) E->F G Cells ready for experiment F->G

Caption: A workflow diagram illustrating the key steps for loading cells with BAPTA-AM.

BAPTA_Signaling_Effects BAPTA BAPTA Ca_chelation Intracellular Ca2+ Chelation BAPTA->Ca_chelation Intended Effect Off_target Off-Target Interactions BAPTA->Off_target Unintended Effects Ca_dependent_pathway Ca2+-Dependent Signaling Pathway Ca_chelation->Ca_dependent_pathway Cytoskeleton Cytoskeleton Disruption Off_target->Cytoskeleton PFKFB3 PFKFB3 Inhibition Off_target->PFKFB3 Mitochondria Mitochondrial Perturbation Off_target->Mitochondria ANO6 ANO6 Channel Modulation Off_target->ANO6

Caption: A diagram showing the intended Ca²⁺ chelation effect of BAPTA versus its known off-target interactions.

References

Optimizing incubation time for 5,5'-DINITRO BAPTA AM.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of 5,5'-Dinitro BAPTA AM in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 5,5'-Dinitro BAPTA AM?

A1: 5,5'-Dinitro BAPTA AM is a cell-permeant calcium chelator. Its acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters. This enzymatic hydrolysis traps the active, membrane-impermeant form of the chelator, 5,5'-Dinitro BAPTA, within the cytoplasm, where it can buffer intracellular calcium ions.[1]

Q2: What is the difference between 5,5'-Dinitro BAPTA and other BAPTA analogs?

A2: The primary difference lies in their affinity for calcium, which is determined by their dissociation constant (Kd). 5,5'-Dinitro BAPTA is a low-affinity calcium buffer due to the electron-withdrawing nitro groups on its benzene rings.[1] This makes it suitable for attenuating large calcium transients rather than completely eliminating them, which is the case with high-affinity chelators like BAPTA.[1] Comparing the effects of analogs with varying affinities can help determine if a cellular response is calcium-dependent.[1]

Q3: How should I prepare and store 5,5'-Dinitro BAPTA AM?

A3: It is recommended to prepare a 1-5 mM stock solution in high-quality, anhydrous DMSO.[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be stored in small aliquots at -20°C.[1]

Troubleshooting Guide

Q4: I am not observing any effect on my calcium signaling. What could be the issue?

A4: Insufficient chelation of intracellular calcium can be due to several factors:

  • Inadequate Incubation Time or Concentration: The loading concentration and incubation time may be insufficient for your specific cell type. These parameters need to be empirically determined.[1] Refer to the experimental protocol below for optimizing incubation time.

  • Poor Hydrolysis: The conversion of the AM ester to the active form by intracellular esterases might be inefficient. Allow for a de-esterification period of at least 30 minutes after washing to ensure complete conversion.[1]

  • Active Extrusion of the Chelator: Some cells actively pump out the de-esterified chelator. Anion transport inhibitors, such as probenecid (1-2.5 mM), can be added to the loading and experimental media to prevent this.[1]

Q5: My cells are showing signs of toxicity after incubation with 5,5'-Dinitro BAPTA AM. How can I mitigate this?

A5: Cell toxicity is often a result of excessively high concentrations of the chelator or prolonged incubation times.

  • Optimize Loading Conditions: Perform a dose-response analysis to find the lowest effective concentration that sufficiently buffers calcium signals without causing cellular damage.[1]

  • Reduce Incubation Temperature: Lowering the incubation temperature can sometimes reduce the compartmentalization of the AM ester into organelles, which may contribute to toxicity.[1]

  • Off-Target Effects: Be aware that BAPTA and its derivatives can have physiological effects independent of calcium binding.[2] For instance, BAPTA-AM has been shown to directly block certain voltage-gated potassium channels.[3][4]

Q6: How can I confirm the intracellular concentration of the active chelator?

A6: Verifying the intracellular concentration of active 5,5'-Dinitro BAPTA is crucial for interpreting your results.

  • Co-loading with a Fluorescent Analog: Co-load cells with a non-Ca²⁺-binding fluorescent analog to generate calibration curves.[1]

  • Post-Experiment Analysis: Cell lysates can be analyzed using techniques like mass spectrometry to quantify the intracellular concentration of the BAPTA derivative.[1]

Experimental Protocols

Optimizing Incubation Time for 5,5'-Dinitro BAPTA AM

This protocol outlines a general method for determining the optimal incubation time for your specific cell type and experimental conditions.

1. Initial Concentration and Time Course:

  • Based on literature values, start with a concentration range of 5-20 µM of 5,5'-Dinitro BAPTA AM.[1]
  • Design a time-course experiment with incubation times of 15, 30, 45, and 60 minutes.

2. Cell Loading:

  • Prepare a working solution of 5,5'-Dinitro BAPTA AM in a physiological buffer (e.g., HEPES-buffered saline).
  • Incubate your cells with the working solution for the different time points at 37°C.

3. Washing and De-esterification:

  • After incubation, wash the cells twice with the physiological buffer to remove the extracellular chelator.
  • Allow for a de-esterification period of at least 30 minutes in the buffer to ensure complete hydrolysis of the AM ester.[1]

4. Functional Assay:

  • Perform your functional assay to assess the effect of calcium chelation. This could involve measuring changes in intracellular calcium using a fluorescent indicator or assessing a downstream cellular response.

5. Data Analysis:

  • Analyze the results from the different incubation times to determine the shortest time that provides the desired level of calcium buffering without causing cytotoxicity.

Quantitative Data Summary

The optimal incubation time and concentration for 5,5'-Dinitro BAPTA AM are highly dependent on the cell type and experimental conditions. The following table provides a summary of starting concentrations and incubation times reported in the literature. It is crucial to empirically determine the optimal conditions for your specific system.

ParameterRecommended RangeKey Considerations
Loading Concentration 5 - 50 µMHigher concentrations may lead to toxicity.[5]
Incubation Time 15 - 60 minutesLonger times may be necessary for some cell types but increase the risk of toxicity.[6]
Incubation Temperature 25 - 37°CLowering the temperature can reduce compartmentalization.[1]
De-esterification Time ≥ 30 minutesEssential for complete hydrolysis of the AM ester.[1]

Visualizations

BAPTA_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BAPTA_AM 5,5'-Dinitro BAPTA AM BAPTA_AM_inside 5,5'-Dinitro BAPTA AM BAPTA_AM->BAPTA_AM_inside Passive Diffusion BAPTA_active Active 5,5'-Dinitro BAPTA (membrane-impermeant) BAPTA_AM_inside->BAPTA_active Hydrolysis Esterases Intracellular Esterases Esterases->BAPTA_AM_inside BAPTA_bound Ca2+-BAPTA Complex BAPTA_active->BAPTA_bound Chelation Ca2_free Free Ca2+ Ca2_free->BAPTA_bound

Caption: Mechanism of 5,5'-Dinitro BAPTA AM action.

Optimization_Workflow Start Start: Define Experimental Goals Prep Prepare 5,5'-Dinitro BAPTA AM Stock Solution (1-5 mM in DMSO) Start->Prep Time_Course Design Time-Course Experiment (e.g., 15, 30, 45, 60 min) Prep->Time_Course Loading Incubate Cells with BAPTA AM at Different Time Points Time_Course->Loading Wash Wash Cells to Remove Extracellular BAPTA AM Loading->Wash Deester De-esterification Period (≥ 30 min) Wash->Deester Assay Perform Functional Assay Deester->Assay Analyze Analyze Results & Assess Cytotoxicity Assay->Analyze Optimal Determine Optimal Incubation Time Analyze->Optimal

Caption: Workflow for optimizing incubation time.

Troubleshooting_Tree cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity Problem Issue Encountered No_Effect No Effect on Ca2+ Signal Problem->No_Effect Toxicity Cell Toxicity Observed Problem->Toxicity Check_Conc_Time Increase Incubation Time/ Concentration? No_Effect->Check_Conc_Time Potential Cause Check_Deester Sufficient De-esterification? No_Effect->Check_Deester Potential Cause Check_Extrusion Inhibit Anion Pumps (e.g., Probenecid)? No_Effect->Check_Extrusion Potential Cause Reduce_Conc_Time Decrease Incubation Time/ Concentration? Toxicity->Reduce_Conc_Time Potential Solution Reduce_Temp Lower Incubation Temperature? Toxicity->Reduce_Temp Potential Solution Consider_Off_Target Consider Off-Target Effects? Toxicity->Consider_Off_Target Potential Solution

Caption: Troubleshooting decision tree.

References

Technical Support Center: 5,5'-DINITRO BAPTA AM

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,5'-DINITRO BAPTA AM. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this low-affinity, cell-permeant calcium chelator.

Frequently Asked Questions (FAQs)

Q1: What is 5,5'-DINITRO BAPTA AM and what is its primary application?

5,5'-DINITRO BAPTA AM is a cell-permeant calcium chelator. Its acetoxymethyl (AM) ester form allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active form, 5,5'-DINITRO BAPTA, in the cytosol.[1][2] Its primary application is to buffer intracellular calcium, allowing researchers to investigate the role of calcium signaling in various cellular processes. The two nitro groups on the BAPTA backbone give it a lower affinity for calcium compared to the parent BAPTA, making it suitable for studying processes triggered by larger calcium transients.[1]

Q2: How does incomplete hydrolysis of 5,5'-DINITRO BAPTA AM affect experimental results?

Incomplete hydrolysis means that not all of the AM ester form is converted to the active, calcium-binding form within the cell. Partially hydrolyzed or unhydrolyzed 5,5'-DINITRO BAPTA AM does not bind calcium and can lead to an underestimation of the effective chelator concentration, resulting in inadequate buffering of intracellular calcium.[3] This can lead to misleading or inconclusive results regarding the calcium dependency of a particular cellular process.

Q3: What are the common causes of incomplete hydrolysis?

Several factors can contribute to the incomplete hydrolysis of 5,5'-DINITRO BAPTA AM:

  • Low Intracellular Esterase Activity: The level of esterase activity can vary significantly between different cell types.[3] Cells with inherently low esterase activity may not efficiently cleave the AM esters.

  • Suboptimal Loading Conditions: Incorrect incubation time, temperature, or concentration of the chelator can lead to incomplete hydrolysis.

  • Poor Solubility: 5,5'-DINITRO BAPTA AM is hydrophobic and can precipitate out of the loading buffer if not properly dissolved, leading to inefficient cellular uptake and subsequent hydrolysis.

  • Compartmentalization: The AM ester form can accumulate in intracellular organelles, where it may not be accessible to cytosolic esterases.[3]

Q4: How can I improve the loading efficiency and hydrolysis of 5,5'-DINITRO BAPTA AM?

To enhance loading and hydrolysis, consider the following:

  • Use of Pluronic® F-127: This non-ionic detergent can aid in the dispersion of the hydrophobic AM ester in the aqueous loading buffer, preventing precipitation and improving cellular uptake.

  • Optimize Loading Parameters: The optimal concentration, incubation time, and temperature should be empirically determined for each cell type. A general starting point is a concentration range of 10-100 µM.

  • Probenecid: This organic anion transporter inhibitor can be used to reduce the leakage of the hydrolyzed, active form of the chelator from the cells, thereby increasing its intracellular concentration.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with 5,5'-DINITRO BAPTA AM.

Issue Possible Cause Recommended Solution
No or weak effect of the chelator on calcium signaling. 1. Incomplete Hydrolysis: Insufficient conversion of the AM ester to its active form. 2. Low Loading Concentration: The intracellular concentration of the active chelator is too low to effectively buffer calcium. 3. Chelator Leakage: The active form is being extruded from the cells. 4. Degraded 5,5'-DINITRO BAPTA AM stock solution. 1. Assess intracellular esterase activity (see Protocol 1). If low, consider longer incubation times or alternative cell loading methods. Verify hydrolysis using the Mn2+ quenching assay (see Protocol 2). 2. Increase the loading concentration of 5,5'-DINITRO BAPTA AM. Perform a concentration-response curve to determine the optimal concentration for your cell type. 3. Include probenecid (typically 1-2.5 mM) in the loading and experimental buffers to inhibit organic anion transporters. 4. Prepare a fresh stock solution of 5,5'-DINITRO BAPTA AM in high-quality, anhydrous DMSO.
High background fluorescence (if using a fluorescent calcium indicator). 1. Extracellular AM Ester: Residual, unhydrolyzed 5,5'-DINITRO BAPTA AM outside the cells. 2. Incomplete Washing: Insufficient removal of the loading solution.1. Thoroughly wash the cells with fresh, probe-free buffer after loading. Consider using a buffer containing a low concentration of bovine serum albumin (BSA) to help remove extracellular esters. 2. Increase the number and volume of washes after the loading step.
Cellular Toxicity or Altered Morphology. 1. High Concentration of AM Ester: Excessive concentrations can be toxic to some cells. 2. Byproducts of Hydrolysis: The hydrolysis of AM esters releases formaldehyde and acetic acid, which can be toxic at high concentrations. 3. Off-target effects of BAPTA. 1. Reduce the loading concentration of 5,5'-DINITRO BAPTA AM and/or shorten the incubation time. 2. Use the lowest effective concentration of the chelator. Ensure thorough washing after loading. 3. Be aware that BAPTA has been reported to have off-target effects, such as inhibiting PFKFB3.[4][5] Consider using appropriate controls to rule out calcium-independent effects.

Experimental Protocols

Protocol 1: Assessment of Intracellular Esterase Activity using Fluorescein Diacetate (FDA)

This protocol provides a method to qualitatively assess the general intracellular esterase activity of your cell line, which is crucial for the hydrolysis of 5,5'-DINITRO BAPTA AM.

Materials:

  • Fluorescein Diacetate (FDA) stock solution (1 mg/mL in acetone)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Plate your cells on a suitable vessel (e.g., glass-bottom dish for microscopy or a 96-well plate for plate reader analysis) and allow them to adhere overnight.

  • FDA Loading:

    • Prepare a fresh working solution of FDA in PBS or serum-free medium at a final concentration of 1-5 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the FDA working solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope using a standard FITC filter set. Live cells with active esterases will convert the non-fluorescent FDA to green-fluorescent fluorescein.

    • Plate Reader: Measure the fluorescence intensity at an excitation of ~490 nm and an emission of ~520 nm. Higher fluorescence intensity indicates higher esterase activity.

Expected Results:

Cells with high esterase activity will exhibit bright green fluorescence, indicating their capability to hydrolyze AM esters. Low fluorescence suggests that incomplete hydrolysis of 5,5'-DINITRO BAPTA AM may be an issue.

Protocol 2: Mn²⁺ Quenching Assay to Assess AM Ester Hydrolysis

This protocol allows for a functional assessment of the degree of hydrolysis of calcium indicators like BAPTA by measuring the quenching of a co-loaded fluorescent calcium indicator by manganese ions (Mn²⁺). Mn²⁺ can enter the cell and quench the fluorescence of the hydrolyzed indicator but not the AM ester form. While this protocol is described for Fura-2, the principle can be adapted for use with other calcium indicators in the presence of the non-fluorescent 5,5'-DINITRO BAPTA.

Materials:

  • Fluorescent calcium indicator AM ester (e.g., Fura-2 AM)

  • 5,5'-DINITRO BAPTA AM

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • MnCl₂ solution (e.g., 1 M stock)

  • Ionomycin or other calcium ionophore

  • Fluorescence imaging system or spectrofluorometer

Procedure:

  • Cell Loading:

    • Co-load your cells with the fluorescent calcium indicator AM ester and 5,5'-DINITRO BAPTA AM in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells thoroughly with HBSS to remove extracellular esters.

  • Baseline Fluorescence Measurement:

    • Record the baseline fluorescence of the cells in HBSS.

  • Mn²⁺ Quenching:

    • Add MnCl₂ to the buffer to a final concentration of 50-100 µM.

    • Record the rate of fluorescence quenching. A rapid decrease in fluorescence indicates the presence of the hydrolyzed, active indicator that can be quenched by Mn²⁺.

  • Maximum Quenching:

    • Add a calcium ionophore like ionomycin (1-5 µM) to facilitate the entry of Mn²⁺ and achieve maximum quenching.

  • Analysis:

    • The rate and extent of fluorescence quenching are proportional to the amount of hydrolyzed indicator inside the cells. A slow or minimal quenching suggests incomplete hydrolysis.

Signaling Pathway and Experimental Workflow Diagrams

Calcium Signaling and BAPTA Intervention

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium and how 5,5'-DINITRO BAPTA intervenes.

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds Ca_release Ca²⁺ Release BAPTA 5,5'-Dinitro BAPTA (Active) Ca_release->BAPTA buffered by Downstream Downstream Ca²⁺-dependent Processes Ca_release->Downstream activates IP3R->Ca_release opens Ligand Ligand Ligand->GPCR BAPTA_AM 5,5'-Dinitro BAPTA AM (Cell Permeant) Esterases Intracellular Esterases BAPTA_AM->Esterases enters cell Esterases->BAPTA hydrolyzes

Caption: GPCR-mediated calcium signaling and the buffering action of 5,5'-Dinitro BAPTA.

Experimental Workflow for Assessing Incomplete Hydrolysis

This diagram outlines the logical steps to troubleshoot incomplete hydrolysis of 5,5'-DINITRO BAPTA AM.

Troubleshooting_Workflow Start Start: Ineffective Calcium Buffering Observed Check_Esterase Assess Intracellular Esterase Activity (Protocol 1) Start->Check_Esterase Optimize_Loading Optimize Loading Conditions (Concentration, Time, Temp) Check_Esterase->Optimize_Loading Sufficient Esterase Activity Alternative_Methods Consider Alternative Loading Methods (e.g., microinjection) Check_Esterase->Alternative_Methods Low Esterase Activity Verify_Hydrolysis Verify Hydrolysis (Mn²⁺ Quenching Assay - Protocol 2) Optimize_Loading->Verify_Hydrolysis Use_Additives Use Additives (Pluronic F-127, Probenecid) Verify_Hydrolysis->Use_Additives Incomplete Hydrolysis Success Successful Calcium Buffering Verify_Hydrolysis->Success Complete Hydrolysis Use_Additives->Optimize_Loading

Caption: A logical workflow for troubleshooting incomplete hydrolysis of 5,5'-DINITRO BAPTA AM.

RANKL Signaling Pathway and BAPTA-AM Intervention

This diagram illustrates the RANKL signaling pathway, a key regulator of osteoclast differentiation, and indicates where intracellular calcium signaling, which can be buffered by BAPTA-AM, plays a role.

RANKL_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RANK RANK TRAF6 TRAF6 RANK->TRAF6 recruits PLCg PLCγ TRAF6->PLCg activates IP3 IP3 PLCg->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release triggers BAPTA_AM_intervention BAPTA-AM (hydrolyzed) buffers Ca²⁺ Ca_release->BAPTA_AM_intervention Calcineurin Calcineurin Ca_release->Calcineurin activates NFATc1_dephospho NFATc1 (dephosphorylated) Calcineurin->NFATc1_dephospho dephosphorylates NFATc1_active NFATc1 (active) NFATc1_dephospho->NFATc1_active translocates to nucleus Gene_Expression Osteoclast-specific Gene Expression NFATc1_active->Gene_Expression promotes RANKL RANKL RANKL->RANK binds

Caption: The RANKL signaling cascade leading to osteoclastogenesis, with the point of intervention by BAPTA-AM highlighted.[1][2][6][7][8]

References

5,5'-DINITRO BAPTA affecting baseline calcium levels.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5,5'-Dinitro BAPTA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 5,5'-Dinitro BAPTA and how does it work?

A1: 5,5'-Dinitro BAPTA is a cell-permeant calcium chelator. It is a derivative of the parent molecule BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Its primary function is to buffer intracellular calcium ions (Ca²⁺). The "AM" ester form allows it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active form of 5,5'-Dinitro BAPTA in the cytosol where it can bind to calcium. The two nitro groups on the molecule reduce its affinity for calcium compared to the parent BAPTA.[1]

Q2: Will 5,5'-Dinitro BAPTA significantly lower my baseline intracellular calcium levels?

A2: Due to its relatively low affinity for calcium, 5,5'-Dinitro BAPTA is generally not effective at clamping calcium at or near typical resting cytosolic levels (around 100 nM).[1] Its primary utility is in dampening large and rapid calcium transients rather than altering the steady-state baseline concentration. For experiments requiring the reduction of baseline calcium, a high-affinity chelator like BAPTA or 5,5'-Dimethyl BAPTA would be more appropriate.[1]

Q3: What is the difference between 5,5'-Dinitro BAPTA and other BAPTA analogs?

A3: The main difference lies in their affinity for calcium, which is quantified by the dissociation constant (Kd). A lower Kd indicates a higher affinity. 5,5'-Dinitro BAPTA is a low-affinity chelator, while others like BAPTA and 5,5'-Dimethyl BAPTA are high-affinity chelators. This makes them suitable for different experimental questions.[1]

Q4: Are there any known off-target effects of 5,5'-Dinitro BAPTA?

A4: Yes, it is crucial to be aware of potential off-target effects that are independent of its calcium-chelating activity. BAPTA analogs have been reported to directly modulate the activity of ion channels, such as the calcium-activated chloride channel ANO6 (TMEM16F), and can even induce channel activity in the absence of elevated intracellular calcium. There is also evidence that BAPTA can disrupt the cytoskeleton. Therefore, it is important to design experiments with appropriate controls to distinguish between calcium-dependent and independent effects.

Data Presentation

BAPTA AnalogReported Kd for Ca²⁺Relative AffinityExpected Effect on Baseline Calcium
5,5'-Dimethyl BAPTA~0.15 µMHighCan significantly lower baseline Ca²⁺
BAPTA~0.16 µM (in the absence of Mg²⁺)[1]HighCan significantly lower baseline Ca²⁺
5,5'-Difluoro BAPTA~0.25 µMHighCan lower baseline Ca²⁺
5,5'-Dinitro BAPTA ~7.5 mM [2]Low Unlikely to significantly affect baseline Ca²⁺

Experimental Protocols

Detailed Protocol for Loading Cells with 5,5'-Dinitro BAPTA AM

This protocol provides a general guideline for loading cultured cells with 5,5'-Dinitro BAPTA AM. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

  • 5,5'-Dinitro BAPTA AM

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Physiological buffer (e.g., HEPES-buffered saline, HBSS)

  • Pluronic® F-127 (optional, aids in solubilization)

  • Probenecid (optional, organic anion transport inhibitor)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the desired final working concentration (typically 5-20 µM) in a physiological buffer.

    • Optional: To aid in the solubilization of the AM ester, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.

    • Optional: To prevent the active extrusion of the de-esterified chelator from the cells, probenecid can be added to the working solution (and subsequent experimental media) at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the prepared working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for your specific cell type.

  • Washing:

    • After incubation, aspirate the loading solution.

    • Thoroughly wash the cells 2-3 times with the physiological buffer (containing probenecid if used in the loading step) to remove any extracellular 5,5'-Dinitro BAPTA AM. This step is critical to minimize background signal and potential artifacts.

  • De-esterification:

    • Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Experimentation:

    • The cells are now loaded with the active form of 5,5'-Dinitro BAPTA and are ready for your experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect on calcium transients. 1. Incomplete de-esterification of the AM ester. 2. Insufficient intracellular concentration of the chelator. 3. Active extrusion of the chelator from the cells.1. Increase the de-esterification time after loading. 2. Increase the loading concentration of 5,5'-Dinitro BAPTA AM or extend the incubation time. 3. Include an organic anion transport inhibitor like probenecid in the loading and experimental buffers.
Unexpected changes in baseline calcium or cell morphology. 1. Off-target effects of the BAPTA molecule. 2. Cellular toxicity due to high concentrations of the chelator or DMSO.1. Perform control experiments with a BAPTA analog that has a negligible affinity for Ca²⁺ to differentiate between Ca²⁺-dependent and independent effects.[1] 2. Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1%.
Difficulty dissolving 5,5'-Dinitro BAPTA AM. The AM ester form is hydrophobic.Use a vortex mixer to ensure the stock solution in DMSO is fully dissolved. For the working solution, the addition of a non-ionic detergent like Pluronic® F-127 can aid in solubilization.
High background fluorescence when co-loading with a calcium indicator. Incomplete removal of extracellular AM esters of either the chelator or the indicator.Ensure thorough washing of the cells after the loading step.

Mandatory Visualizations

G cluster_loading Cell Loading and Activation cluster_action Calcium Chelation BAPTA_AM 5,5'-Dinitro BAPTA AM (Membrane Permeant) CellMembrane Cell Membrane BAPTA_AM->CellMembrane Diffusion Esterases Intracellular Esterases BAPTA_AM->Esterases Enters Cell Extracellular Extracellular Space Intracellular Intracellular Space Active_BAPTA Active 5,5'-Dinitro BAPTA (Membrane Impermeant) Esterases->Active_BAPTA Cleavage of AM group Active_BAPTA2 Active 5,5'-Dinitro BAPTA BAPTA_Ca_complex 5,5'-Dinitro BAPTA-Ca²⁺ Complex Active_BAPTA2->BAPTA_Ca_complex Ca2_ion Ca²⁺ Ca2_ion->BAPTA_Ca_complex

Caption: Mechanism of 5,5'-Dinitro BAPTA AM action.

G start Unexpected Experimental Outcome Observed q1 Are you observing an effect on baseline calcium? start->q1 a1_yes Consider using a lower concentration or a different low-affinity chelator. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No end Problem Resolved a1_yes->end q2 Is there an unexpected cellular response independent of calcium changes? a1_no->q2 a2_yes Investigate potential off-target effects. q2->a2_yes Yes a2_no Check loading efficiency. q2->a2_no No off_target Potential Off-Target Effects: - Ion Channel Modulation - Cytoskeletal Disruption a2_yes->off_target loading_issue Loading Efficiency Issues: - Incomplete de-esterification - Insufficient concentration - Chelator extrusion a2_no->loading_issue control_exp Control Experiment: Use a BAPTA analog with no calcium affinity. off_target->control_exp control_exp->end loading_sol Solutions: - Increase de-esterification time - Increase loading concentration - Use probenecid loading_issue->loading_sol loading_sol->end

References

How to improve the signal-to-noise ratio in calcium imaging with BAPTA.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) in calcium imaging experiments. Our goal is to help you improve your signal-to-noise ratio (SNR) and obtain high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is BAPTA and why is it used in calcium imaging?

BAPTA is a calcium chelator, a molecule that can bind to calcium ions. It is widely used in calcium imaging studies for several key reasons[1][2][3][4][5]:

  • High Selectivity: BAPTA has a high affinity for calcium ions (Ca²⁺) and a much lower affinity for magnesium ions (Mg²⁺), which are also present in cells at high concentrations. This selectivity ensures that the signal being measured is specific to calcium.[1][4][5][6][7]

  • Fast Kinetics: BAPTA binds and releases calcium ions very rapidly, much faster than other common chelators like EGTA.[1][2][8][9] This makes it ideal for studying fast calcium transients.

  • pH Insensitivity: Unlike some other chelators, BAPTA's calcium binding is not significantly affected by changes in intracellular pH.[1][7]

  • Buffering Calcium: BAPTA can be used to control or "buffer" the intracellular calcium concentration. This allows researchers to investigate the specific roles of calcium signaling in various cellular processes.[1][2][4]

Q2: What is the difference between BAPTA and BAPTA-AM?

BAPTA in its free acid form is not membrane-permeable and therefore cannot easily enter cells. BAPTA-AM is an acetoxymethyl (AM) ester derivative of BAPTA. The AM group makes the molecule lipid-soluble, allowing it to cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave off the AM group, trapping the active BAPTA molecule in the cytoplasm.[1][3]

Q3: How does BAPTA affect the calcium signal?

By binding to free intracellular calcium, BAPTA reduces the amplitude and can alter the kinetics of the calcium signal.[10][11] The extent of this effect depends on the concentration of BAPTA used. In some experiments, BAPTA is used specifically to buffer or eliminate calcium signals to understand the role of calcium in a particular process.[12][13]

Q4: Can BAPTA have effects unrelated to calcium chelation?

Yes, some studies have shown that BAPTA can have off-target effects. For example, it has been reported to inhibit the activity of certain enzymes, like phospholipase C, independently of its calcium-binding properties.[4] It has also been shown to directly affect the activity of certain ion channels.[14] Researchers should be aware of these potential confounding factors and consider appropriate control experiments.

Troubleshooting Guide

Problem 1: Low Signal-to-Noise Ratio (SNR)

A low SNR can make it difficult to distinguish true calcium signals from background noise.

  • Possible Cause: Suboptimal concentration of BAPTA or the fluorescent calcium indicator.

    • Solution: Titrate the concentration of both BAPTA and the calcium indicator to find the optimal balance. Too much BAPTA can overly buffer the calcium signal, while too little may not effectively chelate calcium. The optimal concentration for BAPTA-AM is typically in the range of 10-100 µM.[1]

  • Possible Cause: Phototoxicity or photobleaching from excessive laser power.

    • Solution: Reduce the laser power to the minimum level required to obtain a detectable signal. While higher laser power can increase the signal, it can also lead to phototoxicity and photobleaching, which increases noise and can harm the cells.

  • Possible Cause: Low sampling speed.

    • Solution: Increase the image acquisition rate. A higher frame rate can improve the temporal resolution of the signal and help to distinguish it from slow background fluctuations. However, be aware that increasing the frame rate may also decrease the number of photons collected per frame, potentially lowering the SNR.[15]

  • Possible Cause: Motion artifacts.

    • Solution: Ensure the sample is stable during imaging. Motion artifacts can introduce significant noise. If motion is unavoidable, use image registration software to correct for movement post-acquisition.[13]

Problem 2: No detectable calcium signal after BAPTA loading.

  • Possible Cause: BAPTA concentration is too high.

    • Solution: Reduce the concentration of BAPTA. A high concentration of BAPTA can completely buffer the intracellular calcium, preventing any detectable signal.

  • Possible Cause: Incomplete hydrolysis of BAPTA-AM.

    • Solution: Ensure sufficient incubation time for the intracellular esterases to cleave the AM esters. This process is also temperature-dependent, so loading at a slightly higher temperature (e.g., 37°C) may be more efficient, but be mindful of potential dye compartmentalization at higher temperatures.[16]

  • Possible Cause: The cellular signaling pathway being studied is dependent on the calcium signal that is now being buffered by BAPTA.

    • Solution: This may be an expected outcome of the experiment. The absence of a signal in the presence of BAPTA can be used to confirm the calcium dependency of a process.

Problem 3: Uneven cell loading or dye compartmentalization.

  • Possible Cause: BAPTA-AM is not fully dissolved or has precipitated.

    • Solution: Ensure that the BAPTA-AM stock solution is properly prepared, typically in anhydrous DMSO. When diluting into the working solution, use a non-ionic detergent like Pluronic F-127 to aid in solubilization and prevent precipitation.[1]

  • Possible Cause: Dye is accumulating in organelles instead of the cytoplasm.

    • Solution: This can occur more frequently at higher loading temperatures. Try loading the cells at a lower temperature (e.g., room temperature) for a longer period. Using a dextran-conjugated form of the dye can also help to keep it in the cytoplasm.[16]

Quantitative Data

The following table summarizes the key properties of BAPTA and compares it with another common calcium chelator, EGTA.

PropertyBAPTAEGTAReference
Ca²⁺ Dissociation Constant (Kd) ~110 nM~150 nM[7][17]
Selectivity for Ca²⁺ over Mg²⁺ ~10⁵-foldLower than BAPTA[1][6][7]
Ca²⁺ Binding Rate (kon) ~40-150 times faster than EGTASlower than BAPTA[8][9]
pH Sensitivity Relatively insensitiveMore sensitive[1][7]

Experimental Protocols

Protocol 1: Loading Cells with BAPTA-AM

This protocol provides a general guideline for loading adherent cells with BAPTA-AM. Optimization may be required for different cell types.

  • Prepare Stock Solution: Dissolve BAPTA-AM in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: Dilute the BAPTA-AM stock solution in your normal cell culture medium or a suitable buffer (e.g., HBSS) to a final working concentration of 1-10 µM. To aid in dissolving the BAPTA-AM, you can add Pluronic F-127 to a final concentration of 0.02%.

  • Cell Loading: Remove the culture medium from your cells and replace it with the loading buffer.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature may vary depending on the cell type.

  • Wash: After incubation, wash the cells two to three times with fresh, warm culture medium or buffer to remove any extracellular BAPTA-AM.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM by intracellular esterases.

  • Imaging: The cells are now ready for calcium imaging experiments.

Protocol 2: Patch-Clamp Mediated BAPTA Loading

This method is suitable for loading a single cell with a precise concentration of BAPTA.

  • Prepare Pipette Solution: Prepare your standard intracellular pipette solution and add the desired concentration of BAPTA (free acid form) to it.

  • Establish Whole-Cell Configuration: Approach a target cell with the patch pipette and establish a giga-ohm seal.

  • Rupture the Membrane: Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.

  • Diffusion: Allow BAPTA to diffuse from the pipette into the cell. The time required for equilibration will depend on the size of the cell and the pipette tip. This can take several minutes.[12][13]

  • Imaging: Once the intracellular BAPTA concentration has stabilized, you can begin your calcium imaging experiment.

Visualizations

Calcium_Signaling_Pathway_with_BAPTA cluster_extracellular Extracellular Space cluster_cell Cell Stimulus Stimulus (e.g., Neurotransmitter) Receptor Receptor Stimulus->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER opens channel Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto release BAPTA BAPTA Ca_cyto->BAPTA binds to Ca_Protein Calcium-Binding Proteins Ca_cyto->Ca_Protein BAPTA_Ca BAPTA-Ca²⁺ Response Cellular Response Ca_Protein->Response

Caption: BAPTA's role in the calcium signaling pathway.

Experimental_Workflow start Start prep_cells Prepare Cells start->prep_cells load_bapta Load with BAPTA-AM prep_cells->load_bapta wash Wash Cells load_bapta->wash deester De-esterification wash->deester load_indicator Load with Calcium Indicator deester->load_indicator wash2 Wash Cells load_indicator->wash2 image Acquire Images wash2->image analyze Analyze Data image->analyze end End analyze->end

Caption: Experimental workflow for calcium imaging with BAPTA.

Troubleshooting_Tree start Low Signal-to-Noise Ratio? check_conc Optimize BAPTA/ Indicator Concentration start->check_conc Yes no_signal No Signal at All? start->no_signal No reduce_laser Reduce Laser Power check_conc->reduce_laser increase_fps Increase Frame Rate reduce_laser->increase_fps check_motion Check for Motion Artifacts increase_fps->check_motion end Problem Solved check_motion->end too_high_bapta BAPTA Concentration Too High? no_signal->too_high_bapta Yes uneven_loading Uneven Loading? no_signal->uneven_loading No reduce_bapta Reduce BAPTA Concentration too_high_bapta->reduce_bapta Yes incomplete_hydrolysis Incomplete AM Hydrolysis? too_high_bapta->incomplete_hydrolysis No reduce_bapta->end optimize_loading Optimize Loading Time/ Temperature incomplete_hydrolysis->optimize_loading Yes optimize_loading->end check_solubility Check BAPTA-AM Solubility uneven_loading->check_solubility Yes use_pluronic Use Pluronic F-127 check_solubility->use_pluronic compartmentalization Compartmentalization? use_pluronic->compartmentalization optimize_temp Optimize Loading Temperature compartmentalization->optimize_temp Yes optimize_temp->end

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Minimizing Phototoxicity with BAPTA in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the calcium chelator BAPTA to minimize phototoxicity during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a problem in fluorescence microscopy?

A1: Phototoxicity refers to light-induced damage to cells or tissues, a common issue in live-cell fluorescence microscopy. The high-intensity light required to excite fluorophores can react with molecular oxygen within the cell, generating reactive oxygen species (ROS).[1] These ROS can damage cellular components like DNA, proteins, and lipids, leading to altered cell physiology, apoptosis (cell death), and experimental artifacts, ultimately compromising the validity of your results.[2][3] Signs of phototoxicity include membrane blebbing, vacuole formation, and mitotic arrest.[2]

Q2: How does BAPTA help in minimizing phototoxicity?

A2: BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium chelator. Phototoxicity is often linked to a rapid increase in intracellular calcium concentration ([Ca2+]) upon intense illumination. This calcium influx can contribute to the production of ROS. BAPTA helps by buffering intracellular calcium, thereby preventing the downstream cascade that leads to ROS generation and subsequent cellular damage. By chelating excess Ca2+, BAPTA helps maintain cellular homeostasis during imaging.

Q3: What is BAPTA-AM and why is it used?

A3: BAPTA-AM is the acetoxymethyl (AM) ester form of BAPTA. The AM ester group makes the BAPTA molecule cell-permeant, allowing it to be loaded into live cells. Once inside the cell, cellular esterases cleave off the AM group, trapping the active, calcium-chelating form of BAPTA in the cytoplasm. This method is a common and effective way to introduce BAPTA into cells for live imaging experiments.

Q4: When should I consider using BAPTA in my fluorescence microscopy experiments?

A4: You should consider using BAPTA when you observe signs of phototoxicity in your live-cell imaging experiments, especially when imaging for extended periods or using high-intensity light sources. It is particularly useful when studying processes that are sensitive to changes in intracellular calcium or oxidative stress.

Q5: Are there any potential side effects or off-target effects of using BAPTA?

A5: While BAPTA is a powerful tool, it's important to be aware of potential off-target effects. Since calcium is a crucial second messenger in many cellular signaling pathways, chelating it can interfere with normal physiological processes. Therefore, it's essential to perform control experiments to ensure that the observed effects are due to the reduction of phototoxicity and not an unintended consequence of calcium chelation. BAPTA can also bind to other divalent cations like zinc, which could influence experimental outcomes.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cells still show signs of phototoxicity (e.g., blebbing, death) even with BAPTA. 1. Suboptimal BAPTA concentration. 2. Inefficient loading of BAPTA-AM. 3. Extremely harsh imaging conditions.1. Optimize the BAPTA-AM concentration. Start with a low concentration (e.g., 5 µM) and titrate up. See Table 1 for guidance. 2. Ensure proper loading by following the detailed experimental protocol. The presence of Pluronic F-127 can aid in solubilizing BAPTA-AM. 3. Reduce illumination intensity, decrease exposure time, and increase the interval between image acquisitions.
Experimental results are altered in the presence of BAPTA. 1. Calcium-dependent signaling pathway is affected. 2. Off-target effects of BAPTA.1. Perform control experiments without the imaging light to distinguish between phototoxicity reduction and alteration of the biological process of interest. 2. Use the lowest effective concentration of BAPTA. Consider using other photoprotective agents like antioxidants (e.g., Trolox, ascorbic acid) as an alternative or in combination.[3]
Low fluorescence signal after BAPTA loading. BAPTA might interfere with the fluorescence of certain calcium indicators.If you are using a calcium-sensitive dye, be aware that BAPTA will compete for calcium binding, which can affect the dye's signal. Consider using fluorescent proteins that are less sensitive to calcium levels for your readouts if calcium imaging is not the primary goal.

Data Presentation

Table 1: Recommended BAPTA-AM Concentrations for Reducing Phototoxicity and ROS Production

ApplicationCell TypeBAPTA-AM ConcentrationObserved EffectCitation
Reduction of MPP+-induced ROSSH-SY5Y neuroblastoma cells5 µMCompletely abolished mtROS production.[4]
Inhibition of iron overload-induced ROSChondrocytes10 µMReduced intracellular ROS levels.[5]
Neuroprotection against physical damageNeurons10-40 µMAlleviated neuronal apoptosis and ROS generation.[6]
Alleviation of Cd2+-induced oxidative stressNot specified5 µMSignificantly reduced excessive ROS and alleviated apoptosis.[1]

Experimental Protocols

Protocol for Loading BAPTA-AM to Minimize Phototoxicity

This protocol provides a general guideline for loading cells with BAPTA-AM. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup.

Materials:

  • BAPTA-AM

  • Anhydrous DMSO

  • Pluronic F-127 (10% stock solution in distilled water)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cell culture medium

Procedure:

  • Prepare BAPTA-AM Stock Solution:

    • Dissolve BAPTA-AM in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution:

    • For a final concentration of 10 µM BAPTA-AM, dilute the stock solution in your imaging buffer (e.g., HBSS).

    • To aid in dispersing the BAPTA-AM in the aqueous buffer, first mix the required volume of the BAPTA-AM stock with an equal volume of 10% Pluronic F-127.

    • Vortex briefly and then add this mixture to the pre-warmed imaging buffer.

  • Cell Loading:

    • Aspirate the culture medium from your cells.

    • Wash the cells once with pre-warmed imaging buffer.

    • Add the BAPTA-AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Recovery:

    • Aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed imaging buffer to remove extracellular BAPTA-AM.

    • Add fresh, pre-warmed imaging buffer or cell culture medium.

    • Incubate the cells for a further 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM.

  • Imaging:

    • You can now proceed with your fluorescence microscopy experiment. Remember to use the lowest possible illumination intensity and exposure time that still provides a sufficient signal-to-noise ratio.

Mandatory Visualizations

Phototoxicity_Pathway cluster_0 Fluorescence Microscopy cluster_1 Cellular Environment High-Intensity Light High-Intensity Light Fluorophore Fluorophore High-Intensity Light->Fluorophore Excitation Ca2+_stores Intracellular Ca2+ Stores (ER) High-Intensity Light->Ca2+_stores Induces release ROS Reactive Oxygen Species (ROS) Fluorophore->ROS Reaction with O2 O2 O2 Ca2+_cytosol Cytosolic Ca2+ Ca2+_stores->Ca2+_cytosol Ca2+ release Ca2+_cytosol->ROS Promotes generation BAPTA BAPTA Ca2+_cytosol->BAPTA Chelation Damage Cellular Damage (Phototoxicity) ROS->Damage BAPTA->ROS Inhibits

Caption: Signaling pathway of phototoxicity and the inhibitory role of BAPTA.

Experimental_Workflow prep 1. Prepare BAPTA-AM Stock Solution load_sol 2. Prepare Loading Solution with Pluronic F-127 prep->load_sol cell_load 3. Incubate Cells with Loading Solution (30-60 min) load_sol->cell_load wash 4. Wash Cells to Remove Extracellular BAPTA-AM cell_load->wash recover 5. Allow De-esterification (30 min) wash->recover image 6. Perform Fluorescence Microscopy recover->image

Caption: Experimental workflow for loading cells with BAPTA-AM.

Troubleshooting_Logic start Phototoxicity Observed? implement_bapta Implement BAPTA (See Protocol) start->implement_bapta Yes end Problem Solved start->end No still_phototoxic Still Phototoxic? implement_bapta->still_phototoxic optimize_bapta Optimize BAPTA Concentration (Table 1) still_phototoxic->optimize_bapta Yes altered_results Altered Biological Results? still_phototoxic->altered_results No reduce_light Reduce Illumination/ Exposure Time optimize_bapta->reduce_light reduce_light->altered_results control_exp Perform Control Experiments altered_results->control_exp Yes end2 Problem Solved altered_results->end2 No end3 Problem Solved control_exp->end3

Caption: Troubleshooting logic for using BAPTA to reduce phototoxicity.

References

Technical Support Center: Calibrating Fluorescent Indicators in the Presence of 5,5'-Dinitro BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful calibration of fluorescent calcium (Ca²⁺) indicators when using the low-affinity Ca²⁺ chelator, 5,5'-dinitro BAPTA.

Frequently Asked Questions (FAQs)

Q1: What is 5,5'-dinitro BAPTA and why is it used in conjunction with fluorescent Ca²⁺ indicators?

A1: 5,5'-dinitro BAPTA is a specialized chemical tool known as a Ca²⁺ chelator or buffer. The two electron-withdrawing nitro groups on its structure give it a relatively low affinity for Ca²⁺ ions. Unlike high-affinity chelators (e.g., standard BAPTA) that clamp intracellular Ca²⁺ at very low levels, 5,5'-dinitro BAPTA is used to gently dampen or buffer large and rapid Ca²⁺ transients without completely eliminating them. This allows researchers to investigate cellular processes that are triggered by significant changes in Ca²⁺ concentration. It is often used alongside a fluorescent Ca²⁺ indicator to simultaneously modulate and measure Ca²⁺ signals.

Q2: How does the presence of 5,5'-dinitro BAPTA affect the fluorescent signal of my Ca²⁺ indicator?

A2: 5,5'-dinitro BAPTA competes with the fluorescent indicator for binding to free Ca²⁺ ions. This competition alters the indicator's response curve to Ca²⁺, effectively changing its apparent dissociation constant (Kd) and dynamic range within the cell. Therefore, it is essential to calibrate the fluorescent signal of the indicator in the presence of the chelator to accurately determine the intracellular Ca²⁺ concentration.

Q3: My fluorescent signal is noisy or weak after co-loading with 5,5'-dinitro BAPTA AM. What are the possible causes?

A3: Several factors could contribute to a poor signal:

  • Incomplete De-esterification: Both the indicator and 5,5'-dinitro BAPTA are loaded as acetoxymethyl (AM) esters, which must be cleaved by intracellular esterases to become active. Insufficient incubation time after loading can result in a weak signal.

  • Dye Extrusion or Leakage: Some cell types actively pump out fluorescent dyes. This can be mitigated by using inhibitors of organic anion transporters (e.g., probenecid), if compatible with the experimental goals.

  • Compartmentalization: The indicator may be sequestered into organelles like mitochondria, which can affect the cytosolic signal and introduce artifacts.

  • Phototoxicity or Photobleaching: Excessive excitation light intensity or duration can damage cells and irreversibly destroy the fluorophore.

Q4: Can I use a standard in vitro calibration curve when 5,5'-dinitro BAPTA is present in my cells?

A4: It is strongly discouraged. The intracellular environment (including factors like pH, viscosity, and protein binding) can significantly alter the properties of fluorescent indicators. The presence of an additional buffer like 5,5'-dinitro BAPTA further complicates this. An in situ calibration, performed within the cells at the end of the experiment, is the most accurate method to determine the true intracellular Ca²⁺ concentration.

Q5: What is the difference between the free acid and the AM ester form of 5,5'-dinitro BAPTA?

A5: The free acid form of 5,5'-dinitro BAPTA is the active, Ca²⁺-binding molecule. However, its negatively charged carboxylate groups prevent it from crossing the cell membrane. The acetoxymethyl (AM) ester form is a chemically modified, uncharged version that is membrane-permeable. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the active free acid form in the cytosol.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Inefficient loading of the indicator or 5,5'-dinitro BAPTA AM. 2. Incomplete hydrolysis (de-esterification) of AM esters. 3. Dye leakage from cells.1. Optimize loading concentration and time. Use Pluronic® F-127 to aid solubilization of AM esters. 2. Increase the post-loading incubation time (de-esterification step) to at least 30 minutes. 3. Add an anion-transport inhibitor like probenecid to the buffer (if appropriate for your experiment). Reduce the experimental temperature.
High Background Fluorescence 1. Extracellular indicator and/or 5,5'-dinitro BAPTA AM that was not washed away. 2. Spontaneous hydrolysis of AM esters in the loading buffer.1. Ensure thorough washing of cells with indicator-free medium after the loading step. 2. Prepare fresh working solutions of AM esters immediately before use.
Calculated Ca²⁺ Levels Seem Incorrect 1. Calibration was not performed in situ. 2. The presence of 5,5'-dinitro BAPTA was not accounted for during calibration. 3. The ionophore used for in situ calibration (e.g., ionomycin) is not effectively equilibrating intra- and extracellular Ca²⁺.1. Perform an in situ calibration at the end of each experiment using calibration buffers and a Ca²⁺ ionophore. 2. The calibration procedure inherently accounts for the intracellular environment, including the presence of the co-loaded BAPTA derivative. 3. Increase the ionophore concentration or incubation time. Ensure the ionophore is active.
Cell Morphology is Abnormal or Cells are Dying 1. Cytotoxicity from the loading procedure (DMSO, Pluronic® F-127). 2. Overloading of the indicator or 5,5'-dinitro BAPTA. 3. Excessive Ca²⁺ buffering by 5,5'-dinitro BAPTA is disrupting normal cell signaling.1. Minimize the final concentration of DMSO and Pluronic® F-127 in the working solution. 2. Reduce the concentration of the AM esters and/or the loading time. 3. Use a lower concentration of 5,5'-dinitro BAPTA or consider a BAPTA derivative with an even lower affinity for Ca²⁺.

Quantitative Data

The properties of Ca²⁺ indicators and chelators can vary based on experimental conditions such as pH, temperature, and ionic strength. The values below are for general reference.

Table 1: Properties of 5,5'-Dinitro BAPTA and Common Ca²⁺ Indicators

CompoundTypeKd for Ca²⁺ (in vitro)Excitation (Ex) / Emission (Em) Max (nm)Notes
5,5'-Dinitro BAPTA Low-Affinity Chelator~7.5 mM~399 / NoneUsed to buffer, not eliminate, Ca²⁺ signals.
Fura-2 Ratiometric Indicator~145 nM340/380 (dual Ex) / 510 (Em)Ratio of emissions from 340nm and 380nm excitation is used to calculate [Ca²⁺].
Fluo-4 Single-Wavelength Indicator~345 nM494 / 516Fluorescence intensity increases with Ca²⁺ binding.
Oregon Green 488 BAPTA-1 Single-Wavelength Indicator~170 nM494 / 523Exhibits a large dynamic range.
X-Rhod-1 Single-Wavelength Indicator~700 nM580 / 602Red-shifted spectra are useful for multiplexing with other fluorophores.

Experimental Protocols

Protocol 1: Co-Loading Cells with 5,5'-Dinitro BAPTA AM and a Fluorescent Indicator AM Ester

This protocol provides a general guideline for loading adherent cells in culture. Concentrations and times should be optimized for each cell type.

  • Stock Solution Preparation:

    • Prepare a 1-5 mM stock solution of 5,5'-dinitro BAPTA AM in high-quality, anhydrous DMSO.

    • Prepare a 1-5 mM stock solution of your chosen fluorescent Ca²⁺ indicator AM ester (e.g., Fluo-4 AM) in anhydrous DMSO.

    • (Optional but recommended) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

    • Store all stock solutions in small aliquots at -20°C, protected from light and moisture.

  • Working Solution Preparation:

    • Warm all stock solutions to room temperature immediately before use.

    • Prepare a physiological buffer (e.g., HEPES-buffered saline or HBSS).

    • For each 1 mL of physiological buffer, first mix the desired volume of the indicator stock and the 5,5'-dinitro BAPTA AM stock.

    • To aid dispersion, add an equal volume of 20% Pluronic® F-127 to the DMSO mixture before diluting it into the physiological buffer. (Final Pluronic® F-127 concentration is typically 0.02-0.05%).

    • Example Final Concentrations: 1-5 µM of the indicator AM ester and 5-20 µM of 5,5'-dinitro BAPTA AM.

  • Cell Loading:

    • Remove the cell culture medium from your plated cells.

    • Wash the cells once with the warm physiological buffer.

    • Add the working solution to the cells and incubate for 30-60 minutes at 37°C (or room temperature, depending on the cell type) in the dark.

  • Washing and De-esterification:

    • Remove the loading solution and thoroughly wash the cells 2-3 times with fresh, warm physiological buffer to remove all extracellular dye.

    • Add fresh physiological buffer and incubate for an additional 30 minutes at the same temperature to allow for complete de-esterification of the AM esters by intracellular esterases.

    • The cells are now ready for your experiment.

Protocol 2: In Situ Calibration of a Fluorescent Ca²⁺ Indicator

This protocol is performed at the end of an experiment to determine the minimum (Rmin), maximum (Rmax), and apparent Kd of the indicator within the cells. This example is for a single-wavelength indicator like Fluo-4.

  • Prepare Calibration Buffers:

    • Zero Ca²⁺ Buffer (for Fmin): Physiological buffer supplemented with 10 mM EGTA to chelate all free Ca²⁺.

    • Saturating Ca²⁺ Buffer (for Fmax): Physiological buffer supplemented with 5-10 µM of a Ca²⁺ ionophore (e.g., ionomycin or A-23187) and 10 mM CaCl₂ to saturate the indicator.

  • Determine Maximum Fluorescence (Fmax):

    • At the end of your experiment, perfuse the cells with the Saturating Ca²⁺ Buffer .

    • Allow 5-10 minutes for the ionophore to equilibrate intracellular and extracellular Ca²⁺.

    • Record the steady-state fluorescence intensity. This value is Fmax.

  • Determine Minimum Fluorescence (Fmin):

    • Wash out the saturating buffer.

    • Perfuse the cells with the Zero Ca²⁺ Buffer .

    • Allow 5-10 minutes for the EGTA to chelate all available Ca²⁺.

    • Record the steady-state fluorescence intensity. This value is Fmin.

    • (Alternative for Mn²⁺-quenchable dyes): Instead of EGTA, you can add a buffer containing MnCl₂. Mn²⁺ enters the cell via the ionophore and quenches the indicator's fluorescence, providing a value for Fmin.

  • Calculate Ca²⁺ Concentration:

    • Use the following equation for single-wavelength indicators: [Ca²⁺] = Kd * (F - Fmin) / (Fmax - F) Where:

      • Kd is the apparent dissociation constant determined under your specific conditions.

      • F is the fluorescence intensity measured during your experiment.

      • Fmin and Fmax are the values determined above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_exp Experiment & Calibration prep_stocks Prepare DMSO Stock Solutions (Indicator AM, BAPTA AM, Pluronic F-127) prep_working Prepare Working Solution in Physiological Buffer prep_stocks->prep_working wash1 Wash Cells prep_working->wash1 incubate Incubate with Working Solution (30-60 min) wash1->incubate wash2 Thoroughly Wash Cells incubate->wash2 deesterify De-esterify (30 min) wash2->deesterify run_exp Perform Ca²⁺ Imaging Experiment deesterify->run_exp add_ionophore Add Ionomycin + High Ca²⁺ (Determine Fmax) run_exp->add_ionophore add_egta Add EGTA (Determine Fmin) add_ionophore->add_egta calculate Calculate [Ca²⁺] add_egta->calculate

Caption: Experimental workflow for co-loading, imaging, and in situ calibration.

Unexpected cellular responses after loading with 5,5'-DINITRO BAPTA.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5,5'-DINITRO BAPTA.

Frequently Asked Questions (FAQs)

Q1: What is 5,5'-DINITRO BAPTA and how does it work?

A1: 5,5'-Dinitro BAPTA is a calcium chelator used to control intracellular calcium concentrations. It is often supplied as a cell-permeant acetoxymethyl (AM) ester. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.[1][2] The two electron-withdrawing nitro groups on its benzene rings give it a relatively low affinity for calcium compared to the parent BAPTA molecule.[1] This characteristic allows it to dampen large calcium transients rather than eliminating them entirely, making it suitable for studying processes triggered by significant changes in calcium levels.[1]

Q2: How do I load cells with 5,5'-DINITRO BAPTA AM?

A2: Loading cells with 5,5'-Dinitro BAPTA AM involves incubating the cells in a buffer containing the AM ester. The lipophilic AM groups allow the molecule to pass through the cell membrane. To improve solubility and prevent precipitation, a non-ionic detergent like Pluronic® F-127 can be used in the loading buffer.[3] It is recommended to prepare a concentrated stock solution in DMSO.[3]

Q3: Can I use 5,5'-DINITRO BAPTA with fluorescent calcium indicators?

A3: Yes, it can be co-loaded with calcium indicator AM esters, and the loading protocols are generally compatible.[1] However, the presence of a calcium buffer like 5,5'-Dinitro BAPTA will alter the fluorescent indicator's response to calcium changes. Therefore, it is crucial to calibrate the fluorescent signal of the indicator in the presence of the chelator to accurately determine the intracellular Ca²⁺ concentration.[1]

Troubleshooting Guide

Issue 1: I'm observing cellular effects that don't seem to be related to calcium chelation.

Possible Cause: 5,5'-DINITRO BAPTA and other BAPTA analogs can have off-target effects that are independent of their calcium-binding properties.

Troubleshooting Steps:

  • Review Potential Off-Target Effects: Be aware of documented off-target effects, which include:

    • Metabolic Reprogramming: Inhibition of PFKFB3 and mTORC1, leading to decreased Mcl-1 translation.[1]

    • Cytoskeletal Disruption: Depolymerization of actin and microtubules.[1]

    • Ion Channel Modulation: Altered activity of channels like ANO6 (TMEM16F).[1]

    • Enzyme Inhibition: Inhibition of Phospholipase C.[1]

    • ER Stress: Sustained buffering of intracellular calcium can lead to endoplasmic reticulum (ER) stress and activation of the unfolded protein response.[1]

  • Control Experiments: To determine if the observed effect is calcium-dependent, use a panel of BAPTA analogs with varying affinities for Ca²⁺.[1] Comparing the effects of low-affinity 5,5'-Dinitro BAPTA with a high-affinity chelator like BAPTA, and a BAPTA analog with negligible Ca²⁺ affinity can help elucidate the role of calcium buffering.[1]

dot

cluster_workflow Troubleshooting Workflow for Off-Target Effects cluster_controls BAPTA Analog Panel Start Unexpected Cellular Response Observed CheckLiterature Review Documented Off-Target Effects Start->CheckLiterature DesignControls Design Control Experiments CheckLiterature->DesignControls LowAffinity 5,5'-Dinitro BAPTA (Low Affinity) DesignControls->LowAffinity HighAffinity BAPTA (High Affinity) DesignControls->HighAffinity NoAffinity Negligible Affinity Analog DesignControls->NoAffinity Analyze Analyze and Compare Results LowAffinity->Analyze HighAffinity->Analyze NoAffinity->Analyze Conclusion Determine if Effect is Ca2+-Dependent or Off-Target Analyze->Conclusion cluster_activation Activation of 5,5'-Dinitro BAPTA AM BAPTA_AM_ext 5,5'-Dinitro BAPTA AM (Extracellular, Lipophilic) Cell_Membrane Cell Membrane BAPTA_AM_ext->Cell_Membrane BAPTA_AM_int 5,5'-Dinitro BAPTA AM (Intracellular) Cell_Membrane->BAPTA_AM_int Diffusion Esterases Intracellular Esterases BAPTA_AM_int->Esterases Cleavage of AM esters BAPTA_active 5,5'-Dinitro BAPTA (Active, Charged) Esterases->BAPTA_active Chelation Ca2+ Chelation BAPTA_active->Chelation Ca_ion Ca2+ Ca_ion->Chelation cluster_pathways Potential Off-Target Signaling Pathways cluster_metabolism Metabolic Reprogramming cluster_cytoskeleton Cytoskeletal Disruption cluster_ion_channel Ion Channel Modulation BAPTA 5,5'-Dinitro BAPTA PFKFB3 PFKFB3 BAPTA->PFKFB3 Inhibits Actin Actin BAPTA->Actin Depolymerizes Microtubules Microtubules BAPTA->Microtubules Depolymerizes ANO6 ANO6 (TMEM16F) BAPTA->ANO6 Alters Activity mTORC1 mTORC1 PFKFB3->mTORC1 Regulates Mcl1 Mcl-1 Translation mTORC1->Mcl1 Inhibits

References

Validation & Comparative

A Researcher's Guide: 5,5'-Dinitro BAPTA vs. High-Affinity BAPTA Analogues in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount to dissecting its multifaceted role in cellular signaling. BAPTA-based chelators are indispensable tools in this endeavor, offering a range of affinities to modulate Ca²⁺ dynamics with temporal and spatial precision. This guide provides an objective comparison of the low-affinity chelator 5,5'-Dinitro BAPTA against its high-affinity counterparts, supported by quantitative data and experimental methodologies.

The family of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) derivatives offers a significant advantage over older chelators like EGTA due to their faster Ca²⁺ binding and release kinetics and relative insensitivity to physiological pH changes.[1][2] The choice between a low-affinity and a high-affinity BAPTA analogue is critical and depends entirely on the experimental question. High-affinity chelators are designed to clamp intracellular Ca²⁺ at very low levels, effectively preventing any significant rise.[1] In contrast, low-affinity chelators are engineered to buffer large and rapid Ca²⁺ transients without completely abolishing the physiological signal.[3]

At a Glance: Key Performance Characteristics

The primary distinction between 5,5'-Dinitro BAPTA and high-affinity analogues lies in their dissociation constant (Kd) for Ca²⁺. The electron-withdrawing nitro groups on the benzene rings of 5,5'-Dinitro BAPTA reduce the electron density of the chelating carboxylate groups, resulting in a significantly lower affinity for Ca²⁺.[3]

Feature5,5'-Dinitro BAPTABAPTA5,5'-Dimethyl BAPTA
Ca²⁺ Affinity LowHighVery High
Dissociation Constant (Kd) ~7.5 mM[1]~160 nM (in absence of Mg²⁺)[1]Highest affinity among BAPTA derivatives[1]
Primary Application Buffering large, rapid Ca²⁺ transientsClamping resting intracellular Ca²⁺ levelsStrong Ca²⁺ buffering; establishing zero Ca²⁺ conditions
Ca²⁺ Binding/Release Kinetics Fast (characteristic of BAPTA family)[3]~50-400 times faster than EGTA[1][2]Fast
pH Sensitivity Low (characteristic of BAPTA family)[1][3]Low[1]Low

Delving Deeper: The Impact of Affinity on Experimental Design

The choice of a Ca²⁺ chelator dictates the type of cellular processes that can be investigated.

High-Affinity BAPTA Analogues (e.g., BAPTA, 5,5'-Dimethyl BAPTA):

These chelators are the tools of choice when the experimental goal is to determine if a cellular process is fundamentally dependent on any rise in intracellular Ca²⁺. By effectively sequestering Ca²⁺ at resting concentrations, they can prevent the initiation of Ca²⁺-dependent signaling cascades. However, this strong buffering can also interfere with normal cellular functions and viability if maintained for extended periods.[3]

Low-Affinity 5,5'-Dinitro BAPTA:

This chelator is invaluable for studying cellular events triggered by substantial and rapid increases in Ca²⁺, such as those occurring during neuronal firing or muscle contraction.[3] Instead of eliminating the Ca²⁺ signal, 5,5'-Dinitro BAPTA dampens its amplitude and duration, allowing researchers to investigate the downstream effects of these large transients in a more nuanced manner.[3] Its low affinity makes it unsuitable for experiments requiring the clamping of Ca²⁺ at resting levels.[3]

Visualizing the Concept: Buffering Action on a Calcium Transient

The following diagram illustrates the theoretical effect of a high-affinity versus a low-affinity BAPTA analogue on a rapid intracellular Ca²⁺ transient.

cluster_0 Calcium Signaling Event cluster_1 High-Affinity BAPTA cluster_2 Low-Affinity BAPTA Ca_Influx Ca²⁺ Influx (e.g., channel opening) Ca_Transient Rapid Rise in [Ca²⁺]i Ca_Influx->Ca_Transient High_BAPTA High-Affinity BAPTA (e.g., BAPTA, 5,5'-Dimethyl BAPTA) Ca_Transient->High_BAPTA Strong Buffering Low_BAPTA 5,5'-Dinitro BAPTA Ca_Transient->Low_BAPTA Weak Buffering Signal_Abolished Ca²⁺ Signal Abolished High_BAPTA->Signal_Abolished Signal_Dampened Ca²⁺ Signal Dampened Low_BAPTA->Signal_Dampened

Caption: Differential effects of high- vs. low-affinity BAPTA on a Ca²⁺ transient.

Experimental Protocols: A Comparative Approach

To discern Ca²⁺-dependent from Ca²⁺-independent effects and to understand the role of transient amplitude, a comparative experimental approach using multiple BAPTA analogues is highly recommended.[3]

Objective: To investigate the role of Ca²⁺ transient amplitude in the activation of a downstream signaling pathway (e.g., phosphorylation of a kinase).

Experimental Workflow:

Start Cell Culture (e.g., primary neurons, cell line) Load_Chelators Load Cells with AM Esters of: - Control (DMSO) - High-Affinity BAPTA (e.g., 50 µM BAPTA-AM) - Low-Affinity BAPTA (e.g., 50 µM 5,5'-Dinitro BAPTA-AM) Start->Load_Chelators Stimulation Induce Ca²⁺ Transient (e.g., electrical stimulation, agonist application) Load_Chelators->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis Analysis Western Blot for Phospho-Kinase and Total Kinase Lysis->Analysis End Data Analysis and Comparison Analysis->End

Caption: Comparative experimental workflow for studying Ca²⁺-dependent signaling.

Detailed Methodology:

  • Cell Preparation: Plate cells (e.g., primary cortical neurons or a suitable cell line) on appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Chelator Loading:

    • Prepare stock solutions of BAPTA-AM and 5,5'-Dinitro BAPTA-AM in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solutions in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution) to the final working concentration (e.g., 50 µM). The addition of a non-ionic detergent like Pluronic® F-127 can aid in the solubilization and loading of the AM esters.[1]

    • Incubate the cells with the chelator-containing solution or a DMSO vehicle control for a specified period (e.g., 30-40 minutes) at 37°C.[1] This allows the membrane-permeant AM esters to enter the cells, where they are cleaved by intracellular esterases to release the active, membrane-impermeant chelator.[4]

  • Wash and Recovery: After incubation, gently wash the cells with fresh, warm physiological buffer to remove the extracellular chelator. Allow the cells to recover for a short period.

  • Cellular Stimulation: Stimulate the cells to induce a Ca²⁺ transient. The method of stimulation will be specific to the experimental system (e.g., depolarization with high potassium, application of a neurotransmitter or growth factor).

  • Lysis and Protein Analysis:

    • At a predetermined time point after stimulation, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting to analyze the phosphorylation state of the target kinase. Use an antibody specific to the phosphorylated form of the kinase and an antibody for the total kinase as a loading control.

  • Data Analysis: Quantify the band intensities from the Western blots. Compare the levels of kinase phosphorylation in the control, high-affinity BAPTA, and low-affinity BAPTA-treated groups.

Expected Outcomes and Interpretation:

  • Control: A robust increase in kinase phosphorylation upon stimulation.

  • High-Affinity BAPTA: A significant reduction or complete abolition of the stimulus-induced kinase phosphorylation, indicating that a Ca²⁺ rise is necessary for its activation.

  • 5,5'-Dinitro BAPTA: A partial reduction in kinase phosphorylation. This would suggest that while a Ca²⁺ signal is required, the large, rapid transient is not essential, and a dampened signal is sufficient for partial activation. Alternatively, if the phosphorylation is completely abolished, it would indicate a requirement for a high-amplitude Ca²⁺ signal.

Conclusion

The selection of a BAPTA-based Ca²⁺ chelator is a critical decision in experimental design. High-affinity analogues like BAPTA and 5,5'-Dimethyl BAPTA are ideal for determining the absolute requirement of a Ca²⁺ signal. In contrast, the low-affinity chelator 5,5'-Dinitro BAPTA provides a more nuanced tool to investigate the physiological relevance of large, rapid Ca²⁺ transients. By employing a comparative approach with both low- and high-affinity chelators, researchers can gain a more comprehensive understanding of the intricate role of Ca²⁺ in their specific biological system.

References

Comparative Guide to Calcium Chelators: 5,5'-Dinitro BAPTA vs. EGTA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of calcium ion (Ca²⁺) concentration is paramount for elucidating cellular signaling pathways and assessing therapeutic interventions. Calcium chelators are indispensable tools for this purpose, with 5,5'-Dinitro BAPTA and EGTA representing two common but functionally distinct options. This guide provides an objective comparison of their performance, supported by key experimental data and protocols, to aid in the selection of the appropriate chelator for specific research needs.

Fundamental Properties and Performance Data

The primary distinction between 5,5'-Dinitro BAPTA and EGTA lies in their affinity for calcium and their kinetic properties. 5,5'-Dinitro BAPTA is a derivative of BAPTA [1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid], which was structurally derived from EGTA [ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid] to improve upon its characteristics.[1][2][3] The addition of two electron-withdrawing nitro groups to the BAPTA structure significantly reduces its affinity for Ca²⁺.[1]

These differences in chemical structure translate to vastly different experimental applications. EGTA is a high-affinity chelator ideal for creating Ca²⁺-free conditions or buffering slow, global changes in intracellular calcium. In contrast, 5,5'-Dinitro BAPTA is a low-affinity, fast-acting buffer suited for modulating large and rapid Ca²⁺ transients without completely abolishing the physiological signal.[1]

Table 1: Quantitative Comparison of Calcium Chelators

Property5,5'-Dinitro BAPTAEGTA
Ca²⁺ Dissociation Constant (Kd) ~7.5 mM[1][2]~60.5 nM (at pH 7.4)[4]
Affinity for Ca²⁺ LowHigh
Mg²⁺ Dissociation Constant (Kd) High (low affinity)1-10 mM[4]
Selectivity for Ca²⁺ over Mg²⁺ High[1]High[4][5]
Binding/Release Kinetics Very Fast (characteristic of BAPTA family)[1][6]Slow[1][6][7]
pH Sensitivity of Ca²⁺ Binding Relatively insensitive in physiological range (pH 6.8-7.4)[1][8]Highly dependent on pH[1][5][9]
Primary Application Buffering large, rapid Ca²⁺ transients[1]Creating Ca²⁺-free media, buffering resting or slow Ca²⁺ changes[10]
Cell Permeability Available as membrane-permeant AM ester[11]Membrane-impermeant (requires microinjection or cell permeabilization)[2]

Mechanism of Chelation and Signaling Pathways

Both molecules function by binding free Ca²⁺ ions, effectively sequestering them and preventing their interaction with downstream signaling molecules. The BAPTA family of chelators was specifically designed to offer faster binding kinetics and reduced pH sensitivity compared to EGTA, making them more suitable for studying rapid calcium dynamics within cells.[1][2][3]

cluster_0 Chelation Process Ca Free Ca²⁺ Chelator Free Chelator (EGTA or BAPTA) Ca->Chelator Binds to Complex Ca²⁺-Chelator Complex Effector Ca²⁺-Sensitive Effector Protein Ca->Effector Activates Response Cellular Response (e.g., Neurotransmission, Contraction) Effector->Response Triggers prep Prepare Loading Solution (BAPTA-AM + Pluronic F-127 in Buffer) load Incubate Cells with Loading Solution (37°C, 20-45 min) prep->load Cell-permeant AM ester diffuses into cell wash Wash Cells 3x with Fresh Buffer load->wash Remove extracellular chelator deester Allow De-esterification (37°C, 30 min) wash->deester Intracellular esterases cleave AM groups ready Cells Ready for Experiment deester->ready Active, trapped chelator cluster_EGTA EGTA Use Case cluster_DNBAPTA 5,5'-Dinitro BAPTA Use Case egta_stim Slow, Global Ca²⁺ Rise (e.g., GPCR activation) egta_chelator EGTA (High Affinity, Slow Kinetics) egta_stim->egta_chelator Effectively buffers egta_result Result: Free Ca²⁺ Clamped Near Resting Levels egta_chelator->egta_result dnbapta_stim Fast, Local Ca²⁺ Transient (e.g., Ion channel opening) dnbapta_chelator 5,5'-Dinitro BAPTA (Low Affinity, Fast Kinetics) dnbapta_stim->dnbapta_chelator Dampens signal dnbapta_result Result: Transient Amplitude is Reduced but Not Eliminated dnbapta_chelator->dnbapta_result

References

Validating Calcium-Dependent Mechanisms: A Researcher's Guide to BAPTA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and precisely manipulating intracellular calcium (Ca²⁺) signaling is paramount. As a ubiquitous second messenger, Ca²⁺ governs a vast array of cellular processes, from gene transcription and proliferation to apoptosis and neurotransmitter release. To dissect the intricate role of Ca²⁺ in these pathways, the use of selective Ca²⁺ chelators is indispensable. Among the most powerful tools in this context is the BAPTA family of Ca²⁺ buffers.

This guide provides a comprehensive comparison of various BAPTA analogs, offering experimental data to aid in the selection of the most appropriate tool for your research needs. We will delve into their key properties, provide detailed experimental protocols, and visualize their application in relevant signaling pathways.

Unveiling the BAPTA Toolkit: A Comparative Overview

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its analogs are highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a significant advantage over older chelators like EGTA.[1] Furthermore, their Ca²⁺ binding kinetics are significantly faster than EGTA's, making them ideal for studying rapid Ca²⁺ transients.[2][3] The diverse range of BAPTA analogs, with their varying affinities for Ca²⁺ (expressed as the dissociation constant, Kd), allows researchers to buffer intracellular Ca²⁺ at different concentrations, providing a versatile toolkit to probe Ca²⁺-dependent functions.

Below is a table summarizing the key properties of a panel of commonly used BAPTA analogs.

BAPTA AnalogKd for Ca²⁺ (nM)Selectivity (Ca²⁺ vs. Mg²⁺)Key Features & Applications
BAPTA 110>10⁵General-purpose intracellular Ca²⁺ chelation.[1]
5,5'-Dimethyl BAPTA 40>10⁵Higher affinity than BAPTA, useful for buffering Ca²⁺ at very low levels.
5,5'-Difluoro BAPTA (F-BAPTA) 270>10⁵Lower affinity than BAPTA, suitable for studying processes triggered by higher Ca²⁺ concentrations.
5,5'-Dibromo BAPTA (Br-BAPTA) 1500>10⁵Intermediate affinity, often used to study Ca²⁺ mobilization and buffering.[3]
5-Nitro BAPTA ~400,000>10⁵Low affinity, useful for studying phenomena in high Ca²⁺ environments.
BAPTA-AM (pro-chelator)N/ACell-permeant form of BAPTA, allows for non-invasive loading into cells.[2]
OG 488 BAPTA-1 170>10⁵Fluorescent Ca²⁺ indicator with high affinity.
OG 488 BAPTA-2 580>10⁵Fluorescent Ca²⁺ indicator with lower affinity than OGB-1.

Note: Kd values can vary slightly depending on experimental conditions such as pH, temperature, and ionic strength.[4]

Experimental Corner: Protocols for Intracellular Calcium Chelation

The most common method for introducing BAPTA analogs into cells is through their acetoxymethyl (AM) ester derivatives. BAPTA-AM is a membrane-permeant molecule that, once inside the cell, is cleaved by intracellular esterases to release the active, membrane-impermeant BAPTA.[5]

General Protocol for BAPTA-AM Loading and Fluorescence Microscopy

This protocol provides a general guideline for loading cells with BAPTA-AM for subsequent fluorescence microscopy to assess its impact on a Ca²⁺-dependent process.

Materials:

  • BAPTA-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional)

  • Cells of interest cultured on coverslips or in imaging dishes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 2-5 mM stock solution of BAPTA-AM in anhydrous DMSO.[6]

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in distilled water.[6]

    • (Optional) Prepare a 100 mM stock solution of probenecid in 1 M NaOH.

  • Prepare Loading Buffer:

    • For a final concentration of 10 µM BAPTA-AM, dilute the BAPTA-AM stock solution in HBSS.

    • Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in the solubilization of BAPTA-AM.[6]

    • (Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit anion exchangers that can extrude the active BAPTA from the cell.

  • Cell Loading:

    • Wash the cells once with pre-warmed HBSS.

    • Remove the HBSS and add the BAPTA-AM loading buffer to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically for each cell type.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with warm HBSS (containing probenecid if used in the loading step).

    • Incubate the cells in fresh HBSS for at least 30 minutes at 37°C to allow for complete de-esterification of the BAPTA-AM.

  • Imaging:

    • Proceed with your experimental treatment and imaging. If you are using a fluorescent Ca²⁺ indicator, it can be co-loaded with BAPTA-AM or loaded subsequently.

Application in Apoptosis Studies

BAPTA-AM can be used to investigate the role of Ca²⁺ in apoptosis. By chelating intracellular Ca²⁺, researchers can determine if a particular apoptotic stimulus requires a Ca²⁺ signal to induce cell death.

Experimental Example: To test the involvement of Ca²⁺ in staurosporine-induced apoptosis, cells can be pre-loaded with BAPTA-AM (e.g., 10 µM) for 30-60 minutes before the addition of staurosporine. Apoptosis can then be assessed using standard assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activation.[7][8] A reduction in apoptosis in the BAPTA-AM treated cells compared to control cells would indicate a Ca²⁺-dependent mechanism.

Dissecting Neurotransmitter Release

The fast Ca²⁺ binding kinetics of BAPTA make it a powerful tool to study the tight coupling between Ca²⁺ influx and neurotransmitter release at the presynaptic terminal.

Experimental Example: To differentiate between "nanodomain" and "microdomain" Ca²⁺ signaling in synaptic transmission, researchers can introduce BAPTA or the slower Ca²⁺ chelator EGTA into the presynaptic terminal via a patch pipette.[9] If BAPTA, but not EGTA, effectively blocks neurotransmitter release, it suggests that the Ca²⁺ sensor for exocytosis is located in very close proximity (nanometers) to the Ca²⁺ channels, a "nanodomain" arrangement.[10] If both chelators are effective, it implies a looser coupling, or a "microdomain" arrangement.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the context in which BAPTA analogs are used, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Experimental Workflow: Validating Ca2+ Dependence start Cells + Ca2+ Indicator stimulus Apoptotic Stimulus start->stimulus bapta Pre-incubation with BAPTA-AM start->bapta measure Measure Apoptosis (e.g., Annexin V, Caspase Activity) stimulus->measure bapta->stimulus compare Compare Results measure->compare conclusion Ca2+ Dependent? compare->conclusion

An experimental workflow to test the calcium dependency of apoptosis.

G cluster_1 Ca2+-Mediated Apoptosis Pathway stimulus Apoptotic Stimulus er_release ER Ca2+ Release stimulus->er_release mito_uptake Mitochondrial Ca2+ Uptake er_release->mito_uptake bapta BAPTA er_release->bapta cyto_c Cytochrome c Release mito_uptake->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified diagram of a calcium-mediated intrinsic apoptosis pathway.

G cluster_2 Ca2+-Dependent Neurotransmitter Release ap Action Potential ca_channel Voltage-Gated Ca2+ Channel ap->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx synaptotagmin Synaptotagmin ca_influx->synaptotagmin bapta BAPTA ca_influx->bapta snare SNARE Complex synaptotagmin->snare fusion Vesicle Fusion snare->fusion release Neurotransmitter Release fusion->release

Key steps in calcium-triggered synaptic vesicle exocytosis.

Important Considerations and Potential Pitfalls

While BAPTA and its analogs are invaluable tools, it is crucial to be aware of potential off-target effects. Some studies have reported Ca²⁺-independent effects of BAPTA on cellular processes.[5][11][12][13] Therefore, it is essential to include appropriate controls in your experiments. For instance, using a BAPTA analog with a very low affinity for Ca²⁺ can help to distinguish between Ca²⁺-chelating and off-target effects.

Furthermore, the concentration of BAPTA-AM and the loading conditions should be carefully optimized for each cell type to ensure effective intracellular Ca²⁺ buffering without causing cellular toxicity.

Conclusion

References

Cross-Validation of 5,5'-DINITRO BAPTA: A Comparative Guide to Calcium Chelators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise control and manipulation of intracellular calcium levels are therefore essential for dissecting these complex pathways. 5,5'-Dinitro BAPTA has emerged as a valuable tool for such investigations, particularly in scenarios requiring the modulation of large calcium transients. This guide provides a comprehensive cross-validation of 5,5'-Dinitro BAPTA's performance against other commonly used calcium chelators, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Calcium Chelator Affinities

The selection of an appropriate calcium chelator is critically dependent on its binding affinity for Ca²⁺, which is quantified by the dissociation constant (Kd). A lower Kd value signifies a higher affinity. The following table summarizes the Kd values for 5,5'-Dinitro BAPTA and a selection of other widely used chelators.

ChelatorDissociation Constant (Kd) for Ca²⁺Relative AffinityKey Characteristics
5,5'-Dinitro BAPTA ~7.5 mMLowIdeal for buffering large Ca²⁺ transients without completely abolishing the signal.[1]
BAPTA~160 nM (in the absence of Mg²⁺)HighA widely used high-affinity chelator for clamping intracellular Ca²⁺ at very low levels.[1]
5,5'-Dimethyl BAPTA~160 nM (no Mg²⁺), ~440 nM (1mM Mg²⁺)Very HighOne of the highest affinity BAPTA analogs, suitable for stringent Ca²⁺ buffering.
5,5'-Dibromo BAPTA~3.6 µM (no Mg²⁺)IntermediateUseful for studying processes that are sensitive to moderate changes in Ca²⁺ levels.[2][3]
5-Nitro BAPTA~53 µM (no Mg²⁺)IntermediateOffers a binding affinity between that of high- and low-affinity chelators.[4]
EGTA~60.5 nM (at pH 7.4)Very HighA classical high-affinity Ca²⁺ chelator, though with slower binding kinetics compared to BAPTA derivatives.

Experimental Protocols

To objectively assess the efficacy of different calcium chelators, a standardized experimental approach is crucial. The following protocol outlines a common method for comparing the effects of these chelators on intracellular calcium dynamics using the ratiometric fluorescent indicator Fura-2 AM.

Protocol: Comparative Analysis of Calcium Chelator Efficacy Using Fura-2 AM

1. Reagent Preparation:

  • Fura-2 AM Stock Solution: Prepare a 1 mg/mL stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

  • Chelator Stock Solutions: Prepare concentrated stock solutions (e.g., 10-100 mM) of the AM esters of 5,5'-Dinitro BAPTA, BAPTA, and other chelators to be tested in DMSO.

  • Pluronic F-127: Prepare a 20% (w/v) stock solution in DMSO to aid in the dispersion of the AM esters in aqueous media.

  • Hanks' Balanced Salt Solution (HBSS): Prepare a standard HBSS solution, with and without Ca²⁺. The Ca²⁺-free HBSS should be supplemented with a known concentration of EGTA (e.g., 0.5 mM) to chelate any residual Ca²⁺.

2. Cell Culture and Loading:

  • Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis.

  • For each chelator to be tested, prepare a loading solution containing the respective chelator AM ester at the desired final concentration (e.g., 10-50 µM) and Fura-2 AM (e.g., 2-5 µM) in serum-free medium. Add Pluronic F-127 (final concentration ~0.02%) to the loading solution to facilitate dye entry.

  • Create a control group of cells loaded only with Fura-2 AM.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Incubate the cells with the appropriate loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time and dye/chelator concentrations should be determined empirically for each cell type.

3. Measurement of Intracellular Calcium:

  • After loading, wash the cells twice with HBSS to remove extracellular dye and chelator.

  • Add HBSS (with Ca²⁺) to the cells and allow them to de-esterify the AM esters for at least 30 minutes at room temperature in the dark.

  • Measure the intracellular calcium concentration using a fluorescence microscope or a plate reader capable of ratiometric measurements. Excite Fura-2 at 340 nm and 380 nm and measure the emission at ~510 nm.

  • Establish a baseline fluorescence ratio (F340/F380) for each condition.

  • Stimulate the cells with an agonist known to induce a calcium response (e.g., a GPCR agonist like ATP or carbachol).

  • Record the change in the F340/F380 ratio over time.

4. Data Analysis:

  • Calculate the F340/F380 ratio for each time point.

  • Compare the amplitude, duration, and kinetics of the calcium transients in cells treated with different chelators to the control cells.

  • The Grynkiewicz equation can be used to convert the fluorescence ratio to an absolute intracellular calcium concentration, although for comparative studies, the ratio itself is often sufficient.[5]

Mandatory Visualization

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Mediated Calcium Release

The following diagram illustrates a canonical GPCR signaling pathway leading to the release of intracellular calcium, a process often studied using calcium chelators.

GPCR_Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR G_protein G-protein (Gq) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to Ca_release Ca²⁺ Release Downstream Downstream Cellular Responses Ca_release->Downstream triggers Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release

Caption: GPCR-mediated intracellular calcium release pathway.

Experimental Workflow: Comparison of Calcium Chelators

This diagram outlines the logical flow of an experiment designed to compare the effects of different calcium chelators.

Chelator_Comparison_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cell Cultures load_control Load Cells with Fura-2 AM (Control) prep_cells->load_control load_chelator1 Load Cells with Fura-2 AM + Chelator 1 (e.g., 5,5'-Dinitro BAPTA) prep_cells->load_chelator1 load_chelator2 Load Cells with Fura-2 AM + Chelator 2 (e.g., BAPTA) prep_cells->load_chelator2 prep_reagents Prepare Reagents (Fura-2 AM, Chelators) prep_reagents->load_control prep_reagents->load_chelator1 prep_reagents->load_chelator2 deester De-esterification load_control->deester load_chelator1->deester load_chelator2->deester stimulate Stimulate with Agonist deester->stimulate acquire Acquire Fluorescence Data (Ratiometric Imaging) stimulate->acquire analyze Calculate F340/F380 Ratio acquire->analyze compare Compare Ca²⁺ Transients (Amplitude, Duration, Kinetics) analyze->compare conclusion Draw Conclusions on Chelator Efficacy compare->conclusion

Caption: Workflow for comparing calcium chelator performance.

References

A Comparative Guide to Calcium Chelators: 5,5'-DINITRO BAPTA vs. High-Affinity Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the choice of the right calcium chelator is paramount. This guide provides an objective comparison of the low-affinity chelator 5,5'-DINITRO BAPTA with its high-affinity counterparts—BAPTA, EGTA, and EDTA—supported by experimental data and detailed methodologies.

The precise control of intracellular calcium (Ca²⁺) concentrations is critical for a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Calcium chelators are indispensable tools for studying these phenomena, allowing researchers to buffer or clamp intracellular Ca²⁺ levels and dissect the roles of calcium transients in signaling pathways. This guide focuses on the dissociation constant (Kd), a key parameter that defines the affinity of a chelator for Ca²⁺, and its implications for experimental design and interpretation.

Dissociation Constants: A Tale of Two Affinities

The efficacy of a calcium chelator is fundamentally determined by its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. A lower Kd signifies a higher affinity for Ca²⁺, meaning the chelator will bind to calcium even at very low concentrations. Conversely, a higher Kd indicates a lower affinity.

Here, we compare the Kd values of 5,5'-DINITRO BAPTA with those of the widely used high-affinity chelators BAPTA, EGTA, and EDTA.

ChelatorDissociation Constant (Kd) for Ca²⁺AffinityKey Characteristics
5,5'-DINITRO BAPTA ~7.5 mM[1]LowThe two electron-withdrawing nitro groups on the benzene rings reduce the electron density of the chelating carboxylate groups, resulting in a lower affinity for Ca²⁺.[1] This makes it suitable for buffering large and rapid increases in intracellular calcium without completely quenching the physiological signal.[1]
BAPTA ~160 nM - 800 nMHighExhibits high selectivity for Ca²⁺ over magnesium (Mg²⁺) and its binding is less sensitive to pH changes compared to EGTA and EDTA. It also has a significantly faster on-rate for Ca²⁺ binding than EGTA.
EGTA ~60.5 nM (at pH 7.4)[2]HighShows very high specificity for Ca²⁺ over Mg²⁺.[2] However, its Ca²⁺ binding and release kinetics are considerably slower than BAPTA.
EDTA Varies with pHHighA hexadentate ligand that forms strong complexes with many divalent cations, not just Ca²⁺. Its affinity for Ca²⁺ is pH-dependent.[3]

Experimental Performance: Speed and Specificity Matter

Beyond the dissociation constant, the kinetics of calcium binding and release, as well as the selectivity for Ca²⁺ over other divalent cations like Mg²⁺, are critical performance indicators for a chelator.

5,5'-DINITRO BAPTA , with its low affinity, is particularly useful for studying cellular events triggered by large Ca²⁺ transients. It can dampen these signals rather than eliminating them entirely, allowing researchers to investigate processes that require a significant but controlled rise in intracellular Ca²⁺.

BAPTA is often the chelator of choice for experiments requiring rapid buffering of Ca²⁺. Its fast on-rate makes it highly effective at clamping intracellular Ca²⁺ at very low levels, which is advantageous for determining the necessity of any calcium rise for a specific cellular process.

EGTA , while having a high affinity for Ca²⁺, has a much slower binding rate compared to BAPTA. This property can be exploited experimentally to distinguish between the effects of rapid, localized Ca²⁺ signals and slower, more global changes in intracellular Ca²⁺ concentration.

EDTA is a broader-spectrum chelator and is less specific for Ca²⁺ compared to BAPTA and EGTA. Its use in intracellular studies is more limited due to its potential to chelate other essential divalent cations.

Experimental Protocols: Determining the Dissociation Constant

The accurate determination of a chelator's Kd is crucial for its effective use in experiments. A common method for determining the Kd of calcium chelators is through absorbance spectroscopy, often employing a competitive binding assay.

Protocol: Determination of Calcium Chelator Kd by Competitive Absorbance Spectroscopy

This protocol outlines the general steps for determining the dissociation constant of a calcium chelator using a competitive method with a chromophoric chelator whose absorbance spectrum changes upon Ca²⁺ binding.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Calcium-free buffer (e.g., treated with Chelex resin)

  • Stock solution of the test chelator (e.g., 5,5'-DINITRO BAPTA) of known concentration

  • Stock solution of a chromophoric chelator with a known Kd for Ca²⁺ (e.g., 5,5'Br₂-BAPTA)

  • Standardized CaCl₂ solution

  • EDTA solution (for determining residual Ca²⁺)

Procedure:

  • Preparation of Chelator Solutions:

    • Prepare a working solution of the test chelator in the calcium-free buffer.

    • Prepare a working solution of the chromophoric chelator in the same buffer. The concentration should be chosen to give a measurable absorbance change upon Ca²⁺ binding.

  • Determination of Residual Calcium:

    • Measure the absorbance of the chromophoric chelator solution.

    • Add a small amount of concentrated EDTA to chelate any residual Ca²⁺ and record the absorbance of the Ca²⁺-free form.

    • Add a saturating amount of CaCl₂ to the same cuvette to measure the absorbance of the Ca²⁺-bound form. This allows for the calculation of any contaminating Ca²⁺ in the buffer.

  • Titration with Calcium:

    • To a solution containing a mixture of the test chelator and the chromophoric chelator, add small, precise aliquots of the standardized CaCl₂ solution.

    • After each addition, allow the solution to equilibrate and record the absorbance at the wavelength of maximal difference between the Ca²⁺-free and Ca²⁺-bound forms of the chromophoric chelator.

  • Data Analysis:

    • The absorbance values are used to calculate the concentration of free and bound chromophoric chelator at each CaCl₂ concentration.

    • Knowing the total concentrations of both chelators and the Kd of the chromophoric chelator, the concentration of free Ca²⁺ can be calculated at each titration point.

    • The Kd of the test chelator can then be determined by fitting the data to a binding isotherm equation.

Signaling Pathway Context: The Role of Chelators in the Phospholipase C Pathway

Calcium chelators are frequently employed to dissect the intricacies of Ca²⁺-dependent signaling pathways. A classic example is the Phospholipase C (PLC) pathway, a ubiquitous signaling cascade that links extracellular stimuli to intracellular Ca²⁺ release.

PLC_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal GPCR GPCR Signal->GPCR 1. Binding G_Protein G_Protein GPCR->G_Protein 2. Activation PLC PLC PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC 3. Activation IP3R IP₃ Receptor IP3->IP3R 5. Binding PKC PKC DAG->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Phosphorylation Cascade Ca_Chelator Ca²⁺ Chelator (e.g., 5,5'-DINITRO BAPTA) Ca_Chelator->Cellular_Response Modulates Ca_Ion Ca²⁺ Ca_Ion->PKC Co-activates Ca_Ion->Ca_Chelator 8. Buffering Ca_Ion->Cellular_Response Direct Activation ER_Ca Ca²⁺ Store IP3R->ER_Ca 6. Opens Channel ER_Ca->Ca_Ion 7. Ca²⁺ Release

Caption: The Phospholipase C (PLC) signaling pathway illustrating the point of intervention for calcium chelators.

In this pathway, an external signal activates a G-protein coupled receptor (GPCR), leading to the activation of PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to a cellular response.

A calcium chelator like 5,5'-DINITRO BAPTA, when introduced into the cell, will bind to the released Ca²⁺, thereby buffering the increase in its concentration. By modulating the amplitude and duration of the Ca²⁺ signal, researchers can investigate the precise calcium dependency of the downstream cellular responses.

Conclusion: Selecting the Right Tool for the Job

The choice between 5,5'-DINITRO BAPTA and higher-affinity chelators like BAPTA and EGTA depends entirely on the experimental question. For studies investigating the effects of large, rapid Ca²⁺ transients, the low-affinity 5,5'-DINITRO BAPTA provides a means to modulate rather than ablate the signal. For experiments that require clamping Ca²⁺ at very low levels to establish a baseline or to determine the absolute requirement of a Ca²⁺ rise, the high-affinity and rapid-binding kinetics of BAPTA are ideal. EGTA, with its slower kinetics, offers a unique tool to dissect the temporal dynamics of calcium signaling. A thorough understanding of the dissociation constants and kinetic properties of these chelators is essential for the rigorous design and interpretation of experiments in the field of calcium signaling.

References

A Head-to-Head Comparison: Fluo-4 and 5,5'-Dinitro BAPTA in Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. To dissect these complex signaling cascades, researchers rely on a toolkit of molecular probes. Among these, Fluo-4 and 5,5'-Dinitro BAPTA are two widely utilized compounds, each with a distinct role in the study of calcium dynamics. This guide provides a comprehensive side-by-side comparison of Fluo-4, a fluorescent Ca²⁺ indicator, and 5,5'-Dinitro BAPTA, a Ca²⁺ chelator, to aid researchers in selecting the appropriate tool for their experimental needs.

Unveiling the Contenders: An Overview

Fluo-4 is a high-affinity, fluorescent calcium indicator that has become a cornerstone of calcium imaging studies.[1][2][3] Structurally similar to Fluo-3, it exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[2][4] This property allows for the visualization and quantification of changes in intracellular calcium concentrations in real-time, making it an invaluable tool for applications such as confocal microscopy, flow cytometry, and high-throughput screening.[1][2][5]

5,5'-Dinitro BAPTA , in contrast, is not a fluorescent indicator but a calcium chelator.[6] Its primary function is to act as a calcium buffer, binding to free Ca²⁺ ions in the cytosol. A key characteristic of this BAPTA analog is its relatively low affinity for calcium, a result of the electron-withdrawing nitro groups on its benzene rings. This allows it to dampen large calcium transients rather than completely eliminating them, making it useful for investigating processes triggered by significant changes in calcium levels.

Quantitative Comparison of Key Properties

The following table summarizes the key quantitative differences between Fluo-4 and 5,5'-Dinitro BAPTA, highlighting their distinct functionalities.

PropertyFluo-45,5'-Dinitro BAPTA
Function Fluorescent Ca²⁺ IndicatorCa²⁺ Chelator (Buffer)
Excitation Wavelength (Ca²⁺-bound) ~494 nm[4][7]Not Applicable
Emission Wavelength (Ca²⁺-bound) ~516 nm[4]Not Applicable
Dissociation Constant (Kd) for Ca²⁺ ~345 nM[2][4]~7.5 mM[8]
Fluorescence Quantum Yield (Ca²⁺-bound) ~0.14[4]Not Applicable
Fluorescence Intensity Increase upon Ca²⁺ Binding >100-fold[4]Not Applicable

Visualizing the Mechanisms

To better understand the roles of these two molecules in a research context, the following diagrams illustrate a typical calcium signaling pathway and an experimental workflow for using a fluorescent indicator.

Calcium_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_Cytosol Ca²⁺ IP3R->Ca_Cytosol 5. Ca²⁺ Release Cellular_Response Cellular_Response Ca_Cytosol->Cellular_Response 6. Downstream Effects

Figure 1. Simplified Calcium Signaling Pathway.

Experimental_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Loading 2. Load with Fluo-4 AM Cell_Culture->Loading Incubation 3. Incubate for De-esterification Loading->Incubation Wash 4. Wash to Remove Excess Dye Incubation->Wash Stimulation 5. Stimulate Cells Wash->Stimulation Imaging 6. Acquire Fluorescence Images Stimulation->Imaging Analysis 7. Analyze Data Imaging->Analysis End End Analysis->End

Figure 2. Workflow for Fluorescent Calcium Imaging.

Experimental Protocols

The distinct functions of Fluo-4 and 5,5'-Dinitro BAPTA necessitate different experimental approaches.

Protocol for Intracellular Calcium Imaging with Fluo-4 AM

This protocol outlines the general steps for loading cells with the acetoxymethyl (AM) ester form of Fluo-4, which is cell-permeant.

  • Preparation of Fluo-4 AM Loading Solution:

    • Prepare a stock solution of Fluo-4 AM (typically 1-10 mM) in anhydrous DMSO.[7]

    • On the day of the experiment, dilute the Fluo-4 AM stock solution to a final working concentration of 1-5 µM in a suitable physiological buffer (e.g., HBSS or PBS with calcium and magnesium).[9]

    • For some cell types, the addition of a non-ionic detergent like Pluronic® F-127 (final concentration ~0.02%) can aid in the dispersion of the AM ester.[9][10]

  • Cell Loading:

    • Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells once with the physiological buffer.[11]

    • Add the Fluo-4 AM loading solution to the cells and incubate at 37°C for 15-30 minutes, followed by 15-30 minutes at room temperature.[11] The optimal loading time can vary between cell types.

  • De-esterification:

    • After loading, remove the Fluo-4 AM solution and wash the cells gently with fresh physiological buffer to remove any extracellular dye.[9]

    • Incubate the cells in fresh buffer for an additional 10-30 minutes at 37°C to allow for the complete de-esterification of the Fluo-4 AM by intracellular esterases, trapping the active, calcium-sensitive form of Fluo-4 inside the cells.[9]

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).

    • Establish a baseline fluorescence reading before stimulating the cells.

    • Apply the stimulus of interest to induce a calcium response.

    • Record the changes in fluorescence intensity over time.

Protocol for Buffering Intracellular Calcium with 5,5'-Dinitro BAPTA AM

This protocol describes the general procedure for using 5,5'-Dinitro BAPTA AM to chelate intracellular calcium.

  • Preparation of 5,5'-Dinitro BAPTA AM Loading Solution:

    • Prepare a stock solution of 5,5'-Dinitro BAPTA AM in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration in a physiological buffer. The effective concentration will need to be determined empirically based on the experimental goals.

  • Cell Loading:

    • Culture cells as for the imaging experiment.

    • Remove the culture medium and wash the cells.

    • Add the 5,5'-Dinitro BAPTA AM loading solution to the cells.

  • Incubation:

    • Incubate the cells for a sufficient period to allow for the permeation of the AM ester across the cell membrane and its subsequent cleavage by intracellular esterases. This will trap the active chelator within the cytoplasm.[12]

  • Experimental Procedure:

    • After loading, wash the cells to remove the extracellular chelator.

    • Proceed with the planned experiment, for example, by stimulating the cells and observing the downstream effects in the presence of the dampened calcium signal.

Concluding Remarks

Fluo-4 and 5,5'-Dinitro BAPTA are both powerful tools for investigating the role of calcium in cellular processes, but they serve fundamentally different purposes. Fluo-4 is the tool of choice for visualizing and quantifying the dynamics of intracellular calcium, offering high sensitivity and a large fluorescence response.[2][4] In contrast, 5,5'-Dinitro BAPTA is a low-affinity chelator used to manipulate and control intracellular calcium levels, allowing researchers to probe the necessity of large calcium transients for specific cellular functions.[12] A thorough understanding of their distinct properties and mechanisms of action is crucial for designing and interpreting experiments in the field of calcium signaling.

References

A Researcher's Guide to Calcium Regulation: When to Employ 5,5'-Dinitro BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes. The precise spatial and temporal dynamics of intracellular Ca²⁺ transients dictate cellular outcomes, ranging from neurotransmission and muscle contraction to gene expression and apoptosis. Consequently, the ability to accurately measure and manipulate intracellular Ca²⁺ is paramount for researchers in cellular biology, neuroscience, and drug development. A diverse toolkit of Ca²⁺ indicators and chelators has been developed for this purpose, each with unique properties. Among these, 5,5'-Dinitro BAPTA distinguishes itself as a low-affinity Ca²⁺ chelator, offering a unique advantage in specific experimental contexts. This guide provides a comprehensive comparison of 5,5'-Dinitro BAPTA with other common calcium indicators, supported by experimental data, to elucidate its optimal applications.

The Critical Distinction: High-Affinity vs. Low-Affinity Calcium Chelators

The central principle governing the choice of a Ca²⁺ chelator is its binding affinity for calcium, quantified by the dissociation constant (Kd). A low Kd signifies high affinity, meaning the chelator binds Ca²⁺ tightly at low concentrations. Conversely, a high Kd indicates low affinity, requiring higher Ca²⁺ concentrations for efficient binding.

High-affinity chelators, such as the parent molecule BAPTA and the fluorescent indicators Fura-2 and Fluo-4, are adept at buffering resting Ca²⁺ levels and detecting small, transient fluctuations. However, during cellular events that trigger massive and rapid Ca²⁺ influxes, such as excitotoxicity or high-frequency synaptic transmission, these high-affinity tools can become saturated. This saturation can lead to an underestimation of the true peak Ca²⁺ concentration and can artificially clamp intracellular Ca²⁺ at levels that prevent the physiological process under investigation from occurring.

This is where low-affinity chelators like 5,5'-Dinitro BAPTA become indispensable. The electron-withdrawing nitro groups on the BAPTA backbone significantly reduce its affinity for Ca²⁺.[1] This characteristic allows it to act as a Ca²⁺ buffer that can attenuate large Ca²⁺ transients without completely abolishing them.[1] This enables researchers to investigate the physiological consequences of dampening, rather than eliminating, substantial Ca²⁺ signals.

Comparative Analysis of Calcium Indicators and Chelators

To aid in the selection of the appropriate tool, the following table summarizes the key properties of 5,5'-Dinitro BAPTA and other commonly used calcium indicators and BAPTA derivatives.

Indicator/ChelatorTypeDissociation Constant (Kd) for Ca²⁺AffinityPrimary Application
5,5'-Dinitro BAPTA Non-fluorescent Chelator~7.5 mM[1][2]Low Buffering large, rapid Ca²⁺ transients; studying excitotoxicity and high-frequency synaptic transmission.
BAPTA Non-fluorescent Chelator~160 nM (in the absence of Mg²⁺)[2]High Clamping intracellular Ca²⁺ at low levels; establishing a zero-Ca²⁺ baseline for calibrations.
5,5'-Dimethyl BAPTA Non-fluorescent Chelator~40 nMVery High Strong Ca²⁺ buffering; complete suppression of Ca²⁺ signals.
Fura-2 Ratiometric Fluorescent Indicator~145 nMHigh Quantitative measurement of resting and transient Ca²⁺ levels.
Fluo-4 Non-ratiometric Fluorescent Indicator~345 nMHigh Detecting Ca²⁺ transients with high signal-to-noise ratio.
Rhod-2 Non-ratiometric Fluorescent Indicator~570 nMModerate Measuring mitochondrial Ca²⁺; use in cells with high autofluorescence.
Supporting Experimental Data: The Case for Low-Affinity Indicators in Excitotoxicity

A seminal study by Hyrc et al. (1997) elegantly demonstrated the limitations of high-affinity Ca²⁺ indicators in the context of excitotoxic neuronal injury, a phenomenon characterized by excessive Ca²⁺ influx through glutamate receptors. The researchers compared the Ca²⁺ measurements obtained with the high-affinity indicator Fura-2 and a low-affinity indicator, benzothiazole coumarin (BTC), in cultured cortical neurons subjected to lethal and non-lethal glutamate receptor stimulation.

When neurons were exposed to a lethal concentration of the glutamate agonist NMDA, which induces a massive Ca²⁺ influx, Fura-2 reported a peak intracellular Ca²⁺ concentration of approximately 300-400 nM. In stark contrast, the low-affinity indicator BTC revealed a much larger and sustained increase in intracellular Ca²⁺, reaching levels greater than 5 µM.[3] This discrepancy arises from the saturation of Fura-2 at high Ca²⁺ concentrations, leading to a significant underestimation of the true intracellular Ca²⁺ levels during the excitotoxic insult.

These findings underscore the critical importance of using low-affinity indicators or buffers, such as 5,5'-Dinitro BAPTA, when investigating cellular processes driven by large Ca²⁺ loads. By providing a more accurate representation of high-level Ca²⁺ dynamics, these tools enable a more precise correlation between Ca²⁺ signaling and cellular fate.

Visualizing the Application: Calcium Signaling in Synaptic Transmission

The following diagram, generated using the DOT language, illustrates the critical role of Ca²⁺ influx in synaptic transmission, a process where 5,5'-Dinitro BAPTA can be used to modulate the signal.

Synaptic_Transmission cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channels Open AP->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release NT Neurotransmitters NT_Release->NT Receptor Postsynaptic Receptors NT->Receptor PSP Postsynaptic Potential Receptor->PSP

Calcium-dependent neurotransmitter release at a synapse.

Experimental Protocols

Loading Cells with 5,5'-Dinitro BAPTA AM

The acetoxymethyl (AM) ester form of 5,5'-Dinitro BAPTA allows for passive loading into live cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active chelator in the cytoplasm.

Materials:

  • 5,5'-Dinitro BAPTA, AM ester

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (10% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

Procedure:

  • Prepare a stock solution of 5,5'-Dinitro BAPTA AM: Dissolve the 5,5'-Dinitro BAPTA AM in anhydrous DMSO to a final concentration of 1-10 mM. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare the loading solution: On the day of the experiment, dilute the stock solution into physiological buffer to the desired final concentration (typically 10-50 µM). To aid in the dispersion of the AM ester in the aqueous buffer, first mix the stock solution with an equal volume of 10% Pluronic F-127 before diluting into the final buffer.

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration may need to be determined empirically for each cell type.

  • Wash: After incubation, wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove extracellular chelator.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration of a Fluorescent Calcium Indicator (e.g., Fura-2) in the Presence of a Chelator

When using a fluorescent Ca²⁺ indicator in conjunction with a chelator like 5,5'-Dinitro BAPTA, it is crucial to perform an in situ calibration to accurately determine the intracellular Ca²⁺ concentration. This is because the presence of the chelator will alter the response of the fluorescent indicator to Ca²⁺.

Materials:

  • Cells co-loaded with the fluorescent indicator (e.g., Fura-2 AM) and the chelator (e.g., 5,5'-Dinitro BAPTA AM)

  • Calcium-free buffer (e.g., HBSS with 10 mM EGTA)

  • Calcium-saturating buffer (e.g., HBSS with 10 mM CaCl₂)

  • Calcium ionophore (e.g., Ionomycin or A23187)

Procedure:

  • Co-load cells: Load the cells with both the fluorescent indicator and 5,5'-Dinitro BAPTA AM as described above.

  • Measure Rmin (minimum fluorescence ratio): After loading and de-esterification, perfuse the cells with the calcium-free buffer containing a calcium ionophore (e.g., 5-10 µM Ionomycin). This will deplete intracellular Ca²⁺, and the resulting fluorescence ratio (for ratiometric dyes like Fura-2) will be Rmin.

  • Measure Rmax (maximum fluorescence ratio): Following the Rmin measurement, perfuse the same cells with the calcium-saturating buffer, also containing the ionophore. This will saturate the intracellular indicator with Ca²⁺, and the resulting fluorescence ratio will be Rmax.

  • Calculate Intracellular [Ca²⁺]: The intracellular Ca²⁺ concentration for each experimental measurement can then be calculated using the Grynkiewicz equation:

    [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin / Fmax)

    Where:

    • Kd is the dissociation constant of the fluorescent indicator.

    • R is the experimentally measured fluorescence ratio.

    • Rmin and Rmax are the minimum and maximum ratios determined above.

    • Fmin and Fmax are the fluorescence intensities at the denominator wavelength for Rmin and Rmax, respectively.

Conclusion

5,5'-Dinitro BAPTA is a specialized tool for the study of cellular calcium signaling. Its low affinity for Ca²⁺ makes it uniquely suited for experiments involving large and rapid increases in intracellular Ca²⁺, where high-affinity indicators and chelators would be saturated. By attenuating rather than eliminating these signals, 5,5'-Dinitro BAPTA allows for the investigation of the physiological roles of high-amplitude Ca²⁺ transients in processes such as synaptic transmission and excitotoxicity. When used in conjunction with appropriate experimental protocols and a clear understanding of its properties relative to other calcium indicators, 5,5'-Dinitro BAPTA is an invaluable asset for researchers seeking to unravel the complexities of calcium signaling.

References

Navigating the Nuances of Intracellular Calcium Buffering: A Comparative Guide to 5,5'-Dinitro BAPTA and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of intracellular calcium (Ca²⁺) is paramount to dissecting cellular signaling pathways. 5,5'-Dinitro BAPTA, a low-affinity calcium chelator, has been a tool for studying cellular processes involving large and rapid Ca²⁺ transients. However, its application is not without limitations. This guide provides a comprehensive comparison of 5,5'-Dinitro BAPTA with alternative Ca²⁺ buffers, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design.

At a Glance: Comparing Low-Affinity Calcium Buffers

The selection of an appropriate intracellular Ca²⁺ buffer depends on the specific experimental question. While 5,5'-Dinitro BAPTA offers the advantage of a low affinity for Ca²⁺, allowing for the study of large calcium signals without complete signal ablation, emerging evidence of its off-target effects necessitates a careful consideration of alternatives. The following table summarizes the key properties of 5,5'-Dinitro BAPTA and other commonly used low-affinity Ca²⁺ indicators and buffers.

CompoundTypeReported Kd for Ca²⁺Spectral Properties (Ex/Em, nm)Key Limitations & Considerations
5,5'-Dinitro BAPTA Chelator~7.5 mM[1]Non-fluorescentPotential off-target effects on cellular metabolism (e.g., inhibition of PFKFB3)[2][3][4]; high Kd may not be suitable for all "low-affinity" applications.
BAPTA Chelator~160-590 nM (no Mg²⁺)[1]Weakly fluorescentHigh affinity, not suitable for studying large Ca²⁺ transients; also exhibits off-target effects[2][5][6].
EGTA Chelator~150 nM (pH 7.2)Non-fluorescentSlower Ca²⁺ binding kinetics compared to BAPTA[7]; pH-sensitive Ca²⁺ affinity.
Oregon Green BAPTA-5N (OGB-5N) Fluorescent Indicator~20 µM[8]~494 / ~523Slower kinetics in tracking rapid Ca²⁺ transients compared to some other indicators.
Fluo-5N Fluorescent Indicator~90 µM~494 / ~516Can be prone to compartmentalization within cells; kinetics may not be ideal for very fast events.
Mag-Fluo-4 Fluorescent Indicator~22 µM (for Ca²⁺)~493 / ~517Also binds Mg²⁺ (Kd ~4.7 mM), which can complicate Ca²⁺ measurements in environments with fluctuating Mg²⁺ levels.[4]

Note: Dissociation constants (Kd) can vary depending on experimental conditions such as pH, temperature, and ionic strength.[7] The intracellular environment can also alter the apparent Kd of chelators.[9]

Understanding the Limitations: Off-Target Effects of BAPTA Derivatives

A significant limitation of BAPTA and its derivatives, including 5,5'-Dinitro BAPTA, is the growing evidence of off-target effects that are independent of their Ca²⁺-chelating properties.[2][5][6] Notably, intracellular BAPTA has been shown to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis.[2][3][4] This inhibition can impair cellular metabolism and impact signaling pathways that are sensitive to metabolic state, such as the mTORC1 pathway.[4]

This off-target effect complicates the interpretation of data from experiments solely relying on BAPTA-based chelators to probe the role of Ca²⁺. Cellular effects attributed to Ca²⁺ buffering might, in fact, be due to metabolic perturbations. Therefore, it is crucial to employ control experiments and consider alternative buffering strategies.

Experimental Protocols

To aid researchers in evaluating and comparing intracellular calcium buffers, we provide the following detailed experimental protocols.

Protocol 1: Comparative Analysis of Intracellular Ca²⁺ Buffering Capacity

This protocol describes a method to compare the effectiveness of different Ca²⁺ chelators in buffering intracellular Ca²⁺ transients induced by a stimulus.

1. Cell Preparation and Loading: a. Plate cells of interest (e.g., HeLa, HEK293) on glass-bottom dishes suitable for fluorescence microscopy. b. Prepare stock solutions (1-5 mM) of the AM ester forms of the chelators to be compared (e.g., 5,5'-Dinitro BAPTA-AM, BAPTA-AM) and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM) in anhydrous DMSO. c. On the day of the experiment, prepare loading solutions for each chelator and a control group (indicator only). For each, dilute the AM ester stocks into a physiological buffer (e.g., HBSS) to the desired final concentration (typically 1-10 µM for the indicator and 10-50 µM for the chelators). The addition of Pluronic F-127 (0.02%) can aid in solubilization. d. Incubate the cells with the respective loading solutions for 30-60 minutes at 37°C. e. Wash the cells three times with fresh, warm physiological buffer to remove extracellular dye and chelators. f. Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the AM esters.

2. Intracellular Ca²⁺ Measurement: a. Mount the dish on a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength intensity measurement. b. Perfuse the cells with a physiological saline solution. c. Establish a stable baseline fluorescence recording. d. Apply a stimulus known to induce a Ca²⁺ transient in the cells (e.g., ATP, histamine, or ionomycin). e. Record the fluorescence changes over time until the signal returns to baseline.

3. Data Analysis: a. For ratiometric indicators like Fura-2, calculate the ratio of fluorescence emission at the two excitation wavelengths (e.g., 340/380 nm). b. For each condition (control and different chelators), quantify the peak amplitude, rise time, and decay kinetics of the Ca²⁺ transient. c. Compare the parameters of the Ca²⁺ transients in the presence of different chelators to the control. A more effective buffer will result in a lower peak amplitude and potentially faster decay of the Ca²⁺ signal.

Protocol 2: Assessing Off-Target Metabolic Effects using Extracellular Flux Analysis

This protocol utilizes a Seahorse XF Analyzer to measure the impact of intracellular chelators on cellular glycolysis and mitochondrial respiration.[10][11][12][13][14]

1. Cell Preparation and Chelator Loading: a. Seed cells in a Seahorse XF microplate at a predetermined optimal density. b. Allow cells to adhere and grow overnight. c. On the day of the assay, load the cells with the desired intracellular chelator (e.g., 5,5'-Dinitro BAPTA-AM) or a vehicle control (DMSO) as described in Protocol 1 (steps 1c-1f), performing the loading directly in the Seahorse microplate.

2. Seahorse XF Glycolysis Stress Test: a. Following chelator loading and washing, replace the medium with a glucose-free Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour. b. Place the cell plate into the Seahorse XF Analyzer. c. Perform a Glycolysis Stress Test according to the manufacturer's instructions. This typically involves sequential injections of: i. Glucose: to measure basal glycolysis. ii. Oligomycin: an ATP synthase inhibitor, to force cells to rely on glycolysis and measure maximal glycolytic capacity. iii. 2-Deoxyglucose (2-DG): a glucose analog that inhibits glycolysis. d. The instrument will measure the extracellular acidification rate (ECAR), an indicator of lactic acid production and thus glycolysis.

3. Data Analysis: a. Normalize the ECAR data to cell number or protein content. b. Compare the basal glycolysis and maximal glycolytic capacity between control cells and cells loaded with the chelator. c. A significant reduction in these parameters in the chelator-treated cells, independent of a known Ca²⁺-dependent regulation of glycolysis in that cell type, would suggest an off-target metabolic effect.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway affected by BAPTA's off-target effects and a typical experimental workflow for comparing calcium chelators.

mTORC1_PFKFB3_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_glycolysis Glycolysis cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Glucose Glucose PFKFB3 PFKFB3 Glucose->PFKFB3 Activates Glycolytic Flux Glycolytic Flux PFKFB3->Glycolytic Flux Promotes Glycolytic Flux->mTORC1 Supports Activity BAPTA BAPTA / Derivatives BAPTA->PFKFB3 Inhibits (Off-target)

Caption: Off-target inhibition of PFKFB3 by BAPTA can disrupt mTORC1 signaling.

Chelator_Comparison_Workflow cluster_prep Cell Preparation cluster_loading Chelator & Indicator Loading cluster_measurement Measurement cluster_analysis Data Analysis Plate Cells Plate Cells Control (Indicator only) Control (Indicator only) Plate Cells->Control (Indicator only) Chelator A + Indicator Chelator A + Indicator Plate Cells->Chelator A + Indicator Chelator B + Indicator Chelator B + Indicator Plate Cells->Chelator B + Indicator Induce Ca2+ Transient Induce Ca2+ Transient Control (Indicator only)->Induce Ca2+ Transient Chelator A + Indicator->Induce Ca2+ Transient Chelator B + Indicator->Induce Ca2+ Transient Fluorescence Microscopy Fluorescence Microscopy Induce Ca2+ Transient->Fluorescence Microscopy Quantify Transient Parameters Quantify Transient Parameters Fluorescence Microscopy->Quantify Transient Parameters Compare Buffering Capacity Compare Buffering Capacity Quantify Transient Parameters->Compare Buffering Capacity

Caption: Experimental workflow for comparing intracellular calcium chelators.

References

Safety Operating Guide

Navigating the Disposal of 5,5'-Dinitro BAPTA: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5,5'-Dinitro BAPTA, a calcium chelator utilized in scientific research, necessitates a meticulous and cautious approach due to the absence of a specific Safety Data Sheet (SDS) for this compound. While an exact SDS remains elusive, the chemical's structural similarity to other dinitro-aromatic compounds warrants a conservative disposal protocol rooted in the established handling procedures for these hazardous materials. This guide provides essential safety and logistical information to ensure the safe management of 5,5'-Dinitro BAPTA waste, thereby building a foundation of trust and safety for laboratory professionals.

Precautionary Disposal Protocol for 5,5'-Dinitro BAPTA

In the absence of a dedicated SDS for 5,5'-Dinitro BAPTA, the following step-by-step procedure is recommended, drawing upon the safety guidelines for analogous dinitro compounds. This protocol is designed to be conservative to ensure the highest level of safety.

1. Waste Identification and Segregation:

  • Classification: Treat all 5,5'-Dinitro BAPTA waste as hazardous chemical waste.

  • Segregation: Do not mix 5,5'-Dinitro BAPTA waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste: 5,5'-Dinitro BAPTA" and include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exploding bomb for explosive properties if applicable, and environment pictogram).

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) at all times when handling the waste.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing, such as an apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3. Recommended Disposal Method:

  • Professional Disposal: The primary and recommended method for the disposal of 5,5'-Dinitro BAPTA waste is through a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration with appropriate flue gas scrubbing is the preferred method for the destruction of dinitro-aromatic compounds.

  • Landfill Prohibition: Do not dispose of 5,5'-Dinitro BAPTA in a landfill.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Hazard Profile of Structurally Related Dinitro Compounds

To underscore the rationale for a cautious disposal approach, the following table summarizes the hazards of structurally similar dinitro-aromatic compounds, as identified in their respective Safety Data Sheets.

CompoundKey Hazards
p-Dinitrobenzene Very toxic to aquatic life with long-lasting effects.[1][2]
m-Dinitrobenzene Fatal if swallowed, fatal in contact with skin, fatal if inhaled. Very toxic to aquatic life with long-lasting effects.[1]
2,4-Dinitrophenol Flammable solid. Fatal if swallowed. Toxic in contact with skin or if inhaled. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life.

Logical Workflow for Safe Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe and compliant disposal of 5,5'-Dinitro BAPTA.

start Start: 5,5'-Dinitro BAPTA Waste Generated waste_id Identify as Hazardous Waste start->waste_id ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) waste_id->ppe segregate Segregate from Other Waste Streams ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize consult_ehs Consult Institutional EHS for Guidance containerize->consult_ehs professional_disposal Arrange for Professional Disposal (Licensed Contractor) consult_ehs->professional_disposal end End: Waste Safely Managed professional_disposal->end

Caption: Disposal workflow for 5,5'-Dinitro BAPTA.

By adhering to these precautionary procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 5,5'-Dinitro BAPTA, fostering a culture of safety and environmental stewardship within the laboratory.

References

Personal protective equipment for handling 5,5/'-DINITRO BAPTA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 5,5'-Dinitro BAPTA.

This document provides crucial safety and logistical information for the proper use of 5,5'-Dinitro BAPTA in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling 5,5'-Dinitro BAPTA, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various handling procedures.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and preparing solutions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile)Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator for dusts may be necessary.Laboratory coat
Cell loading and incubation Chemical safety gogglesChemical-resistant glovesStandard laboratory ventilationLaboratory coat
Handling of treated cells Standard laboratory eye protectionGlovesNot generally requiredLaboratory coat
Spill cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesNIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesChemical-resistant apron or coveralls
Waste disposal Chemical safety gogglesChemical-resistant glovesUse in a well-ventilated area or chemical fume hoodLaboratory coat

Experimental Protocols: Safe Handling and Disposal

Handling:

  • Engineering Controls: Always handle 5,5'-Dinitro BAPTA in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing stock solutions, use a chemical fume hood.

  • Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Disposal:

  • Waste Characterization: All waste containing 5,5'-Dinitro BAPTA should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Workflow for Safe Handling and Disposal of 5,5'-Dinitro BAPTA

The following diagram outlines the key steps for the safe handling and disposal of 5,5'-Dinitro BAPTA.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_ppe Personal Protective Equipment prep Preparation (Weighing, Dissolving) exp Experimentation (Cell Loading, Incubation) prep->exp Use in experiment goggles Safety Goggles/ Face Shield prep->goggles gloves Chemical-Resistant Gloves prep->gloves labcoat Lab Coat prep->labcoat respirator Respirator (as needed) prep->respirator cleanup Post-Experiment Cleanup exp->cleanup Complete experiment exp->goggles exp->gloves exp->labcoat collect Collect Waste (Contaminated materials, unused solution) cleanup->collect cleanup->goggles cleanup->gloves cleanup->labcoat label_waste Label Waste Container ('Hazardous Chemical Waste', contents) collect->label_waste collect->gloves store_waste Store Waste Securely label_waste->store_waste dispose Dispose via Certified Vendor store_waste->dispose

Caption: Workflow for safe handling and disposal of 5,5'-Dinitro BAPTA.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.